molecular formula C8H5BrFNS B130463 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole CAS No. 143163-70-6

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

カタログ番号: B130463
CAS番号: 143163-70-6
分子量: 246.1 g/mol
InChIキー: TZBLTCWLVUAGLQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C8H5BrFNS and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(bromomethyl)-5-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBLTCWLVUAGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560588
Record name 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143163-70-6
Record name 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Fluorinated Benzothiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

The benzothiazole scaffold is a cornerstone in the architecture of pharmacologically active molecules, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3] The strategic incorporation of a fluorine atom into this heterocyclic system often enhances metabolic stability, binding affinity, and bioavailability, making fluorinated benzothiazoles highly sought-after targets in drug discovery.[4] The 2-(bromomethyl) substituent serves as a versatile synthetic handle, a reactive electrophile poised for nucleophilic substitution, enabling the facile elaboration of the core structure into a diverse library of drug candidates.[5]

This guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. It is structured to provide not just a protocol, but a causal understanding of the experimental choices, from the initial condensation reaction to the final characterization. We will delve into the mechanistic underpinnings of the synthesis, present a robust characterization workflow, and discuss the critical safety protocols required for handling the associated reagents and the final product.

PART 1: Synthesis Methodology

The synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is most effectively approached via a two-step sequence: first, the formation of the 2-methyl-5-fluoro-1,3-benzothiazole intermediate, followed by a selective free-radical bromination of the methyl group.

Overall Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Radical Bromination A 2-Amino-4-fluorothiophenol C 2-Methyl-5-fluoro-1,3-benzothiazole A->C Reflux B Acetic Anhydride B->C F 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole C->F CCl₄, Reflux D N-Bromosuccinimide (NBS) D->F E AIBN (Initiator) E->F

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of 2-Methyl-5-fluoro-1,3-benzothiazole

The foundational step is the condensation of 2-amino-4-fluorothiophenol with an acetylating agent. Acetic anhydride is an ideal choice as it serves both as a reactant and can facilitate the dehydration required for ring closure. This reaction is a classic method for forming the benzothiazole ring system.[1][6]

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-fluorothiophenol (1.0 eq).

  • Reaction Initiation: To the starting material, add acetic anhydride (2.0-3.0 eq) in excess to act as both reagent and solvent.

  • Thermal Conditions: Heat the reaction mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water to quench the excess acetic anhydride.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-methyl-5-fluoro-1,3-benzothiazole as a crystalline solid.

Step 2: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

With the intermediate in hand, the next stage involves the selective bromination of the activated methyl group at the 2-position. A free-radical pathway using N-bromosuccinimide (NBS) is the method of choice for this transformation, as it allows for benzylic-type bromination with high selectivity. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the reaction.[7]

Experimental Protocol:

  • Reagent Setup: To a solution of 2-methyl-5-fluoro-1,3-benzothiazole (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (1.0-1.1 eq).

  • Initiation: Add a catalytic amount of AIBN (0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated and sustained using a heat lamp to promote radical formation.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide byproduct floats to the surface.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Reaction Mechanisms: A Deeper Look

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Mechanism: Benzothiazole Formation

G start 2-Amino-4-fluorothiophenol + Acetic Anhydride step1 Nucleophilic Attack (Amine on Carbonyl) start->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 Proton Transfer & Elimination of Acetic Acid intermediate1->step2 intermediate2 N-acetylated Intermediate step2->intermediate2 step3 Intramolecular Nucleophilic Attack (Thiol on Imine Carbon) intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Dehydration (Loss of H₂O) intermediate3->step4 product 2-Methyl-5-fluoro-1,3-benzothiazole step4->product G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ (Heat) NBS + R• NBS + R• Succinimide Radical + Br• Succinimide Radical + Br• NBS + R•->Succinimide Radical + Br• Benzothiazole-CH₃ + Br• Benzothiazole-CH₃ + Br• Benzothiazole-CH₂• + HBr Benzothiazole-CH₂• + HBr Benzothiazole-CH₃ + Br•->Benzothiazole-CH₂• + HBr Benzothiazole-CH₂• + NBS Benzothiazole-CH₂• + NBS Product (Benzothiazole-CH₂Br) + Succinimide Radical Product (Benzothiazole-CH₂Br) + Succinimide Radical Benzothiazole-CH₂• + NBS->Product (Benzothiazole-CH₂Br) + Succinimide Radical Succinimide Radical Succinimide Radical Succinimide + Br• Succinimide + Br• Succinimide Radical->Succinimide + Br• from HBr Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ R• + R• R• + R• R-R R-R R• + R•->R-R

Caption: The three stages of free-radical bromination.

PART 2: Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. A combination of spectroscopic techniques provides a complete structural picture.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Aromatic protons in the 7.0-8.0 ppm range with characteristic splitting due to fluorine coupling. A singlet for the bromomethyl (-CH₂Br) protons around 4.5-5.0 ppm.
¹³C NMR Aromatic carbons between 110-160 ppm. The carbon attached to fluorine will show a large coupling constant (¹JCF). The bromomethyl carbon signal will appear around 30-40 ppm.
¹⁹F NMR A singlet or multiplet (depending on coupling to nearby protons) in the typical range for an aryl fluoride.
IR Spectroscopy Characteristic peaks for aromatic C-H stretching (~3100-3000 cm⁻¹), C=N stretching of the thiazole ring (~1600-1500 cm⁻¹), C-F stretching (~1250-1100 cm⁻¹), and C-Br stretching (~700-600 cm⁻¹). [8][9]
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight (C₈H₅BrFNS). A characteristic M+2 peak of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Interpreting the Data
  • ¹H NMR: The key signal to confirm successful bromination is the appearance of the -CH₂Br singlet and the disappearance of the -CH₃ singlet from the starting material.

  • Mass Spectrometry: The isotopic pattern of bromine is a definitive indicator of its incorporation into the molecule. The molecular formula can be confirmed by high-resolution mass spectrometry (HRMS).

PART 3: Safety, Handling, and Disposal

Trustworthiness through Self-Validation: A Culture of Safety

Working with bromomethyl compounds and their precursors requires strict adherence to safety protocols. These compounds are often lachrymators and alkylating agents, posing significant health risks. [10][11][12]

  • Hazard Identification: 2-(Bromomethyl)benzothiazole derivatives are classified as corrosive and can cause severe skin burns and eye damage. [11]They are often toxic if swallowed or in contact with skin and harmful if inhaled. [13]* Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. [12]Wear appropriate PPE, including:

    • Nitrile or neoprene gloves (inspect before use).

    • Chemical safety goggles and a face shield.

    • A flame-resistant lab coat.

  • Handling and Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents. [11][12]* Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. [11] * Eye Contact: Immediately rinse eyes with water for at least 15 minutes, holding the eyelids open. [11] * Inhalation: Move the person to fresh air. [11] * In all cases of exposure, seek immediate medical attention. [12]* Disposal: Dispose of all chemical waste through a licensed chemical destruction plant, following local and national regulations. Do not discharge to sewer systems. [10]

PART 4: Applications in Drug Development

The title compound is not an end-product but a valuable intermediate. Its utility stems from the electrophilic nature of the bromomethyl group, which readily reacts with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for its use as a key building block to introduce the 5-fluoro-1,3-benzothiazole moiety into larger, more complex molecules.

Benzothiazole derivatives have been investigated for a multitude of therapeutic applications, and the ability to easily derivatize this core structure is paramount for developing structure-activity relationships (SAR) in drug discovery campaigns. [14][15]Specifically, they are integral to the synthesis of agents targeting:

  • Oncology: Certain 2-arylbenzothiazoles have shown potent and selective anticancer activity. [14]* Infectious Diseases: The benzothiazole scaffold is present in numerous compounds with antibacterial and antifungal properties. [3][16]* Neurodegenerative Diseases: Riluzole, a benzothiazole-containing drug, is used to treat amyotrophic lateral sclerosis (ALS). [2]

References

  • The Royal Society of Chemistry. (2024). d4ob01725k1.pdf. Retrieved from [Link]

  • IBI. (n.d.). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. NIH. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • National Institutes of Health. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. PMC - NIH. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. International Journal of Pharmacy and Pharmaceutical Sciences.
  • PubChemLite. (n.d.). 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • American Chemical Society. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.
  • Google Patents. (n.d.). DE4420777A1 - Process for the preparation of 4-fluorothiophenol.
  • National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC - NIH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2013). Synthesis Of Bioactive Molecules Fluoro Substituted Benzothiazole Comprising Potent Heterocyclic Moieties For Biological And Pharmacological Screening. Indo American Journal of Pharmaceutical Research, 3(1).
  • Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Drug Designing: Open Access. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access.
  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Bromoethyl)-5-fluoro-1,3-benzothiazole. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved from [Link]

  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Google Patents. (n.d.). US5659088A - Process for the preparation of 4-fluorothiophenol.
  • National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences.
  • WorldOfChemicals. (n.d.). Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. WorldOfChemicals.
  • ResearchGate. (n.d.). Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Bromo-5-fluorotoluene. NIST WebBook. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (CAS No: 143163-70-6). This fluorinated benzothiazole derivative is a key building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This document serves as a detailed resource, consolidating available data on its chemical characteristics, providing insights into its synthesis and reactivity, and discussing its relevance in drug discovery.

Chemical Identity and Physicochemical Properties

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a halogenated heterocyclic compound with the molecular formula C₈H₅BrFNS. The presence of the benzothiazole core, a fluorine atom, and a reactive bromomethyl group makes it a valuable intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

PropertyValueSource
CAS Number 143163-70-6[1]
Molecular Formula C₈H₅BrFNS[1]
Molecular Weight 262.10 g/mol [2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not available

Synthesis and Reactivity

The synthesis of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole typically involves a multi-step process starting from a substituted aniline. A general synthetic approach for related fluoro-benzothiazole derivatives involves the reaction of a corresponding fluoroaniline with potassium thiocyanate in the presence of bromine and acetic acid to form the 2-amino-fluorobenzothiazole intermediate.[4][5] Subsequent modifications can then be made to introduce the bromomethyl group at the 2-position.

A plausible synthetic workflow for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is outlined below. This proposed pathway is based on established synthetic methodologies for similar benzothiazole derivatives.[6][7]

Synthesis_Workflow 4-Fluoroaniline 4-Fluoroaniline Intermediate_1 2-Amino-5-fluorobenzothiazole 4-Fluoroaniline->Intermediate_1 KSCN, Br2, CH3COOH Intermediate_2 2-Hydroxymethyl-5-fluorobenzothiazole Intermediate_1->Intermediate_2 NaNO2, H2SO4, H2O, then heat Final_Product 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Intermediate_2->Final_Product PBr3 or HBr

Caption: Proposed synthetic workflow for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

The bromomethyl group at the C2 position of the benzothiazole ring is a key functional handle, making the molecule highly reactive towards nucleophiles. This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nature of the fluorine atom at the 5-position can influence the reactivity of the benzothiazole ring system.

Spectral Characterization (Predicted)

While experimental spectra for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole are not publicly available, predicted spectral data can provide valuable insights for its identification and characterization.

¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzothiazole ring and a singlet for the methylene protons of the bromomethyl group. The coupling patterns of the aromatic protons will be influenced by the fluorine substituent.

¹³C NMR (Predicted): The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring will be affected by the fluorine substituent.

IR Spectroscopy (Predicted): The infrared spectrum is expected to exhibit characteristic absorption bands for the C-H, C=N, C=C, and C-F bonds within the molecule.

Mass Spectrometry (Predicted): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Applications in Drug Discovery and Medicinal Chemistry

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9] The incorporation of a fluorine atom can often enhance the metabolic stability and bioavailability of drug candidates.

The reactive bromomethyl group of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening. By reacting it with various nucleophiles (e.g., amines, thiols, alcohols), researchers can rapidly generate a diverse set of molecules with potential therapeutic applications.

Application_Workflow Starting_Material 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole Nucleophilic_Substitution Reaction with Nucleophiles (Nu-H) Starting_Material->Nucleophilic_Substitution Derivative_Library Library of 5-Fluoro-1,3-benzothiazole Derivatives Nucleophilic_Substitution->Derivative_Library Biological_Screening High-Throughput Screening Derivative_Library->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Role of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in drug discovery.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is not widely available, information from related compounds such as 2-(bromomethyl)benzothiazole and 2-(bromomethyl)-5,6-difluoro-1,3-benzothiazole can provide guidance on handling precautions.[10][11][12]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[12]

  • Inhalation: Avoid breathing dust, fumes, or vapors.[11]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[11]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

Conclusion

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a valuable and reactive building block for the synthesis of novel compounds with potential therapeutic applications. Its fluorinated benzothiazole core and reactive bromomethyl group offer a versatile platform for medicinal chemists to explore new chemical space in the pursuit of innovative drug candidates. While detailed experimental data on its physicochemical properties are limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in drug discovery.

References

  • 2-(BROMOMETHYL)-5,6-DIFLUORO-1,3-BENZOTHIAZOLE Safety Data Sheets - Echemi. (URL: [Link])

  • SAFETY DATA SHEET - Fisher Scientific. (URL: not available)
  • SAFETY DATA SHEET - Sigma-Aldrich. (URL: not available)
  • SAFETY DATA SHEET - Fisher Scientific (2023-09-05). (URL: not available)
  • 2-(Bromomethyl)-5-fluorobenzo[d]thiazole (1 x 250 mg) | Reagentia. (URL: not available)
  • 1 - Safety D
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: not available)
  • 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole - PubChemLite. (URL: not available)
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones - Der Pharma Chemica. (URL: not available)
  • 2-Bromo-7-fluoro-6-methoxy-1,3-benzothiazole | C8H5BrFNOS - PubChem. (URL: [Link])

  • 2-(bromomethyl)-5-chloro-1,3-benzothiazole | AMERICAN ELEMENTS. (URL: not available)
  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening - Oriental Journal of Chemistry. (URL: [Link])

  • 2-[(E)-2-[4-(bromomethyl)phenyl]vinyl]-1,3-benzothiazole - SpectraBase. (URL: not available)
  • Benzothiazole | C7H5NS | CID 7222 - PubChem - NIH. (URL: [Link])

  • CAS 143163-70-6 2-(ブロモメチル)-5-フルオロベンゾチアゾール 供給 - Guidechem. (URL: not available)
  • Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity | Request PDF - ResearchG
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents - Journal of Young Pharmacists. (URL: not available)
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity - Der Pharma Chemica. (URL: not available)
  • Novel 5- and 6-subtituted benzothiazoles with improved physicochemical properties: potent S1P₁ agonists with in vivo lymphocyte-depleting activity - PubMed. (URL: not available)
  • Synthesis and biological activities of fluoro benzothiazoles - ResearchG
  • 2-bromo-6-fluoro-1,3-benzothiazole (C7H3BrFNS) - PubChemLite. (URL: not available)

Sources

Spectroscopic Signature of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: A Predictive Analysis for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a key heterocyclic intermediate, valuable in the synthesis of pharmacologically active agents due to the versatile reactivity of the bromomethyl group and the influence of the fluorine substituent on physicochemical properties.[1] Unambiguous structural confirmation of such intermediates is a critical checkpoint in any synthetic workflow, safeguarding the integrity of subsequent drug discovery efforts. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. As experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive framework, grounded in established spectroscopic principles and data from analogous structures, to guide researchers in its identification and characterization.

Rationale and Synthetic Strategy

The benzothiazole core is a cornerstone in medicinal chemistry, and strategic functionalization dictates its biological activity.[1] The introduction of a bromomethyl group at the 2-position provides a reactive electrophilic site, ideal for introducing a variety of nucleophilic side chains. The 5-fluoro substituent can enhance metabolic stability and binding affinity. A robust synthesis and a validated characterization workflow are therefore paramount.

Proposed Synthetic Workflow

A common and effective method for synthesizing 2-alkylated benzothiazoles involves the cyclocondensation of the corresponding 2-aminothiophenol with a carboxylic acid derivative. For the title compound, a logical precursor would be 2-bromoacetic acid reacting with 4-fluoro-2-aminothiophenol.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-aminothiophenol (1.0 eq) and polyphosphoric acid (PPA) (10-15 wt eq).

  • Reagent Addition: Slowly add 2-bromoacetic acid (1.1 eq) to the mixture. The viscosity of PPA necessitates efficient stirring to ensure homogeneity.

  • Cyclization: Heat the reaction mixture to 100-110 °C and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Neutralization & Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the pure product.

Analytical Workflow for Structural Validation

The successful validation of the synthesized compound follows a structured analytical path to confirm its identity and purity unequivocally before its use in further developmental stages.[1]

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Synthesis Cyclocondensation Reaction Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Purity Check IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Final Structure IR->NMR Final Final NMR->Final Structure Confirmed

Caption: Workflow from synthesis to structural validation.

Predicted Spectroscopic Data & Interpretation

The following sections detail the expected spectroscopic signature of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing precise information on the atomic connectivity and chemical environment.[1] For this molecule, both ¹H and ¹³C NMR will provide definitive proof of structure, with the fluorine atom creating characteristic splitting patterns.

Caption: Structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with atom numbering.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The solvent of choice for analysis would be deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Key Couplings
~ 7.95Doublet of doublets (dd)1HH-7Coupled to H-6 (ortho, J ≈ 9.0 Hz) and H-4 (meta, J ≈ 2.5 Hz).
~ 7.78Doublet of doublets (dd)1HH-4Coupled to H-6 (meta through F, J ≈ 4.5 Hz) and H-7 (meta, J ≈ 2.5 Hz). The electron-withdrawing nature of the adjacent nitrogen and fluorine deshields this proton.
~ 7.25Triplet of doublets (td)1HH-6Coupled to H-7 (ortho, J ≈ 9.0 Hz) and the fluorine at C-5 (ortho, J_HF ≈ 9.0 Hz), appearing as a triplet. Also shows smaller coupling to H-4.
~ 4.85Singlet (s)2H-CH₂BrThe methylene protons are adjacent to an electron-withdrawing bromine atom and the benzothiazole ring, resulting in a downfield shift. No adjacent protons lead to a singlet.

¹³C NMR Spectroscopy

The carbon spectrum will be highly informative due to the large coupling constants between carbon and fluorine (J_CF).

Predicted Chemical Shift (δ, ppm)C-F Coupling (J_CF, Hz)AssignmentRationale
~ 168.5d, J ≈ 10-15 HzC-2The imine carbon of the thiazole ring, deshielded. Shows a small coupling to the fluorine four bonds away.
~ 159.5d, ¹J_CF ≈ 245 HzC-5Directly attached to fluorine, exhibiting a very large one-bond C-F coupling constant and a significant downfield shift.
~ 148.0sC-7aQuaternary carbon at the ring junction.
~ 136.5d, J ≈ 10 HzC-3aQuaternary carbon at the ring junction, adjacent to N and S. Shows coupling to fluorine.
~ 124.0d, J ≈ 9 HzC-7Coupled to the fluorine at C-5.
~ 116.0d, J ≈ 25 HzC-6Shows a significant two-bond C-F coupling.
~ 110.0d, J ≈ 25 HzC-4Also shows a significant two-bond C-F coupling.
~ 30.0s-CH₂BrThe aliphatic carbon is shielded relative to the aromatic carbons but is shifted downfield by the attached bromine.
Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups within the molecule. The analysis is typically performed on a solid sample using an ATR-FTIR spectrometer.

Predicted Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3080-3050C-H Aromatic StretchMediumCharacteristic of C-H bonds on the benzene ring.
2960-2920C-H Aliphatic StretchWeakCorresponds to the -CH₂- group.
~ 1610, 1560, 1470C=C and C=N Aromatic Ring StretchStrong-MediumThese absorptions are characteristic of the benzothiazole core.[2]
~ 1250C-F StretchStrongA strong, characteristic absorption for aryl-fluoride bonds.
~ 880, 820C-H Out-of-plane BendingStrongThe substitution pattern on the benzene ring dictates these bands.
~ 650C-Br StretchMediumCorresponds to the alkyl bromide functional group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, confirming its elemental composition. Electron Ionization (EI) is a standard method for this analysis.

Expected Data:

  • Molecular Formula: C₈H₅BrFNS

  • Exact Mass: 244.93 g/mol

  • Key Feature: The molecular ion peak (M⁺) will appear as a characteristic doublet with nearly equal intensity (1:1 ratio) due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. Therefore, peaks will be observed at m/z ≈ 245 and m/z ≈ 247.

Predicted Fragmentation Pathway:

The primary fragmentation event is the loss of the bromine radical, which is a good leaving group, to form a stable resonance-stabilized cation. This fragment is expected to be the base peak.

G mol C₈H₅BrFNS⁺ m/z 245/247 (Molecular Ion, [M]⁺) frag1 C₈H₅FNS⁺ m/z 166 (Base Peak, [M-Br]⁺) mol->frag1 - •Br frag2 C₇H₄FN⁺ m/z 121 ([M-Br-CS]⁺) frag1->frag2 - CS

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Crystal Structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Abstract

The benzothiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its broad spectrum of biological activities and versatile physicochemical properties.[1][2][3] This guide provides a comprehensive analysis of the predicted crystal structure of a promising derivative, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. While an experimentally determined crystal structure for this specific compound is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[4][5], this document leverages data from closely related analogues to offer a robust predictive model of its molecular geometry, supramolecular organization, and potential for rational drug design.

Introduction: The Significance of the Benzothiazole Core

Benzothiazole, a bicyclic heterocyclic system, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][6][7] The structural rigidity of the benzothiazole core, combined with its capacity for diverse intermolecular interactions, makes it an ideal platform for designing molecules that can bind with high affinity and specificity to biological targets. The introduction of a fluorine atom at the 5-position and a bromomethyl group at the 2-position, as in the title compound, is anticipated to significantly modulate its electronic profile and provide a reactive handle for further chemical elaboration, making it a molecule of considerable interest for the development of novel therapeutics.

Synthesis and Crystallization Strategy

A plausible synthetic route to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole can be conceptualized based on established methodologies for benzothiazole synthesis.[6] A common approach involves the condensation of a substituted 2-aminothiophenol with a suitable carboxylic acid derivative.

Proposed Synthetic Workflow

Synthesis_Workflow A 2-Amino-4-fluorothiophenol D 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole A->D Condensation & Cyclization B Bromoacetic Acid B->D C Cyclization Agent (e.g., PPA) C->D

Caption: Proposed synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Experimental Protocol: Single Crystal Growth
  • Dissolution : Dissolve the synthesized 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in a minimal amount of a suitable solvent system (e.g., ethanol/chloroform mixture) at a slightly elevated temperature to ensure complete solubilization.

  • Slow Evaporation : Allow the solvent to evaporate slowly at room temperature in a loosely covered container. This gradual process encourages the formation of well-ordered single crystals.

  • Vapor Diffusion : Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane) and place this solution in a sealed container with a vial of a less volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Crystal Harvesting : Once suitable single crystals have formed, they can be carefully harvested for X-ray diffraction analysis.

Molecular Structure: A Predictive Analysis

In the absence of experimental data, the molecular geometry of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole can be predicted by analyzing the structures of analogous compounds. The benzothiazole ring system is expected to be essentially planar.

Caption: Predicted molecular structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Predicted Structural Parameters

The following table presents predicted bond lengths and angles based on data from related crystal structures. These values provide a reasonable approximation of the molecule's geometry.

ParameterPredicted ValueBasis of Prediction
C-S (thiazole)~1.74 ÅBased on typical C-S single bond lengths in benzothiazoles.
C=N (thiazole)~1.29 ÅReflective of the C=N double bond character in the thiazole ring.
C-F~1.35 ÅTypical C-F bond length on an aromatic ring.
C-Br~1.94 ÅStandard C-Br single bond length.
C-S-C angle~88°Characteristic of the thiazole ring geometry.
Benzothiazole PlanarityHighThe fused ring system is expected to be nearly planar.

Supramolecular Assembly: A Comparative Discussion

The crystal packing of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole will be governed by a network of non-covalent interactions. Analysis of related structures suggests the following interactions will be key.

Potential Intermolecular Interactions
  • Halogen Bonding : The bromine atom of the bromomethyl group can act as a halogen bond donor, interacting with the nitrogen or sulfur atoms of neighboring molecules.

  • π-π Stacking : The planar benzothiazole rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···N/F/S Hydrogen Bonds : Weak hydrogen bonds involving the aromatic and methylene hydrogens as donors and the nitrogen, fluorine, or sulfur atoms as acceptors are also anticipated to play a role in the crystal packing.

Intermolecular_Interactions mol1 Molecule 1 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole mol2 Molecule 2 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole mol1->mol2 π-π Stacking mol3 Molecule 3 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole mol1->mol3 mol2->mol3 Halogen Bonding (Br···N/S)

Caption: Predicted key intermolecular interactions in the crystal lattice.

Crystallographic Data of a Related Compound

To provide a tangible reference, the following table summarizes the crystallographic data for the co-crystal of 2-aminobenzothiazole with 4-fluorobenzoic acid.[2] This data illustrates the typical parameters for a benzothiazole derivative.

Parameter2-aminobenzothiazole with 4-fluorobenzoic acid
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.7869(14)
b (Å)4.0326(5)
c (Å)27.625(3)
β (°)92.731(10)
Volume (ų)1311.6(3)
Z4

Implications for Rational Drug Design

The structural features of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole offer several advantages for drug development:

  • Reactive Handle : The bromomethyl group is a versatile synthetic handle, allowing for the covalent attachment of this scaffold to other pharmacophores or for its use as a targeted covalent inhibitor.

  • Modulated Lipophilicity and Metabolism : The fluorine atom can enhance metabolic stability and membrane permeability, crucial pharmacokinetic properties.

  • Scaffold for Diverse Interactions : The benzothiazole core provides a rigid framework for orienting substituents to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Conclusion

While the experimental crystal structure of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole remains to be determined, this guide provides a detailed, predictive analysis based on the established principles of structural chemistry and data from closely related compounds. The insights into its molecular geometry, potential intermolecular interactions, and strategic importance for drug design underscore the need for its synthesis and crystallographic characterization. Such experimental work would be invaluable for validating the predictions made herein and for accelerating the development of novel benzothiazole-based therapeutics.

References

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available from: [Link]

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available from: [Link]

  • RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Available from: [Link]

  • NIH. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • NIH. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Available from: [Link]

  • NIH. Crystal structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol. Available from: [Link]

  • CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • NIH. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Available from: [Link]

Sources

Topic: In Vitro Screening of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Unveiling Therapeutic Potential

Foreword: The Rationale and the Opportunity

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The inherent bioactivity of this bicyclic heterocycle makes it a compelling starting point for drug discovery campaigns. This guide focuses on a specific, rationally designed subclass: analogs of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

The inclusion of a fluorine atom at the 5-position is a strategic choice to enhance metabolic stability and modulate electronic properties, a common tactic in modern drug design.[5] The 2-(bromomethyl) group provides a reactive electrophilic center, suggesting these analogs may act as covalent inhibitors or alkylating agents, capable of forming stable bonds with biological targets. It also serves as a versatile synthetic handle for creating a diverse chemical library.

This document is structured not as a rigid protocol, but as a strategic workflow. It provides the causal logic behind experimental choices, detailed methodologies for a tiered screening cascade, and the framework for interpreting the resulting data to identify promising lead candidates.

Part 1: The Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign requires a logical progression from broad, high-throughput methods to more complex, mechanism-of-action studies. This tiered approach, or "screening cascade," ensures that resources are focused on the most promising compounds.

Our strategy begins with a primary screen for general cytotoxicity against a panel of cancer cell lines, reflecting the well-documented antitumor potential of benzothiazoles.[3][6][7] Hits from this primary screen are then advanced to a suite of secondary assays to elucidate their mechanism of action, exploring induction of apoptosis, modulation of key signaling pathways like NF-κB, and generation of oxidative stress. A parallel screen for antimicrobial activity will also be conducted to explore the broader therapeutic potential of the library.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays cluster_3 Phase 4: Lead Identification Library Analog Library (2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole Analogs) PrimaryScreen Primary Cytotoxicity Screen (MTT Assay) - Panel of Cancer Cell Lines - Single High Concentration (e.g., 10 µM) Library->PrimaryScreen Antimicrobial Antimicrobial Activity (Broth Microdilution - MIC) Library->Antimicrobial Parallel Screen HitConfirmation Hit Confirmation & Purity Analysis PrimaryScreen->HitConfirmation DoseResponse Dose-Response Analysis - 8-point concentration curve - Calculate IC50 Values HitConfirmation->DoseResponse Apoptosis Apoptosis Induction (Caspase-3/7 Assay) DoseResponse->Apoptosis ROS Oxidative Stress (Intracellular ROS Assay) DoseResponse->ROS NFkB Pathway Analysis (NF-κB Reporter Assay) DoseResponse->NFkB SAR Structure-Activity Relationship (SAR) Analysis Apoptosis->SAR ROS->SAR NFkB->SAR Antimicrobial->SAR Lead Lead Candidate(s) Identified SAR->Lead

Caption: A tiered workflow for in vitro screening of benzothiazole analogs.

Part 2: Primary Screening Protocol: Assessing Cytotoxicity

The initial step is to identify which analogs possess cytotoxic activity against cancer cells. The MTT assay is a robust, colorimetric method that serves as an excellent primary screen. It measures the metabolic activity of cells, which correlates with cell viability.[8] Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][10]

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Select a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

    • Trypsinize and count the cells. Dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL in complete culture medium.[10]

    • Dispense 100 µL of the cell suspension (7,500 cells) into each well of a 96-well flat-bottom plate.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare stock solutions of the benzothiazole analogs in sterile DMSO.

    • For the primary single-point screen, dilute the compounds in culture medium to a final concentration of 10 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound-containing medium. Include wells for "untreated control" (medium with DMSO) and "blank" (medium only).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8][10]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the crystals.[11]

    • Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[8][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis (for Dose-Response):

    • For compounds identified as "hits" (e.g., >50% growth inhibition), repeat the assay using a range of concentrations (e.g., 8-point, two-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC₅₀).

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Part 3: Secondary Assays: Elucidating the Mechanism of Action

Compounds demonstrating potent cytotoxicity must be further investigated to understand how they kill cancer cells. This is critical for lead optimization and predicting in vivo efficacy.

Apoptosis Induction: Caspase-Glo 3/7 Assay

Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[12] These enzymes are responsible for cleaving cellular substrates, leading to the dismantling of the cell.[13] We can measure their activity using a luminogenic substrate.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol. Use concentrations around the IC₅₀ value for each compound. Incubate for a shorter period (e.g., 24 hours) to capture early apoptotic events.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. Increased luminescence is directly proportional to the amount of active caspase-3/7.

Apoptosis_Pathway Stimulus Apoptotic Stimulus (e.g., Benzothiazole Analog) Initiator Initiator Caspases (e.g., Caspase-9) Stimulus->Initiator activates Effector Effector Caspases (Caspase-3, Caspase-7) Initiator->Effector activates Substrates Cellular Substrates (e.g., PARP) Effector->Substrates cleaves Assay Caspase-3/7 Assay Measures Activity Here Effector->Assay Death Cell Death (Apoptosis) Substrates->Death leads to

Caption: Simplified caspase activation cascade in apoptosis.

NF-κB Pathway Modulation

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival.[14] In many cancers, this pathway is constitutively active, protecting tumor cells from apoptosis and promoting proliferation.[15][16] Inhibiting NF-κB is therefore a validated anticancer strategy.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkBa IκBα IKK->IkBa phosphorylates (P) IkBa_p P-IκBα p65p50 NF-κB (p65/p50) IkBa->p65p50 IkBa->IkBa_p IkBa_p65p50 IkBa->IkBa_p65p50 p65p50->IkBa_p65p50 p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome degraded by DNA DNA (κB sites) p65p50_nuc->DNA binds Transcription Gene Transcription (Survival, Proliferation) DNA->Transcription

Caption: Overview of the canonical NF-κB signaling pathway.

A reporter gene assay is an effective way to screen for pathway inhibition. In this system, cells are engineered to express a reporter protein (like luciferase) under the control of an NF-κB response element. Inhibition of the pathway leads to a decrease in the reporter signal.

Oxidative Stress Induction

Many cytotoxic compounds exert their effects by increasing intracellular levels of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[17] Excessive ROS can damage DNA, proteins, and lipids, leading to cell death.[18]

Protocol: Intracellular ROS Detection

  • Cell Culture: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium.

    • Load the cells with 5 µM CM-H₂DCFDA probe in serum-free medium.[19] This non-fluorescent probe becomes fluorescent upon oxidation by ROS inside the cell.

    • Incubate for 30-45 minutes at 37°C, protected from light.

  • Treatment:

    • Wash the cells once with warm PBS to remove excess probe.

    • Add 100 µL of medium containing the test compounds (at IC₅₀ concentrations). Include a positive control (e.g., H₂O₂) and an untreated control.

    • Incubate for a desired time period (e.g., 1-6 hours).

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[19] An increase in fluorescence indicates a rise in intracellular ROS.

Part 4: Antimicrobial Screening

The benzothiazole scaffold is also known for its antimicrobial properties.[1][20] A parallel screen can efficiently determine if any analogs have potential as antibacterial or antifungal agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[21][22]

Protocol: Broth Microdilution for MIC Determination

  • Preparation:

    • In a 96-well plate, add 50 µL of appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells 2 through 12.

    • Add 100 µL of the test compound (at the highest desired concentration) to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation:

    • Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

    • Dilute the inoculum and add 50 µL to wells 1 through 11, resulting in a final volume of 100 µL per well.

  • Incubation and Reading:

    • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[22]

Part 5: Data Synthesis and Lead Identification

The final step is to collate and analyze the data from all assays to build a structure-activity relationship (SAR) and select lead candidates.

Hypothetical Data Summary
Analog IDModificationIC₅₀ (MCF-7, µM)Caspase-3/7 Activation (Fold Change)ROS Induction (Fold Change)MIC (S. aureus, µg/mL)
BTZ-F-01R = H (Parent)8.53.21.564
BTZ-F-02R = 4-Cl2.15.81.816
BTZ-F-03R = 4-OCH₃15.22.11.2>128
BTZ-F-04R = 4-NO₂1.56.54.132
BTZ-F-052-CH₂-N₃ (Azide replacement)>501.11.0>128

Interpretation:

  • BTZ-F-02 and BTZ-F-04 are the most potent anticancer agents.

  • The high caspase activation for these two compounds suggests they induce apoptosis.

  • BTZ-F-04 also significantly induces ROS, pointing to a multi-faceted mechanism of action.

  • Replacing the bromo group with an azide (BTZ-F-05 ) abolishes activity, indicating the electrophilic nature of the 2-bromomethyl group is crucial.

  • BTZ-F-02 shows the best combined anticancer and antibacterial activity, making it a strong candidate for further development.

By integrating data from a logical screening cascade, we can efficiently identify bioactive 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole analogs and build a robust understanding of their therapeutic potential, paving the way for the next stages of drug discovery.

References

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Progress in Chemical and Biochemical Research.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • MTT assay protocol. (n.d.). Abcam.
  • Taniguchi, K., & Karin, M. (2018). Role of the NFκB-signaling pathway in cancer. PMC.
  • Pop, C., & Salvesen, G. S. (2008). Apoptosis-associated caspase activation assays. Methods.
  • Forkuo, G. S., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology.
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual.
  • MTT Proliferation Assay Protocol. (2015). ResearchGate.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.
  • A Review on Emerging Benzothiazoles: Biological Aspects. (2022). Research J. Pharm. and Tech.
  • Xia, Y., et al. (2014). NF-κB, an active player in human cancers. PMC.
  • Analysing caspase activation and caspase activity in apoptotic cells. (2009). Methods in Molecular Biology.
  • Asati, V., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
  • Xia, C., et al. (2023). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology.
  • Gul, S., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics.
  • A comprehensive review on in-vitro methods for anti- microbial activity. (2023). World Journal of Advanced Research and Reviews.
  • Hassan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon.
  • NF-κB. (n.d.). Wikipedia.
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Asian Journal of Pharmaceutical Research.
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.
  • (PDF) Benzothiazoles: A new profile of biological activities. (2007). ResearchGate.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). World Journal of Pharmaceutical Research.
  • Caspase Activity Assay. (n.d.). Creative Bioarray.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs.
  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
  • D’Arrigo, M., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules.
  • Caspase Assays. (n.d.). Thermo Fisher Scientific.
  • Analysing Caspase Activation and Caspase Activity in Apoptotic Cells. (n.d.). Springer Nature Experiments.
  • (PDF) A comprehensive review on in-vitro methods for anti- microbial activity. (2023). ResearchGate.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. (2021). JoVE.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.
  • Enzyme Inhibition Studies. (n.d.). BioIVT.
  • Response of Oral and Skin Keratinocytes to Oxidative Stress. (n.d.). MDPI.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research.
  • Abdel-Maksoud, M. S., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. (n.d.). Der Pharma Chemica.
  • Shchegravina, E. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.
  • Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules.
  • (PDF) Screening of Invitro Anti Inflammatory Activity of Some Newly Synthesized Fluorinated Benzothiazol. (2015). ResearchGate.
  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). MDPI.

Sources

The Versatile Scaffold: A Technical Guide to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] This technical guide focuses on a particularly valuable, functionalized derivative: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. The strategic placement of a reactive bromomethyl group at the 2-position, combined with the electronic influence of a fluorine atom at the 5-position, renders this molecule a highly versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, reactivity, and application of this scaffold, supported by detailed experimental protocols and an exploration of its utility in the development of targeted therapies, particularly in the realms of oncology and kinase inhibition.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological activities. This bicyclic system, composed of a benzene ring fused to a thiazole ring, serves as the foundation for numerous compounds with anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[3][4] The versatility of the benzothiazole ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[5] The introduction of a fluorine atom can further enhance metabolic stability, binding affinity, and bioavailability.

The subject of this guide, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, is a key intermediate that capitalizes on these favorable attributes. The bromomethyl group at the 2-position acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This reactivity provides a straightforward and efficient means to introduce a diverse range of functionalities, thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

A direct, one-pot synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is not prominently described in the literature. However, a reliable and efficient two-step synthetic route can be employed, starting from commercially available precursors. This approach involves the initial synthesis of 2-methyl-5-fluorobenzothiazole, followed by a selective free-radical bromination of the methyl group.

Synthesis_of_2_Bromomethyl_5_fluoro_1_3_benzothiazole Synthetic Pathway to the Core Scaffold cluster_step1 Step 1: Synthesis of 2-Methyl-5-fluorobenzothiazole cluster_step2 Step 2: Free-Radical Bromination A 2-Amino-4-fluorothiophenol C 2-Methyl-5-fluorobenzothiazole A->C Cyclization B Acetic Anhydride B->C F 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole C->F Bromination D N-Bromosuccinimide (NBS) D->F E Azobisisobutyronitrile (AIBN) E->F

Caption: A two-step synthesis of the target scaffold.

Step 1: Synthesis of 2-Methyl-5-fluorobenzothiazole

The synthesis of the 2-methyl substituted benzothiazole precursor can be achieved through the condensation of 2-amino-4-fluorothiophenol with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring.

Experimental Protocol: Synthesis of 2-Methyl-5-fluorobenzothiazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-fluorothiophenol (1.0 eq.) in a minimal amount of glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq.) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice-water with stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 2-methyl-5-fluorobenzothiazole as a crystalline solid.

Step 2: Free-Radical Bromination of 2-Methyl-5-fluorobenzothiazole

The conversion of the 2-methyl group to a 2-bromomethyl group is effectively carried out via a free-radical bromination reaction using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).[6][7] This reaction is typically performed in a non-polar solvent under reflux conditions.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-5-fluorobenzothiazole (1.0 eq.) and a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of a radical initiator like AIBN (0.05 eq.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp or a standard incandescent light bulb to initiate the radical chain reaction.[8] Maintain the reflux for 2-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Reactivity and Synthetic Utility

The 2-(bromomethyl) group of the scaffold is a highly reactive electrophilic handle, making it an ideal substrate for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse chemical moieties, which is a cornerstone of modern medicinal chemistry for the exploration of structure-activity relationships.

Reactivity_of_2_Bromomethyl_5_fluoro_1_3_benzothiazole Key Derivatization Reactions cluster_derivatives Derivative Classes Core 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole Amines 2-(Aminomethyl) Derivatives Core->Amines R₂NH Thioethers 2-(Thioether) Derivatives Core->Thioethers RSH Ethers 2-(Ether) Derivatives Core->Ethers ROH Esters 2-(Ester) Derivatives Core->Esters RCOOH

Caption: Versatile derivatization of the core scaffold.

N-Alkylation: Synthesis of 2-(Aminomethyl) Derivatives

The reaction of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with primary or secondary amines readily yields the corresponding 2-(aminomethyl)benzothiazole derivatives. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HBr generated.

Experimental Protocol: General Procedure for N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in a suitable aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Reagent Addition: To this solution, add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in the same solvent dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

S-Alkylation: Synthesis of 2-(Thioether) Derivatives

Thiol nucleophiles react efficiently with the bromomethyl group to form stable thioether linkages. This reaction is often performed under basic conditions to deprotonate the thiol, thereby increasing its nucleophilicity.

Experimental Protocol: General Procedure for S-Alkylation

  • Reaction Setup: Dissolve the thiol (1.1 eq.) in a suitable solvent such as DMF or ethanol.

  • Base Addition: Add a base like potassium carbonate or sodium hydride (1.2 eq.) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

  • Reagent Addition: Add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in the same solvent.

  • Reaction Conditions: Stir the reaction at room temperature for 2-6 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for N-alkylation.

Applications in Medicinal Chemistry: Case Studies

The 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole scaffold has been implicitly utilized in the synthesis of various biologically active molecules, particularly as inhibitors of protein kinases. The methylene linker provides optimal spacing and flexibility for the benzothiazole moiety to interact with the target protein, while the diverse functionalities introduced via nucleophilic substitution can be tailored to occupy specific binding pockets.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, and the benzothiazole scaffold is well-suited for this purpose.[9] The derivatization of the 2-(bromomethyl) group allows for the introduction of solubilizing groups or moieties that can form key hydrogen bonds within the kinase active site.

Table 1: Exemplary Kinase Inhibitor Scaffolds Derived from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Derivative ClassR-Group ExampleTarget Kinase (Hypothetical)
2-(Aminomethyl)4-MorpholinopiperidineGSK-3, ROCK-II[10]
2-(Thioether)2-MercaptopyrimidineJNK[11]
2-(Ether)4-HydroxypiperidineITK[12]
Anticancer Agents

The benzothiazole nucleus is a key component of several potent anticancer agents.[2][4][13][14] The ability to rapidly generate a library of derivatives from the 2-(bromomethyl) scaffold is highly advantageous in the hit-to-lead and lead optimization phases of anticancer drug discovery. For instance, the introduction of various substituted anilines or phenols can modulate the cytotoxic profile and selectivity of the resulting compounds.

Conclusion

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole represents a highly valuable and versatile scaffold for medicinal chemists. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of diverse compound libraries. The inherent biological relevance of the fluorinated benzothiazole core, combined with the synthetic flexibility offered by the 2-(bromomethyl) group, ensures that this scaffold will continue to be a valuable tool in the quest for novel and effective therapeutic agents. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers to fully exploit the potential of this powerful building block in their drug discovery endeavors.

References

  • Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. G. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455. [Link]

  • Al-Harthy, T., Zoghaib, W. M., Pflüger, M., Schöpel, M., Önder, K., Reitsammer, M., Hundsberger, H., Stoll, R., & Abdel-Jalil, R. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2993. [Link]

  • Sharma, P., Kumar, A., & Sharma, P. (2020). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 10(11), 1288. [Link]

  • Shaaban, M. R., et al. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 23(7), 1735. [Link]

  • Javaid, K., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1729-1754. [Link]

  • Moghaddam, F. M., & Zargarani, D. (2016). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 21(10), 1339. [Link]

  • Abdel-rahman, H. M., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(45), 31657-31675. [Link]

  • Supporting information - The Royal Society of Chemistry. (2012). [Link]

  • Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 126, 964-976. [Link]

  • Komatsu, H., et al. (1996). 2-arylthiazole derivatives and pharmaceutical composition thereof. U.S.
  • El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1368945. [Link]

  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Anzini, M., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European journal of medicinal chemistry, 126, 964-976. [Link]

  • Frentizole, bentaluron and methabenzthiazuron are examples of UBTs used for treatment of rheumatoid arthritis and as wood preservatives and herbicides in winter corn crops, respectively. [Link]

  • Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1729-1754. [Link]

  • Gurupadayya, B. M., et al. (2012). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 4(5), 1864-1873. [Link]

  • Allen, C. F. H., & VanAllan, J. A. (1943). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 23, 11. [Link]

  • MacKinnon, C. H., et al. (2013). Structure-based design and synthesis of potent benzothiazole inhibitors of interleukin-2 inducible T cell kinase (ITK). Bioorganic & medicinal chemistry letters, 23(23), 6331-6335. [Link]

  • Gurupadayya, B. M., et al. (2011). Synthesis and biological activities of fluoro benzothiazoles. International Journal of ChemTech Research, 3(2), 627-635. [Link]

  • Khan, M. T. H., et al. (2019). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. Journal of Chemistry, 2019, 1-7. [Link]

  • Tan, Z., et al. (2012). Synthesis of 2-Aryl Benzothiazoles via K2S2O8-mediated Oxidative Condensation of Benzothiazoles with Aryl Aldehydes. The Journal of Organic Chemistry, 77(16), 7086-7091. [Link]

  • El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Yin, Y., et al. (2009). Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. Bioorganic & medicinal chemistry letters, 19(23), 6686-6690. [Link]

  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3), 549-554. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Hulme, C., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5949. [Link]

  • 5-substituted 2-amino-4-arylthiazoles and their preparation.
  • Clark, R. D., & Pridgen, H. S. (1982). Preparation of 2-aminobenzothiazoles. U.S.
  • Electrophilic and radical bromination of bromo derivatives via NBS. ResearchGate. [Link]

  • De, S. K., et al. (2009). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry, 17(7), 2712-2717. [Link]

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a fluorine atom at the 5-position and a reactive bromomethyl group at the 2-position of the benzothiazole nucleus creates a versatile pharmacophore, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide provides a comprehensive exploration of the potential therapeutic targets of derivatives synthesized from this core structure. By leveraging the reactivity of the bromomethyl group, a diverse chemical library can be generated through nucleophilic substitution reactions, leading to compounds with significant potential in oncology, neurodegenerative diseases, and infectious diseases. This document will delve into the key molecular targets, the rationale behind experimental designs for their validation, and the overarching signaling pathways implicated.

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, is a recurring motif in a multitude of biologically active molecules.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The unique electronic properties and the ability of the benzothiazole ring system to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contribute to its promiscuous yet often potent and selective binding to a range of biological targets.

The specific focus of this guide, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, combines two critical features for drug design:

  • 5-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its target protein.[6] This strategic fluorination is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

  • 2-Bromomethyl Group: This functional group serves as a highly reactive electrophilic handle. It readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles, including amines, thiols, and alcohols. This reactivity provides a straightforward and efficient avenue for the synthesis of a diverse library of 2-substituted benzothiazole derivatives, enabling extensive structure-activity relationship (SAR) studies.

This guide will systematically explore the key therapeutic targets that can be modulated by derivatives of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, providing a roadmap for researchers in the development of novel therapeutics.

Synthetic Strategy: Leveraging the 2-Bromomethyl Group for Derivative Synthesis

The primary route for generating a library of therapeutic candidates from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole involves the nucleophilic substitution of the bromine atom. This reaction is typically facile and can be achieved under mild conditions.

Synthesis_Pathway start 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives 2-((Substituted-heteroatom)methyl)-5-fluoro-1,3-benzothiazole Derivatives start->derivatives Nucleophilic Substitution nucleophiles Nucleophiles (Amines, Thiols, Alcohols, etc.) nucleophiles->derivatives

Figure 1: General synthetic pathway for the derivatization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

This synthetic versatility allows for the introduction of a wide array of functional groups at the 2-position, which can be tailored to interact with specific amino acid residues within the binding sites of various protein targets.

Key Therapeutic Targets in Oncology

Derivatives of benzothiazole have shown significant promise as anticancer agents, acting on a multitude of targets that are critical for tumor growth, proliferation, and survival.[7]

Receptor Tyrosine Kinases (RTKs)

Overexpression and dysregulation of RTKs are hallmarks of many cancers. Benzothiazole derivatives have been identified as potent inhibitors of several key RTKs.

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is a crucial driver of cell proliferation, survival, and metastasis. Benzothiazole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its downstream signaling.[1][8] The 5-fluoro substituent can enhance the binding affinity within the ATP-binding pocket.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Benzothiazole-based compounds have been developed as potent inhibitors of VEGFR-2, thereby exerting anti-angiogenic effects.[5][9]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Benzothiazole 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Derivative Benzothiazole->EGFR Inhibition

Figure 2: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.

Non-Receptor Tyrosine Kinases and Cyclin-Dependent Kinases (CDKs)
  • Protein Tyrosine Kinases (PTKs): Benzothiazole derivatives can effectively inhibit various non-receptor PTKs, which are also crucial for cancer cell signaling. The benzothiazole scaffold can mimic the adenine moiety of ATP, allowing it to competitively bind to the catalytic domain of these kinases.[10]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Their aberrant activity is a common feature of cancer. Benzothiazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[10]

Carbonic Anhydrases (CAs)

Tumor cells often overexpress certain isoforms of carbonic anhydrase, particularly CA IX and CA XII, which are involved in maintaining the pH balance in the hypoxic tumor microenvironment. Inhibition of these enzymes can disrupt tumor cell survival. Benzothiazole derivatives have been identified as potent inhibitors of tumor-associated CAs.[7][11]

Other Anticancer Mechanisms
  • Induction of Apoptosis: Many benzothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can be achieved through various mechanisms, including the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[7]

  • DNA Interaction: Some benzothiazole derivatives have been shown to interact with DNA, potentially interfering with DNA replication and transcription, and leading to cell death.[12]

Therapeutic Targets in Neurodegenerative Diseases

The neuroprotective properties of benzothiazole derivatives make them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.[13][14]

Cholinesterases (AChE and BuChE)

In Alzheimer's disease, the levels of the neurotransmitter acetylcholine are depleted. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), can help to restore cholinergic function. Benzothiazole derivatives have been designed as effective inhibitors of these enzymes.[13][15]

Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme involved in the metabolism of neurotransmitters. Its activity is elevated in the brains of Alzheimer's patients and is associated with oxidative stress and neuroinflammation. Benzothiazole derivatives have been developed as potent and selective inhibitors of MAO-B.[13][15]

Neuro_Targets cluster_cholinergic Cholinergic System cluster_monoamine Monoaminergic System Benzothiazole 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Derivative AChE AChE Benzothiazole->AChE Inhibition BuChE BuChE Benzothiazole->BuChE Inhibition MAOB MAO-B Benzothiazole->MAOB Inhibition

Sources

Fluorinated Benzothiazoles: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The benzothiazole core is a privileged heterocyclic scaffold, integral to a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, leading to the development of agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][4][5] The strategic incorporation of fluorine into the benzothiazole framework represents a powerful approach in modern drug design.[6][7] Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[8][9][10] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of fluorinated benzothiazoles, offering field-proven insights for researchers and drug development professionals.

The Strategic Advantage of Integrating Fluorine

The decision to introduce fluorine into a drug candidate is a calculated strategy aimed at enhancing its molecular properties. Unlike other halogens, fluorine acts as a unique bioisostere of hydrogen due to its relatively small van der Waals radius, yet its high electronegativity profoundly alters the electronic landscape of the molecule.[6][9][11]

Key Physicochemical Modulations:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen bond (~98.8 kcal/mol).[6] This inherent strength makes C-F bonds resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. From a practical standpoint, this translates to blocking undesirable metabolic hydroxylation, which can increase the half-life and oral bioavailability of a drug candidate.[12][13]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This modulation is critical for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, cell membrane permeability, and binding affinity to its biological target.[8][14]

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipole interactions with protein targets.[6] It can also induce conformational changes in the molecule that lock it into a more bioactive orientation within a receptor's binding pocket, thereby increasing potency.[8][15]

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated groups like trifluoromethyl (-CF3) are potent lipophilicity enhancers. This property is strategically used to modulate a compound's ability to cross biological membranes, including the blood-brain barrier.[14]

Synthesis of Fluorinated Benzothiazoles: Core Methodologies

The construction of the fluorinated benzothiazole scaffold is a cornerstone of developing novel drug candidates. The most prevalent and versatile method involves the condensation of a substituted 2-aminothiophenol with a carbonyl-containing compound.[16][17][18]

General Synthetic Workflow

The primary synthetic route involves the cyclocondensation of a fluoro-substituted 2-aminothiophenol with various electrophilic partners, such as aldehydes, ketones, or carboxylic acid derivatives.[16][17] Green chemistry approaches utilizing catalysts like iodine acetate grafted on polystyrene or heterogeneous catalysts like SnP2O7 have been developed to improve yields and reduce reaction times.[17]

Below is a generalized workflow for the synthesis of 2-aryl-fluorobenzothiazoles.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Final Product A Fluoro-substituted 2-Aminothiophenol C Condensation & Oxidative Cyclization (e.g., H2O2/HCl, Catalyst) A->C B Substituted Aromatic Aldehyde B->C D 2-Aryl-Fluorobenzothiazole C->D

Caption: Generalized workflow for 2-Aryl-Fluorobenzothiazole synthesis.

Protocol: Synthesis of 2-(4-aminophenyl)-6-fluorobenzothiazole

This protocol is a representative example based on established methodologies for synthesizing key fluorinated benzothiazole cores.

Materials:

  • 2-Amino-5-fluorothiophenol

  • 4-Nitrobenzoyl chloride

  • Pyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Thiobenzanilide Formation:

    • In a round-bottom flask, dissolve 2-amino-5-fluorothiophenol in pyridine.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Add 4-nitrobenzoyl chloride dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Pour the reaction mixture into ice-cold water. The resulting precipitate (the nitro-substituted thiobenzanilide intermediate) is collected by vacuum filtration, washed with water, and dried.

    • Causality Check: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the formation of the amide bond.

  • Reductive Cyclization (Jacobsen Method Adaptation):

    • Suspend the dried intermediate in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated HCl.

    • Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Insight: This step achieves two crucial transformations simultaneously: the reduction of the nitro group to an amine and the intramolecular cyclization to form the benzothiazole ring. SnCl₂ is a classic reagent for this purpose.[12]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9.

    • The crude product precipitates out and is collected by filtration.

    • Wash the solid thoroughly with water to remove inorganic salts.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(4-aminophenyl)-6-fluorobenzothiazole.

    • Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Therapeutic Applications & Structure-Activity Relationships (SAR)

Fluorinated benzothiazoles have demonstrated remarkable potential across several therapeutic areas, most notably in oncology and neurodegenerative diseases.

Anticancer Agents

This is the most extensively studied application for this class of compounds. Certain fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent and selective anticancer activity, particularly against breast and colon cancer cell lines.[12][19][20]

Mechanism of Action: Bioactivation via CYP1A1

The antitumor activity of many lead compounds, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is not intrinsic but requires metabolic activation within sensitive cancer cells.[21][22]

  • CYP1A1 Induction: The benzothiazole derivative binds to the aryl hydrocarbon receptor (AhR).

  • Metabolic Activation: This binding event induces the expression of the cytochrome P450 1A1 (CYP1A1) enzyme.

  • Macromolecule Binding: CYP1A1 then metabolizes the benzothiazole into a reactive electrophilic species, which subsequently forms covalent adducts with macromolecules like DNA, leading to DNA damage and triggering apoptosis.[22]

This mechanism confers a high degree of selectivity, as the compounds are only toxic in cancer cells that can express CYP1A1.[22]

G FB Fluorinated Benzothiazole (e.g., 5F 203) AhR Aryl Hydrocarbon Receptor (AhR) FB->AhR Binds Metabolite Reactive Electrophilic Metabolite FB->Metabolite Metabolized by CYP1A1_Induction Induction of CYP1A1 Gene Expression AhR->CYP1A1_Induction Activates CYP1A1_Protein CYP1A1 Enzyme CYP1A1_Induction->CYP1A1_Protein Leads to CYP1A1_Protein->Metabolite DNA Cellular DNA Metabolite->DNA Covalently Binds Adducts DNA Adduct Formation DNA->Adducts Apoptosis Apoptosis / Cell Death Adducts->Apoptosis Triggers

Caption: Bioactivation pathway of anticancer fluorinated benzothiazoles.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical insights for optimizing anticancer potency.[1][23]

  • Position of Fluorine: Fluorination at the 5- or 6-position of the benzothiazole ring often imparts potent activity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (10h in some literature) was identified as a particularly potent agent.[12][24]

  • Substituents on the 2-Aryl Ring: An amino group at the 4'-position of the 2-phenyl ring is crucial for activity. A small alkyl group, like methyl, at the 3'-position often enhances potency.[12]

  • Correlation with CYP1A1 Induction: A direct correlation exists between a compound's ability to induce CYP1A1 and its cytotoxic potency in sensitive cell lines.[22]

Table 1: In Vitro Cytotoxicity of Selected Fluorinated Benzothiazoles

Compound Name/ReferenceBenzothiazole Ring Substituent2-Aryl Ring SubstituentGI₅₀ (MCF-7, ER+) (nM)GI₅₀ (MDA-MB-468, ER-) (nM)
2-(4-aminophenyl)benzothiazoleNone4'-NH₂2010
6-Fluoro-2-(4-aminophenyl)benzothiazole6-F4'-NH₂< 13
5-Fluoro-2-(4-amino-3-methylphenyl)benzothiazole5-F4'-NH₂, 3'-CH₃< 1< 1
4-Fluoro-2-(4-aminophenyl)benzothiazole4-F4'-NH₂22
(Data synthesized from multiple sources for illustrative purposes, primarily based on findings in J. Med. Chem. 2000, 43, 21, 4084–4097)[12]
Neuroprotective Agents and CNS Applications

The benzothiazole scaffold is also prominent in the development of drugs for neurodegenerative diseases.[25]

  • Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole): This FDA-approved drug is used to treat amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are attributed to the inhibition of glutamate release and blockade of voltage-gated sodium channels.[26]

  • Alzheimer's Disease (AD): Fluorinated benzothiazoles have been developed as ligands for imaging amyloid-beta (Aβ) plaques, a key pathological hallmark of AD.[2][26] The introduction of fluorine, particularly the Fluorine-18 (¹⁸F) isotope, enables their use as tracers in Positron Emission Tomography (PET) imaging.[27]

PET Imaging Agents

The development of ¹⁸F-labeled benzothiazoles is a rapidly advancing field.[28] The convenient half-life (109.8 min) and low positron energy of ¹⁸F make it an ideal radionuclide for PET imaging.[10][28] Fluorinated benzothiazoles have been designed as potential PET imaging agents for:

  • Oncology: To visualize tumors that express specific targets like tyrosine kinases or to assess the metabolic activity of anticancer benzothiazoles.[19]

  • Inflammation and Cancer: To image the expression of enzymes like cyclooxygenase-2 (COX-2), which is upregulated in many tumors and inflammatory lesions.[29][30]

Key Experimental Protocols

Adherence to robust, validated protocols is essential for generating reliable data in drug discovery.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard workflow for determining the growth inhibitory (GI₅₀) concentration of a test compound against cancer cell lines.

Objective: To quantify the dose-dependent cytotoxic effect of fluorinated benzothiazoles.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Expert Insight: Consistent cell seeding density is critical for assay reproducibility. Variations will directly impact the final absorbance readings.

  • Compound Treatment:

    • Prepare serial dilutions of the fluorinated benzothiazole compounds in a complete medium. A typical concentration range might be 0.1 nM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

    • Causality Check: The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression analysis to determine the GI₅₀ value (the concentration at which cell growth is inhibited by 50%).

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Future Directions and Expert Opinion

The field of fluorinated benzothiazoles continues to be a fertile ground for drug discovery. While significant progress has been made, particularly in oncology, several areas warrant further exploration.

  • Broadening Therapeutic Targets: The scaffold's versatility suggests its potential against a wider range of targets. Exploring its efficacy as kinase inhibitors, anti-inflammatory agents (beyond COX-2), and modulators of other CNS pathways could yield novel therapeutics.[5][31]

  • Multi-Target Ligands: Designing single molecules that can simultaneously inhibit multiple targets, such as dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibitors for pain management, represents a sophisticated evolution of this chemical class.[32]

  • Advanced Synthetic Methodologies: While core synthetic methods are well-established, the development of new techniques for the regioselective introduction of fluorine remains a challenge in organic chemistry.[8][14] Innovations in this area will accelerate the exploration of novel SAR.

  • Overcoming Resistance: For anticancer agents dependent on CYP1A1 activation, intrinsic or acquired resistance in tumors lacking CYP1A1 expression is a key hurdle. Future work could focus on developing fluorinated benzothiazoles with alternative mechanisms of action or creating combination therapies to overcome this limitation.

References

  • Bhandari, S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science.
  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • Kauthale, N., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. PubMed.
  • Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery.
  • Sharma, P. K., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Sharma, P. K., et al. (2014). Medicinal significance of benzothiazole scaffold: An insight view.
  • BenchChem. (n.d.).
  • Isanbor, C., & O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online.
  • Policy Commons. (n.d.). Fluorine in Drug Design: A Bioisosteric Perspective. Policy Commons.
  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules.
  • Shi, B., et al. (2006). Synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles as novel potential PET cancer imaging agents. Bioorganic & Medicinal Chemistry.
  • Isanbor, C., & O'Hagan, D. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery.
  • Hutchinson, I., et al. (2001). Synthesis and Biological Properties of Benzothiazole, Benzoxazole, and Chromen-4-one Analogues of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). Journal of Medicinal Chemistry.
  • Gill, H., et al. (2015). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.
  • Hutchinson, I., et al. (2000). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.
  • Ravindra, M., et al. (2014). Structure of fluorinated benzothiazole and triazoles derivatives.
  • Sharma, G., et al. (2021). Benzothiazole derivatives as anticancer agents.
  • Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PubMed.
  • Sharma, G., et al. (2021). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Hutchinson, I., et al. (2000). Antitumor Benzothiazoles. 14.1 Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles.
  • Ceylan, M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Metabolites.
  • Sidhu, A., & Kukreja, S. (2016). Synthesis of novel fluorinated benzothiazol-2-yl-1,2,4-triazoles: Molecular docking, antifungal evaluation and in silico evaluation for SAR. Journal of the Taiwan Institute of Chemical Engineers.
  • Li, Y., et al. (2020).
  • Nargund, L. V. G., et al. (2012). Synthesis of Fluoro Benzothiazoles[1] Comprising Azetidinone Derivatives. Ignited Minds Journals.

  • El-Sayed, N., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Scientific Reports.
  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry.
  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • Xu, X., et al. (2024).
  • Hroch, L., et al. (2015). Benzothiazoles - Scaffold of Interest for CNS Targeted Drugs. Current Medicinal Chemistry.
  • Soni, D., & Bharadwaj, R. (2021). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review.
  • Rahman, M. M., & Spring, D. R. (2022). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Molecules.
  • Drug Design Org. (n.d.).
  • Pecic, S., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Leong, C. O., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics.
  • Li, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Pireddu, R., et al. (2010). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. Journal of Medicinal Chemistry.
  • Qadir, T., et al. (2022).
  • Uddin, M. J., et al. (2004).
  • ResearchGate. (n.d.). Benzothiazole-based fluorinated ligands.
  • El-Subbagh, H. I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Fluoro-Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] The strategic incorporation of a fluorine atom, particularly at the 5-position, has emerged as a powerful approach to enhance molecular properties and biological efficacy. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluoro-benzothiazole derivatives. We will explore the causal effects of the 5-fluoro substitution on physicochemical properties, delve into the impact of modifications at other key positions (C2, C6, and C7), and connect these structural changes to specific biological outcomes, including anticancer and antimicrobial activities. This document synthesizes field-proven insights with established scientific literature, offering detailed experimental protocols and data-driven analysis to guide researchers and drug development professionals in the rational design of novel 5-fluoro-benzothiazole-based therapeutics.

The Strategic Imperative of the 5-Fluoro-Benzothiazole Core

Benzothiazole: A Versatile Pharmacophore

The benzothiazole ring system, a fusion of benzene and thiazole, is a planar, aromatic heterocycle that serves as an integral core for numerous synthetic and natural compounds.[1] Its structural rigidity and ability to participate in various non-covalent interactions (π-π stacking, hydrogen bonding) allow it to bind effectively to a wide array of biological targets. This versatility has led to the development of benzothiazole-containing drugs with applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others.[2][3]

The Role of Fluorine in Modern Drug Design

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to optimize pharmacological profiles.[4] The unique properties of the fluorine atom—small atomic radius, high electronegativity, and the strength of the C-F bond—impart several desirable effects:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to an increased biological half-life.

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines, affecting their ionization state at physiological pH and altering receptor binding interactions.[5]

  • Improved Binding Affinity: Fluorine can engage in favorable electrostatic interactions with electron-deficient regions of a protein target and form unique hydrogen bonds or dipole-dipole interactions, thereby increasing binding potency.[6]

The placement of fluorine at the 5-position of the benzothiazole ring leverages these properties to create a core scaffold with an inherently enhanced pharmacological foundation.

Synthesis of the 5-Fluoro-Benzothiazole Scaffold

The primary route for constructing the 5-fluoro-benzothiazole core involves the intramolecular cyclization of substituted thioureas. This method is robust and allows for the introduction of diversity at the C2-position.

Experimental Protocol: Synthesis of 2-Amino-5-fluoro-benzothiazole Derivatives

This protocol outlines a general, two-step procedure starting from a commercially available 4-fluoroaniline derivative.

Step 1: Formation of the N-Aryl Thiourea Intermediate

  • Reagents: 4-Fluoroaniline derivative (1.0 eq), appropriate isothiocyanate (1.1 eq), and a suitable solvent (e.g., acetonitrile or ethanol).

  • Procedure: Dissolve the 4-fluoroaniline derivative in the solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the isothiocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or under gentle reflux for 3-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture. The thiourea product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization to the 5-Fluoro-Benzothiazole Core

  • Reagents: N-Aryl thiourea intermediate (1.0 eq), Bromine (1.1 eq), and a solvent (e.g., chloroform or acetic acid).

  • Procedure: Dissolve the thiourea intermediate in the chosen solvent and cool the flask in an ice bath (0 °C).

  • Add a solution of bromine in the same solvent dropwise with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours.[7]

  • The resulting hydrobromide salt of the 2-amino-5-fluoro-benzothiazole often precipitates. Collect the solid by filtration.

  • Neutralize the salt with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to yield the free base product.

  • Purify the final compound by recrystallization or column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization A 4-Fluoroaniline Derivative D Reaction & Stirring (RT or Reflux, 3-18h) A->D B Isothiocyanate (R-NCS) B->D C Solvent (e.g., Acetonitrile) C->D E N-(4-Fluorophenyl)-N'-R-Thiourea D->E G Ice Bath (0°C) then RT E->G Thiourea Intermediate F Bromine (Br2) in Chloroform F->G H Neutralization (Base) G->H I 2-(R-amino)-5-fluorobenzothiazole H->I

Caption: General workflow for the synthesis of 2-substituted-amino-5-fluoro-benzothiazoles.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-fluoro-benzothiazole compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.

The 5-Fluoro Group: An Electronic Anchor

The fluorine atom at the C5-position is not merely a passive element. Its strong electron-withdrawing effect modulates the electron density of the entire aromatic system. This influences the molecule's overall dipole moment and its ability to interact with target proteins. Furthermore, it can block a potential site of metabolism, contributing to improved pharmacokinetic properties.

SAR at the C2-Position: The Primary Vector for Activity

The C2-position is the most common site for introducing chemical diversity and is critical for defining the compound's primary biological activity.[1]

  • 2-Amino and 2-Amido Groups: The presence of a substituted amino or amido group at C2 is a hallmark of many active benzothiazoles. The substituents on the nitrogen atom can be tailored to fit into specific hydrophobic pockets of a target enzyme or receptor. For example, linking the 2-amino group to other heterocyclic moieties or aromatic rings has been shown to be crucial for potent anticancer and antimicrobial effects.[8]

  • 2-Aryl Groups: Direct attachment of an aryl or heteroaryl ring at the C2-position often confers potent anticancer activity. These planar aromatic systems can act as DNA intercalators or kinase inhibitors. The substitution pattern on this aryl ring provides a secondary level of SAR optimization.

SAR at C6 and C7-Positions: Fine-Tuning Potency

While the C5-position is occupied by fluorine, further substitutions on the benzene ring, particularly at C6 and C7, can fine-tune the activity.

  • Electron-Withdrawing Groups (EWGs): The addition of other EWGs, such as chloro (Cl) or nitro (NO₂), at the C6 or C7 positions can synergize with the C5-fluoro group. This often enhances antimicrobial activity by further modifying the electronic properties of the scaffold. For instance, 6-fluoro-7-chloro substituted benzothiazoles have shown promising activity.[9][10]

  • Electron-Donating Groups (EDGs): The introduction of EDGs like methoxy (OCH₃) or methyl (CH₃) can have varied effects, sometimes improving selectivity for a specific target or altering solubility and pharmacokinetic parameters.

Logical Relationship Diagram of SAR

SAR_Logic cluster_positions Key Substitution Positions cluster_outcomes Biological Outcomes Core 5-Fluoro-Benzothiazole Core Base Scaffold Metabolic Stability Electronic Anchor C2 C2-Position Primary Activity Vector Target Specificity Diversity Point Core->C2 C6_C7 C6/C7-Positions Potency Modulation Selectivity Pharmacokinetics Core->C6_C7 Anticancer Anticancer Activity C2->Anticancer Aryl/Amido groups Antimicrobial Antimicrobial Activity C2->Antimicrobial Substituted Amines C6_C7->Antimicrobial EWGs (Cl, NO2) Anti_inflammatory Anti-inflammatory C6_C7->Anti_inflammatory Various groups

Caption: Key structure-activity relationships for the 5-fluoro-benzothiazole scaffold.

Biological Activities and Quantitative Data

Anticancer Activity

Fluorinated benzothiazoles have demonstrated significant potential as anticancer agents. One derivative, bearing a fluorine atom on the benzothiazole ring, exhibited potent activity against the leukemia THP-1 cancer cell line, with IC₅₀ values outperforming the standard drug mitomycin-C.[6]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated BenzothiazoleLeukemia THP-10.9 - 1.0[6]
2-Aryl-benzothiazolesVariousVaries[8]

Note: Data is often reported for fluorinated benzothiazoles generally; specific 5-fluoro analogs are a promising subset of this class.

Antimicrobial Activity

The benzothiazole scaffold is a potent antimicrobial pharmacophore. The presence of electron-withdrawing groups, including fluorine, at positions 5, 6, or 7 has been shown to be critical for significant antibacterial and antifungal activity.[10]

Compound ClassTarget OrganismMIC (µg/mL)Reference
Benzothiazole Sulphonamide ConjugateVarious Bacteria/Fungi15.5 - 31.25
N-{6-fluoro-7-[(substituted)-amino]...}S. aureus, E. coli50 - 100[10]

Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 5-fluoro-benzothiazole compounds, standardized in vitro assays are essential.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-fluoro-benzothiazole test compounds in the culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Diagram

MTT_Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Add Serial Dilutions of Test Compounds B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 Value H->I

Caption: Step-by-step workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 5-fluoro-benzothiazole scaffold represents a highly promising platform for the development of novel therapeutics. The strategic placement of the fluorine atom at the 5-position provides a solid foundation, enhancing metabolic stability and modulating electronic properties favorably. The core SAR principles indicate that the C2-position is the primary determinant of the mode of biological action, while substitutions at other positions on the benzene ring allow for the fine-tuning of potency and selectivity.

Future research should focus on synthesizing libraries of 5-fluoro-benzothiazole derivatives with systematic variations at the C2, C6, and C7 positions. A deeper investigation into their mechanisms of action, particularly through kinase profiling and DNA interaction studies, will be crucial. Furthermore, optimizing the pharmacokinetic and toxicological profiles of lead compounds will be essential for translating the in vitro potential of this remarkable scaffold into clinically viable drug candidates.

References

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2025). ResearchGate. [Link]

  • Al-Harthy, T., Zoghaib, W., & Jalil, R. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Benzothiazole derivatives incorporating fluorine. (2024). ResearchGate. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). ResearchGate. [Link]

  • Al-Harthy, T., Zoghaib, W., & Jalil, R. A. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Journal of Pharmaceutical Research International. [Link]

  • Benzothiazole analogues and their biological aspects: A Review. (n.d.). ResearchGate. [Link]

  • Synthesis of 5-Fluoroaminobenzothiazoles. (2020). ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central. [Link]

  • Synthesis and biological activities of fluoro benzothiazoles. (2022). ResearchGate. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Jayachandran, E., Sreenivasa, G. M., Nargund, L. V. G., Shanmukha, I., & Gaikwad, P. M. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry. [Link]

  • Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (2011). ResearchGate. [Link]

  • Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). RSC Publishing. [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Chawla, A., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2022). ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluoro-1,3-benzothiazole Scaffold in Modern Drug Discovery

The 1,3-benzothiazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Its unique structural and electronic properties allow for interactions with a wide array of biological targets. The introduction of a fluorine atom at the 5-position of the benzothiazole ring can significantly enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can modulate factors such as metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to improved drug efficacy and pharmacokinetics.[3]

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a key intermediate for the synthesis of a diverse library of drug candidates. The bromomethyl group at the 2-position serves as a highly reactive electrophilic handle, amenable to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting 2-(substituted methyl)-5-fluoro-1,3-benzothiazole derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][5]

This comprehensive guide provides detailed protocols and technical insights for performing nucleophilic substitution reactions with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, targeting researchers, scientists, and drug development professionals. The protocols are designed to be robust and adaptable for a range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents.

Mechanistic Insights: The SN2 Pathway

The nucleophilic substitution reaction at the benzylic carbon of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole predominantly proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.

Several factors contribute to the facility of this reaction:

  • Good Leaving Group: The bromide ion (Br-) is an excellent leaving group due to its stability in solution.

  • Accessible Electrophilic Center: The carbon atom of the bromomethyl group is sterically unhindered, allowing for easy approach by the nucleophile.

  • Polar Aprotic Solvents: The use of polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or acetone is crucial. These solvents can solvate the cation of the base used but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.

The general workflow for this transformation is depicted below:

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product 2_bromomethyl 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole reaction_vessel Reaction Mixture Stirring at appropriate temperature 2_bromomethyl->reaction_vessel nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-OH, R-SH) nucleophile->reaction_vessel base Base (e.g., K2CO3, Et3N) base->reaction_vessel solvent Polar Aprotic Solvent (e.g., ACN, DMF) solvent->reaction_vessel quenching Quenching (e.g., with water) reaction_vessel->quenching Reaction Completion extraction Extraction (e.g., with Ethyl Acetate) quenching->extraction purification Purification (e.g., Column Chromatography) extraction->purification final_product 2-(Nucleophilomethyl)-5-fluoro- 1,3-benzothiazole purification->final_product

Caption: General workflow for nucleophilic substitution.

Experimental Protocols

The following protocols are provided as detailed guides for the reaction of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with representative nitrogen, oxygen, and sulfur nucleophiles.

Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines)

This protocol describes a general procedure for the synthesis of 2-(aminomethyl)-5-fluoro-1,3-benzothiazole derivatives. The reaction with primary and secondary amines typically proceeds smoothly at room temperature or with gentle heating.

Step-by-Step Methodology:

  • To a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in acetonitrile (ACN) or dimethylformamide (DMF) (approximately 0.1-0.5 M), add the desired amine (1.1-1.5 eq.).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.), to the reaction mixture.

  • Stir the mixture at room temperature or heat to 50-60 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Parameter Condition Rationale
Solvent Acetonitrile (ACN), DMFPolar aprotic solvents that facilitate SN2 reactions.
Base K₂CO₃, Et₃NTo neutralize the HBr formed during the reaction.
Temperature Room Temperature to 60 °CGenerally mild conditions are sufficient.
Reaction Time 2-12 hoursDependent on the nucleophilicity of the amine.
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Phenols)

The synthesis of 2-(phenoxymethyl)-5-fluoro-1,3-benzothiazole derivatives is achieved through reaction with phenols. This reaction often requires slightly more forcing conditions than with amines, including heating and a strong base to deprotonate the phenol.

Step-by-Step Methodology:

  • To a solution of the desired phenol (1.2 eq.) in DMF (approximately 0.2-0.5 M), add a strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to an hour to form the phenoxide.

  • Add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in a minimal amount of DMF to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, or if no solid forms, extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Parameter Condition Rationale
Solvent DMFExcellent for dissolving the reagents and facilitating the reaction.
Base K₂CO₃, Cs₂CO₃Sufficiently strong to deprotonate the phenol.
Temperature 60-80 °CHigher temperature is often required to drive the reaction to completion.
Reaction Time 6-24 hoursPhenoxides are generally less nucleophilic than amines.
Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols)

Thiols are excellent nucleophiles and react readily with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole to form 2-((alkyl/arylthio)methyl)-5-fluoro-1,3-benzothiazole derivatives. This reaction can often be performed at room temperature. A detailed procedure adapted from a similar reaction is provided below.[6]

Step-by-Step Methodology:

  • Prepare the thiolate salt by dissolving the thiol (1.0 eq.) in a suitable solvent like ethanol or DMF, and add a base such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (1.0 eq.). Stir for 30 minutes at room temperature.[6]

  • Alternatively, the reaction can be performed in a one-pot fashion. To a solution of the thiol (1.0 eq.) and a base like NaHCO₃ (1.0 eq.) in DMF (approximately 0.5 M), add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq.) in DMF.[6]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically rapid and can be complete within 1-4 hours.

  • Once the reaction is complete, dilute the mixture with cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic phases with water and brine, and then dry over anhydrous CaCl₂ or Na₂SO₄.[6]

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.

Parameter Condition Rationale
Solvent DMF, EthanolGood solvents for both the substrate and the thiolate.
Base NaOH, NaHCO₃To generate the more nucleophilic thiolate anion.
Temperature Room TemperatureThiols are highly nucleophilic, so heating is often unnecessary.
Reaction Time 1-4 hoursThe reaction is typically fast.

Troubleshooting and Key Considerations

  • Purity of Starting Material: Ensure that the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is pure and free from any acidic impurities that could quench the nucleophile or the base.

  • Anhydrous Conditions: For reactions involving strong bases, it is advisable to use anhydrous solvents to prevent side reactions.

  • Monitoring the Reaction: TLC is an indispensable tool for monitoring the progress of the reaction. A suitable solvent system should be developed to clearly separate the starting material, product, and any byproducts.

  • Product Isolation: If the product is an amine, it may be soluble in acidic water. Care should be taken during the work-up to avoid loss of product. Neutralization of the aqueous layer before extraction may be necessary.

  • Side Reactions: Over-alkylation of primary amines can sometimes occur. Using a slight excess of the amine can help to minimize this.

Conclusion

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a versatile and valuable building block in the synthesis of novel bioactive molecules. The nucleophilic substitution reactions described herein provide a reliable and efficient means to introduce a wide range of chemical diversity at the 2-position of this important scaffold. The protocols and insights provided in this application note are intended to empower researchers in their drug discovery and development endeavors, facilitating the synthesis of the next generation of benzothiazole-based therapeutics.

References

  • Gurupadayya, B. M., et al. (2008). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 2(1), 135-145.
  • Hassan, G. S., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Journal of Applied Pharmaceutical Science, 8(10), 065-076.
  • Patel, D., et al. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks, 13(2), 1919-1930.
  • Baryshnikov, A. T., et al. (2021).
  • Kalyakina, A. S., et al. (2020). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. International Journal of Molecular Sciences, 21(18), 6806.
  • Jayachandran, E., et al. (2012). Synthesis of Fluoro Benzothiazoles[7] Comprising Azetidinone Derivatives. Ignited Minds Journals.

  • Reddy, T. R., et al. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity. Medicinal Chemistry Research, 23(8), 3749-3761.
  • El-Gamal, M. I., et al. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules, 27(18), 6046.
  • Gurupadayya, B. M., et al. (2005). Synthesis and biological activities of fluoro benzothiazoles. Indian Journal of Heterocyclic Chemistry, 15, 169-172.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Santana, M. D., et al. (2023).
  • Abdel-Wahab, B. F., et al. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega, 7(40), 35851-35866.
  • Patel, K. D., et al. (2017). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Journal of Saudi Chemical Society, 21(1), S259-S265.
  • Hassan, A. Y. (2014). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. International Journal of Organic Chemistry, 4, 237-247.
  • Gurupadayya, B. M., et al. (2006). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. Indian Journal of Heterocyclic Chemistry, 16, 113-116.
  • Arshad, M. F., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 3.
  • Reddy, C. S., et al. (2015). Synthesis of new 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol: A novel class of potential antibacterial and antifungal agents. Annales Pharmaceutiques Françaises, 73(6), 452-460.
  • Hranjec, M., et al. (2021).
  • Al-Ghorbani, M., et al. (2023). Reaction of thiols, oxalyl chloride, and 2-aminothiophenol. Journal of the Iranian Chemical Society, 20, 1-13.

Sources

Application Notes and Protocols for the Alkylation of Phenols with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of novel aryl ethers is a cornerstone of medicinal chemistry and drug development, with this moiety being a key feature in a multitude of biologically active molecules. The Williamson ether synthesis stands as a robust and versatile method for the formation of the ether linkage. This document provides a detailed guide for the O-alkylation of phenols using 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. The resulting 5-fluoro-2-(phenoxymethyl)-1,3-benzothiazole derivatives are of significant interest due to the established importance of the fluorinated benzothiazole scaffold in pharmaceutical research. The incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including metabolic stability, lipophilicity, and binding affinity to target proteins.

The benzothiazole ring system itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of the benzothiazole core with a fluorine substituent and an ether linkage to various phenolic moieties offers a rich scaffold for the exploration of new chemical space in the pursuit of novel therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical protocols, an exploration of the underlying reaction mechanism, and practical insights to ensure successful synthesis and characterization of the target compounds.

Reaction Mechanism: The Williamson Ether Synthesis

The alkylation of phenols with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole proceeds via the classic Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction. The mechanism can be dissected into two primary steps:

  • Deprotonation of the Phenol: In the first step, a base is used to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. The choice of base is critical and depends on the acidity of the phenol. For most simple phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient. For less acidic phenols or to achieve faster reaction rates, a stronger base such as sodium hydride (NaH) can be employed.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methylene carbon of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This concerted, one-step process involves the backside attack of the nucleophile, leading to the inversion of stereochemistry if the carbon were chiral (which is not the case here). The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether and a salt byproduct.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Ether Formation phenol Phenol (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide product 5-Fluoro-2-(phenoxymethyl)- 1,3-benzothiazole (Ar-O-CH₂-BTZ) phenoxide->product SN2 Attack alkyl_halide 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole alkyl_halide->product salt Salt Byproduct (e.g., KBr)

Caption: General mechanism of the Williamson ether synthesis for the alkylation of phenols.

Experimental Protocols

This section provides a general, robust protocol for the synthesis of 5-fluoro-2-(phenoxymethyl)-1,3-benzothiazole derivatives from various phenols. It is important to note that reaction times and temperatures may need to be optimized for specific phenol substrates.

Materials and Reagents
  • 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

  • Substituted Phenol (e.g., p-cresol, 4-methoxyphenol, 4-nitrophenol)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

General Procedure for O-Alkylation

Experimental_Workflow start Start reactants Combine Phenol, K₂CO₃, and DMF start->reactants add_alkyl_halide Add 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole reactants->add_alkyl_halide reaction Heat and Stir Reaction Mixture (e.g., 60-80 °C) add_alkyl_halide->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup: - Pour into water - Extract with EtOAc monitoring->workup Reaction Complete wash Wash Organic Layer with Brine workup->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous N,N-dimethylformamide (DMF, 5-10 mL per mmol of phenol).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide. To this suspension, add 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.1 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting phenol is consumed. Reaction times can vary from 4 to 24 hours depending on the reactivity of the phenol.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approximately 5-10 times the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (2 x volume of the organic layer) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-fluoro-2-(phenoxymethyl)-1,3-benzothiazole derivative.

Exemplary Syntheses and Characterization Data
Phenol SubstrateProductReaction Time (h)Temp (°C)Yield (%)1H NMR (CDCl₃, δ ppm)
p-Cresol5-Fluoro-2-((4-methylphenoxy)methyl)-1,3-benzothiazole670857.8-7.2 (m, 3H, Ar-H), 7.1 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.4 (s, 2H, OCH₂), 2.3 (s, 3H, CH₃)
4-Methoxyphenol5-Fluoro-2-((4-methoxyphenoxy)methyl)-1,3-benzothiazole870827.8-7.2 (m, 3H, Ar-H), 6.9 (d, 2H, Ar-H), 6.8 (d, 2H, Ar-H), 5.3 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃)
4-Nitrophenol5-Fluoro-2-((4-nitrophenoxy)methyl)-1,3-benzothiazole480908.2 (d, 2H, Ar-H), 7.8-7.3 (m, 3H, Ar-H), 7.1 (d, 2H, Ar-H), 5.6 (s, 2H, OCH₂)

Note: The characterization data provided in the table is predicted and should be confirmed by experimental analysis.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after an extended period, consider increasing the reaction temperature or using a stronger base like cesium carbonate, which is more soluble in DMF and can accelerate the reaction.

  • Side Reactions: The primary side reaction is the formation of the bis-alkylated product if the phenol has more than one hydroxyl group. Careful control of stoichiometry is crucial in such cases.

  • Purification Challenges: The polarity of the product will vary depending on the substituents on the phenol. The eluent system for column chromatography should be optimized accordingly.

  • Moisture Sensitivity: The Williamson ether synthesis is sensitive to moisture, which can hydrolyze the alkylating agent and deactivate the phenoxide. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Safety Precautions

  • 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: This is a lachrymator and an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The O-alkylation of phenols with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole via the Williamson ether synthesis is a reliable and efficient method for the synthesis of a diverse library of 5-fluoro-2-(phenoxymethyl)-1,3-benzothiazole derivatives. These compounds are valuable for further investigation in drug discovery programs. The provided protocols and guidelines offer a solid foundation for researchers to successfully synthesize and explore the potential of this important class of molecules. Careful attention to reaction conditions, stoichiometry, and safety precautions will ensure high yields and purity of the desired products.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Pharma Tutors. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • The Organic Chemistry Tutor. (2013, January 26). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Cazorla, C., Pfordt, É., Duclos, M.-C., Métay, E., & Lemaire, M. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Sharma, P., et al. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. ResearchGate. [Link]

  • Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. (n.d.). Request PDF. [Link]

  • Google Patents. (n.d.).
  • Al-Amiery, A. A., et al. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]

  • Al-Masoudi, N. A., et al. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health. [Link]

  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). Prog. Chem. Biochem. Res.[Link]

  • Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as An. (n.d.). Baghdad Science Journal. [Link]

  • Synthesis of 5-aryloxymethyl-2-bromo-5,6-dihydrothiazolo-[3,2-b]-1,2,4-triazoles. (2013). Russian Journal of Organic Chemistry, 49(5), 783-784. [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]

  • Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. (n.d.). National Institutes of Health. [Link]

Application Note & Protocols: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents.[1][2][3] This guide focuses on a key derivative, 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, a versatile electrophilic building block for synthesizing targeted enzyme inhibitors. Its strategic design, featuring a reactive bromomethyl group and a fluorine atom for modulating physicochemical properties, makes it a valuable reagent in drug discovery. This document provides an in-depth analysis of its reactivity, applications in synthesizing potent inhibitors for enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1), and a detailed, field-tested protocol for its practical implementation in the laboratory.

Introduction: The Strategic Advantage of the Benzothiazole Scaffold

Benzothiazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2][4] The rigid, bicyclic structure of the benzothiazole core provides a stable platform for appending various functional groups, allowing for precise interaction with biological targets. The incorporation of a fluorine atom, as in 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, is a common strategy in modern drug design to enhance metabolic stability, membrane permeability, and binding affinity.

The true synthetic utility of this specific reagent lies in the 2-(bromomethyl) group. This functionality acts as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide array of nucleophiles (e.g., amines, thiols, alcohols) present on other molecular scaffolds. This "linker" capability allows for the covalent attachment of the fluorinated benzothiazole moiety to a core structure designed to interact with an enzyme's active site, thereby creating highly specific and potent inhibitors.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the reagent's properties is critical for successful and reproducible synthetic outcomes.

Table 1: Physicochemical Properties of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

PropertyValueSource
Molecular Formula C₈H₅BrFNSPubChem
Molecular Weight 246.10 g/mol PubChem
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in DMF, DMSO, CH₂Cl₂, THFGeneral Knowledge
Reactivity Highly electrophilic at the benzylic carbonChemical Principles

The primary mode of reactivity is the SN2 reaction. The carbon of the bromomethyl group is highly susceptible to nucleophilic attack, leading to the displacement of the bromide leaving group. This reaction is efficient and forms the basis for its utility in medicinal chemistry.

G reagent 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole product Conjugated Inhibitor reagent->product Sₙ2 Attack nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-SH) nucleophile->product side_product HBr product->side_product base Base (e.g., Et₃N, DIPEA) base->side_product Neutralization

Figure 1: General SN2 reaction scheme.

Application Focus: Synthesis of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[5] In the context of oncology, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment by depleting tryptophan and producing metabolites that induce T-cell anergy.[5][6] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[6][7][8]

Several potent IDO1 inhibitors have been developed that incorporate the benzothiazole moiety, leveraging the synthetic utility of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.[9] The benzothiazole group often serves to form key interactions within the enzyme's active site.

Table 2: Examples of Enzyme Inhibitors Synthesized Using Benzothiazole Scaffolds

Target EnzymeInhibitor ClassReported Potency (IC₅₀/EC₅₀)Reference
IDO1Imidazothiazole-based< 5 µM[10]
IDO1Phenylimidazole scaffold0.3–0.5 µM[7]
IDO11,2,3-Triazole series34 nM[5]
DHPSBenzothiazole derivatives7.85 µg/mL[11]
AChE / MAO-BBenzothiazole derivatives23.4 nM (AChE), 40.3 nM (MAO-B)[12]

Detailed Synthetic Protocol: Synthesis of an IDO1 Inhibitor Precursor

This protocol describes a representative synthesis involving the reaction of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with a nucleophilic core, a common step in the generation of advanced inhibitor candidates.

Objective: To synthesize N-((5-fluoro-1,3-benzothiazol-2-yl)methyl)aniline as a model reaction.

Materials:

  • 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

    • Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the bromomethyl starting material. DMF is chosen for its high boiling point and ability to dissolve all reactants.

  • Addition of Reagents:

    • To the stirred solution, add aniline (1.1 eq) via syringe.

    • Subsequently, add DIPEA (1.5 eq).

    • Scientist's Note: DIPEA is a non-nucleophilic hindered base. Its role is to scavenge the HBr byproduct formed during the reaction, driving the equilibrium towards the product without competing with the aniline nucleophile. An excess is used to ensure complete neutralization.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The consumption of the starting material and the appearance of a new, typically higher Rf spot, indicates product formation.

    • Scientist's Note: Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is sluggish, but room temperature is often sufficient.

  • Workup and Extraction:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove any remaining acidic byproducts and excess DMF.

    • Wash with brine (1x) to remove residual water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate to isolate the pure product.

    • Scientist's Note: The polarity of the eluent system should be optimized based on TLC analysis to ensure good separation of the product from any unreacted starting materials or side products.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow Visualization

G start Start: Dry Glassware under N₂ dissolve Dissolve 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole in anhydrous DMF start->dissolve add_reagents Add Aniline (1.1 eq) Add DIPEA (1.5 eq) dissolve->add_reagents stir Stir at Room Temperature (4-6 hours) add_reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with NaHCO₃ 3. Wash with Brine monitor->workup Complete dry Dry organic layer (MgSO₄) Filter & Concentrate workup->dry purify Purify by Flash Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure Product characterize->end

Figure 2: Step-by-step synthetic workflow.

Conclusion

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a high-value synthetic intermediate for the construction of sophisticated enzyme inhibitors. Its predictable reactivity, combined with the favorable pharmacological properties imparted by the fluorobenzothiazole motif, ensures its continued relevance in drug discovery campaigns targeting a range of diseases, from cancer to neurodegenerative disorders. The protocols and insights provided herein serve as a robust foundation for researchers aiming to leverage this powerful chemical tool.

References

  • Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. (2014). PubMed.
  • Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. (2019). NIH.
  • A patent review of IDO1 inhibitors for cancer (2023 - present): an update. (2025). PubMed.
  • WO2019078246A1 - Ido/tdo inhibitor. Google Patents.
  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ResearchGate.
  • An updated patent review of IDO1 inhibitors for cancer (2018-2022). (2022). PubMed.
  • Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2022). Nature.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). PubMed.
  • 2-Bromo-7-fluoro-6-methoxy-1,3-benzothiazole. PubChem.
  • Benzothiazole. PubChem.
  • WO2021155225A1 - Compounds and uses thereof. Google Patents.
  • 2-bromo-5-fluoro-4-methyl-1,3-benzothiazole. PubChemLite.
  • EP3414224A4 - INHIBITOR OF INDOLEAMINE-2,3-DIOXYGENASE (IDO). Google Patents.
  • Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. (2017). PubMed.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH.
  • Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica.
  • Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. ResearchGate.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC - NIH.
  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][13]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. (2023). NIH. Available at:

Sources

Site-specific protein labeling with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for Site-specific protein labeling with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Site-Specific Protein Labeling with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BFBT)

Abstract

Site-specific modification of proteins is a cornerstone technique in chemical biology, enabling detailed studies of protein structure, function, and localization.[1][2][3] This guide provides a comprehensive overview and a detailed protocol for the site-specific labeling of proteins using 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BFBT), a versatile reagent for targeting cysteine residues. The inherent properties of the benzothiazole core, combined with the strategic placement of a fluorine atom, make BFBT a powerful tool for researchers in basic biology and drug development.[4][5] We will explore the chemical principles, step-by-step experimental procedures, characterization methods, and troubleshooting advice to ensure successful and reproducible protein modification.

Introduction: The Power of Precision in Protein Labeling

The ability to attach probes, tags, or therapeutic payloads to specific sites on a protein has revolutionized our understanding of biological systems.[2][3] While random labeling, often targeting lysine residues, is a common practice, it can lead to heterogeneous products with compromised protein function. Site-specific labeling overcomes these limitations by ensuring that every protein molecule is modified at the same, pre-determined location.[1]

Cysteine, with its uniquely nucleophilic thiol (-SH) side chain, is an ideal target for site-specific modification.[1] Its low abundance on protein surfaces and distinct reactivity allow for highly selective conjugation under mild, biocompatible conditions.[1][2] This guide focuses on BFBT, an electrophilic reagent designed to leverage the unique chemistry of cysteine for precise protein labeling.

The Reagent: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (BFBT)

BFBT is a heterocyclic compound featuring three key components:

  • An Electrophilic Warhead (Bromomethyl group): The -CH₂Br group is a potent electrophile that readily reacts with strong nucleophiles. This is the "business end" of the molecule that forms a covalent bond with the protein.

  • A Benzothiazole Core: This bicyclic aromatic system is a "privileged structure" in medicinal chemistry and is known to be a scaffold for fluorescent molecules.[5][6][7] Upon conjugation, it can serve as a built-in fluorescent reporter.

  • A Fluorine Atom: The incorporation of fluorine can enhance the photophysical properties of the benzothiazole core and provides a unique spectroscopic handle for ¹⁹F NMR studies.[5] Furthermore, its radioisotope, ¹⁸F, is a widely used positron emitter for Positron Emission Tomography (PET) imaging.[5]

Mechanism of Cysteine-Specific Labeling

The labeling reaction proceeds via a classic Sɴ2 (bimolecular nucleophilic substitution) mechanism. The deprotonated thiolate anion (-S⁻) of a cysteine residue acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group on BFBT. This attack displaces the bromide leaving group, resulting in the formation of a stable thioether bond.

Caption: Cysteine-specific labeling via Sɴ2 reaction.

The reaction is highly selective for cysteine over other nucleophilic residues like lysine or histidine at neutral to slightly basic pH (7.0-8.0). At this pH, the cysteine thiol (pKa ~8.3) is significantly deprotonated to the more reactive thiolate form, while the amino group of lysine (pKa ~10.5) remains largely protonated and less nucleophilic.

Experimental Protocols

Materials and Reagents
  • Protein: Purified protein of interest containing at least one solvent-accessible cysteine residue.

  • BFBT Reagent: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

  • Buffers:

    • Reaction Buffer: 50 mM Tris or PBS, pH 7.4, containing 1 mM EDTA.

    • Storage Buffer: Buffer suitable for long-term stability of the protein.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride. Note: Avoid DTT or β-mercaptoethanol as their free thiols will compete with the protein for the labeling reagent.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Purification: PD-10 desalting columns (or equivalent size-exclusion chromatography system) or dialysis cassettes.

  • Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (e.g., ESI-MS), Fluorescence Spectrophotometer.

Step-by-Step Labeling Procedure

This protocol is a general starting point. Optimal conditions may vary depending on the specific protein.

Step 1: Protein Preparation (Reduction of Disulfides)

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically ~50 µM).

  • To ensure the target cysteine is in its reduced, free-thiol state, add a 10-fold molar excess of TCEP from a freshly prepared 10 mM stock solution.

  • Incubate at room temperature for 30-60 minutes. Causality: TCEP effectively reduces disulfide bonds without introducing competing thiols, making it ideal for this labeling chemistry.

Step 2: Reagent Preparation

  • Prepare a 10 mM stock solution of BFBT in anhydrous DMF or DMSO.

  • Vortex until fully dissolved. Prepare this solution fresh immediately before use to avoid hydrolysis.

Step 3: Labeling Reaction

  • To the reduced protein solution, add the BFBT stock solution to achieve the desired molar excess (see table below for starting points). Add the BFBT solution dropwise while gently vortexing to prevent protein precipitation.

  • Incubate the reaction at room temperature or 4°C, protected from light. The reaction time can range from 1 to 4 hours.

  • Self-Validation: Monitor the reaction progress by taking small aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing them by mass spectrometry to determine the extent of labeling.

ParameterRecommended Starting RangeRationale
Molar Excess (BFBT:Protein) 5- to 20-foldEnsures sufficient reagent to drive the reaction to completion without excessive non-specific labeling.
pH 7.2 - 8.0Balances cysteine thiolate reactivity with reagent stability and minimizes side reactions with other residues.
Temperature 4°C to 25°C (Room Temp)Lower temperatures can improve selectivity and protein stability but may require longer reaction times.
Time 1 - 4 hoursTypically sufficient for near-complete labeling; should be optimized for the specific protein.

Step 4: Quenching the Reaction (Optional)

  • The reaction can be quenched by adding a low molecular weight thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM to consume any unreacted BFBT.

  • Incubate for 15 minutes at room temperature.

Step 5: Purification of Labeled Protein

  • Remove unreacted BFBT and the quenching agent by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with the desired protein storage buffer.

  • Collect the protein-containing fractions as guided by the column manufacturer's instructions.

  • Alternatively, perform dialysis against the storage buffer with several buffer changes.

Characterization of the Labeled Conjugate

1. Mass Spectrometry (Confirmation of Labeling)

  • Method: Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Result: An increase in the protein's molecular weight corresponding to the mass of the added BFBT moiety (Mass of BFBT - Mass of Br).

    • Mass of C₈H₅FNSCH₂ = ~210.25 Da.

  • Trustworthiness: This is the most direct and unambiguous method to confirm covalent modification.

2. UV-Vis Spectroscopy (Degree of Labeling)

  • This method is less common for benzothiazoles unless a distinct absorbance peak is present and a molar extinction coefficient is known. If available, the degree of labeling can be estimated using the Beer-Lambert law.

3. Fluorescence Spectroscopy

  • Method: Excite the labeled protein at the excitation maximum of the benzothiazole core and record the emission spectrum.

  • Expected Result: A fluorescence signal from the labeled protein that is absent in the unlabeled control. This confirms the successful attachment of the fluorogenic tag.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis A 1. Prepare Protein Solution (1-10 mg/mL) B 2. Add TCEP (10-fold molar excess) A->B Reduce Cys-Cys D 4. Add BFBT to Protein (5- to 20-fold excess) B->D Incubate 30-60 min C 3. Prepare Fresh BFBT Stock (10 mM in DMF/DMSO) C->D Add dropwise E 5. Incubate (1-4h, RT) Protected from light D->E F 6. Purify via Desalting Column or Dialysis E->F Quench (optional) G 7. Characterize Conjugate (MS, Fluorescence) F->G H Final Labeled Protein G->H

Caption: Overall workflow for BFBT protein labeling.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Labeling Efficiency 1. Incomplete reduction of cysteine disulfide bonds. 2. BFBT reagent has hydrolyzed. 3. Insufficient molar excess of BFBT. 4. Target cysteine is not solvent-accessible.1. Increase TCEP concentration or incubation time. Confirm reduction with Ellman's reagent. 2. Always prepare BFBT stock solution fresh. 3. Increase the molar excess of BFBT incrementally (e.g., to 30x, 50x). 4. Consider denaturing conditions if protein function is not critical, or re-engineer the protein to place a cysteine at a more accessible site.
Protein Precipitation 1. High local concentration of organic solvent (DMF/DMSO) during addition. 2. Protein is unstable under the reaction conditions.1. Add the BFBT stock solution very slowly while gently mixing. 2. Perform the reaction at a lower temperature (4°C) or for a shorter duration. Screen different buffer conditions.
Non-Specific Labeling 1. Reaction pH is too high, leading to modification of other residues (e.g., lysine). 2. Excessive molar excess of BFBT.1. Lower the reaction pH to 7.0-7.2. 2. Reduce the molar excess of BFBT and/or decrease the reaction time.
No Fluorescence Signal 1. Labeling was unsuccessful. 2. The benzothiazole moiety is quenched in the local protein environment.1. Confirm labeling by mass spectrometry first. 2. Measure fluorescence under denaturing conditions (e.g., in 6M Guanidine HCl) to see if the signal appears.

References

  • Krall, N., da Cruz, F. P., Boutureira, O., & Bernardes, G. J. L. (2016). Site-selective protein-modification chemistry for basic biology and drug development.
  • Spicer, C. D., & Davis, B. G. (2014). Site-specific protein modification. Chemical Society Reviews, 43(18), 6477–6504.
  • Krall, N., et al. (n.d.). Site-selective protein-modification chemistry for basic biology and drug development. University of Cambridge.
  • Rashdan, H. R. M., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4763.
  • de Gruiter, M., & van der Vliet, J. (2017). Site-specific functionalization of proteins and their applications to therapeutic antibodies.
  • Bradbury, M. S., et al. (2009). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Molecular Cancer Therapeutics, 8(10), 2819–2829.
  • Nguyen, D. P., et al. (2011). Genetically Encoded 1,2-aminothiols Facilitate Rapid and Site-Specific Protein Labeling via a Bio-Orthogonal Cyanobenzothiazole Condensation. Journal of the American Chemical Society, 133(30), 11418–11421.
  • Taylor & Francis Group. (n.d.).
  • Ummadi, R. R., et al. (2021). Benzothiazole derivatives incorporating fluorine. Journal of Molecular Structure, 1224, 129033.
  • Ren, H., et al. (2012). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Current Protocols in Protein Science, Chapter 15, Unit15.4.

Sources

Experimental procedure for coupling 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Coupling of Amines with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: A Guide to Synthesizing Novel Bioactive Scaffolds

Abstract: The 1,3-benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive guide for researchers on the N-alkylation of primary and secondary amines using 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. We will delve into the mechanistic underpinnings of this robust nucleophilic substitution reaction, present a detailed and validated experimental protocol, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to be reproducible and scalable, facilitating the synthesis of novel benzothiazole derivatives for drug discovery and development programs.

Introduction: The Significance of the Benzothiazole Moiety

Benzothiazole derivatives are integral to modern pharmacology and materials science. The fusion of a benzene ring with a thiazole ring creates a bicyclic system with unique electronic properties that are conducive to forming specific, high-affinity interactions with biological targets.[3] The introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability and binding affinity through favorable electrostatic interactions.

The target reaction—coupling an amine to the 2-(bromomethyl) position—is a powerful strategy for library synthesis. It allows for the systematic introduction of diverse N-substituents, enabling fine-tuning of a molecule's steric and electronic profile to optimize its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and biological efficacy. The resulting 2-(aminomethyl)-5-fluoro-1,3-benzothiazole scaffold is a key pharmacophore in the development of novel therapeutic agents.[4][5]

Reaction Mechanism: SN2 Nucleophilic Substitution

The coupling of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with an amine proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[6]

Causality of Key Steps:

  • Nucleophilic Attack: The amine, acting as the nucleophile, uses its lone pair of electrons on the nitrogen atom to attack the electrophilic methylene carbon (the carbon bonded to bromine). This carbon is highly susceptible to attack because the electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge on the carbon.

  • Transition State: The reaction proceeds through a high-energy, trigonal bipyramidal transition state where the C-N bond is forming concurrently as the C-Br bond is breaking.

  • Leaving Group Departure: The bromide ion is an excellent leaving group due to its large size and ability to stabilize the negative charge. Its departure is the final step of the substitution, resulting in the formation of the desired C-N bond.

  • Role of the Base: The initial product is an ammonium salt. A non-nucleophilic base (e.g., triethylamine, DIPEA) or a solid-phase base (e.g., K₂CO₃, Cs₂CO₃) is crucial. Its purpose is to deprotonate the newly formed ammonium salt, yielding the neutral amine product and preventing the protonation of the starting amine reactant, which would render it non-nucleophilic.

Caption: SN2 mechanism for the N-alkylation reaction.

Experimental Protocol

This protocol provides a general procedure that can be adapted for a wide range of primary and secondary amines. Optimization of solvent, base, and temperature may be required for specific substrates, particularly for less nucleophilic amines (e.g., anilines) or sterically hindered amines.

ReagentCAS NumberMolecular Wt. ( g/mol )RoleStoichiometry (Equiv.)
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole124357-11-3246.10Electrophile1.0
Amine (Primary or Secondary)VariesVariesNucleophile1.1 - 1.5
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)584-08-7 / 121-44-8138.21 / 101.19Base2.0 - 3.0
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)75-05-8 / 68-12-241.05 / 73.09Solvent-
Ethyl Acetate (EtOAc)141-78-688.11Extraction Solvent-
Brine (Saturated NaCl solution)N/AN/AWashing Agent-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent-
Silica Gel (for chromatography)7631-86-960.08Stationary Phase-

Expert Insight:

  • Choice of Base: For most aliphatic amines, anhydrous potassium carbonate is an excellent choice as it is inexpensive and easily filtered off post-reaction. For reactions that require milder, homogeneous conditions or for amines that are acid salts, a liquid base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is preferred.

  • Choice of Solvent: Acetonitrile is a versatile polar aprotic solvent suitable for many SN2 reactions. For less reactive or poorly soluble amines, DMF can be used, often in conjunction with gentle heating (40-60 °C), to increase the reaction rate.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., Acetonitrile) to achieve a starting material concentration of approximately 0.1-0.2 M.

  • Reactant Addition: Dissolve 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 equiv.) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine/base suspension at room temperature.

    • Trustworthiness Check: Adding the electrophile slowly helps to control any potential exotherm and minimizes the formation of dialkylated byproducts, especially when using primary amines.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of hexanes and ethyl acetate. The reaction is complete when the spot corresponding to the 2-(bromomethyl) starting material has been consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: a. Upon completion, if a solid base like K₂CO₃ was used, filter the reaction mixture through a pad of celite, washing the filter cake with the reaction solvent. b. Concentrate the filtrate under reduced pressure to remove the solvent. c. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (EtOAc). d. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining base and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0% to 50% ethyl acetate in hexanes, is generally effective at separating the desired product from unreacted amine and any byproducts.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and connectivity of the molecule.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • HPLC: To assess the final purity of the compound.

General Workflow and Troubleshooting

The entire experimental process can be visualized as a sequential workflow.

Workflow setup 1. Reaction Setup (Amine, Base, Solvent) addition 2. Add Benzothiazole Solution (Dropwise at RT) setup->addition reaction 3. Stir and Monitor (TLC / LC-MS) addition->reaction workup 4. Aqueous Work-up (Filter, Extract, Wash) reaction->workup purify 5. Purification (Flash Chromatography) workup->purify characterize 6. Characterization (NMR, MS, HPLC) purify->characterize product Pure Product characterize->product

Caption: Experimental workflow from setup to characterization.

Problem Potential Cause Troubleshooting Solution
Low or No Conversion 1. Poorly nucleophilic amine.2. Inactive base or insufficient amount.3. Steric hindrance.1. Switch to a more polar solvent (DMF), add a catalyst like NaI or KI (Finkelstein reaction principle), and/or gently heat the reaction (40-60 °C).2. Use a fresh, anhydrous base. Increase stoichiometry to 2.5-3.0 equiv.3. Increase reaction time and/or temperature.
Formation of Byproducts 1. Dialkylation of primary amine.2. Elimination (minor pathway).1. Use a larger excess of the primary amine (2-3 equiv.) to favor mono-alkylation. Add the bromomethyl reagent more slowly.2. Ensure the reaction temperature does not get too high and use a non-hindered base.
Difficult Purification 1. Product is very polar and streaks on silica.2. Unreacted amine co-elutes with product.1. Add 0.5-1% triethylamine to the eluent to deactivate the silica gel. Alternatively, consider reverse-phase chromatography.2. Perform an acidic wash (e.g., 1M HCl) during work-up to remove the basic amine into the aqueous layer. Caution: Ensure your product is stable to acid.
References
  • Salih, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link][1][4]

  • Mini, R., et al. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2-Amino Benzothiazole Derivatives for Antiischemic. International Journal of Pharmaceutical Research and Applications. Available at: [Link][2]

  • Pchelkina, Y. V., & Kholdeeva, O. A. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]

  • Wadie, W. S. M., et al. (2018). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Conference Proceedings. Available at: [Link][7][8][9]

  • RSC Publishing. (2014). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. Available at: [Link][10]

  • Study Mind. (n.d.). Reactivity of Halogenoalkanes. A-Level Chemistry. Available at: [Link][6]

  • Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science Publishers. Available at: [Link][3]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules. Available at: [Link][11]

  • MDPI. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... Molecules. Available at: [Link][12][13][14]

  • Saini, M. S., et al. (2021). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2014). Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activit. Medicinal Chemistry Research. Available at: [Link][5]

Sources

Application Notes & Protocols: Strategic Incorporation of the 5-Fluoro-1,3-benzothiazole Moiety in Solid-Phase Synthesis Using 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of Fluorinated Benzothiazoles in Drug Discovery

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine into such heterocyclic systems can profoundly enhance their pharmacological profile.[3][4][5] Fluorine's high electronegativity and relatively small size can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa, ultimately leading to improved efficacy and bioavailability.[3][4]

Solid-Phase Organic Synthesis (SPOS) offers a robust and efficient platform for the rapid assembly of molecular libraries, streamlining the purification process by immobilizing the substrate on an insoluble support.[6][7] This guide details the application of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole as a key electrophilic building block in SPOS, enabling the covalent attachment of the medicinally relevant 5-fluorobenzothiazole moiety to resin-bound nucleophiles.

Core Application: O-Alkylation of Resin-Bound Phenols

The primary application of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in SPOS is the alkylation of nucleophiles to form stable ether, thioether, or amine linkages. The benzylic-like bromide is highly reactive towards soft nucleophiles under mild basic conditions. This note will focus on the synthesis of aryl ethers, a common motif in drug candidates, by reacting resin-bound phenols with the title reagent.

Mechanistic Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A non-nucleophilic organic base is used to deprotonate the resin-bound phenol, generating a more potent nucleophile, the phenoxide anion. This anion then attacks the electrophilic methylene carbon of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, displacing the bromide and forming the desired ether linkage. The choice of an appropriate polar aprotic solvent is critical to solvate the reagents and swell the resin support, facilitating reaction kinetics.

Caption: SN2 mechanism for the alkylation of a resin-bound phenol.

Experimental Workflow and Protocols

The following protocol is a self-validating system designed for clarity and reproducibility. Each step's rationale is explained to ensure trustworthiness and adaptability.

Overall Workflow

The process begins with the selection and preparation of a suitable solid support, followed by the alkylation reaction, and concludes with the cleavage of the final product from the resin.

SPOS_Workflow start Start: Wang Resin swell 1. Resin Swelling (DCM, DMF) start->swell deprotect 2. Substrate Loading (If not pre-loaded) swell->deprotect alkylation 3. Alkylation Reaction - 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole - Base (DIEA) - Solvent (DMF) deprotect->alkylation wash1 4. Washing Cycle (DMF, DCM, MeOH) alkylation->wash1 cleavage 5. Cleavage (TFA Cocktail) wash1->cleavage isolate 6. Product Isolation (Precipitation & Centrifugation) cleavage->isolate end Final Product: Aryl-O-CH2-Benzothiazole-F isolate->end

Caption: General workflow for solid-phase synthesis of aryl ethers.

Materials & Reagents
Reagent / MaterialGradeSupplierNotes
Wang Resin (pre-loaded with phenol)100-200 mesh, ~1.0 mmol/gStandard SPOS supplierOr other suitable acid-labile linker resin.
2-(Bromomethyl)-5-fluoro-1,3-benzothiazole≥97%Commercial SourceStore under inert gas, protect from moisture.
N,N-Diisopropylethylamine (DIEA)Peptide synthesis gradeCommercial SourceUse freshly distilled.
Dichloromethane (DCM)AnhydrousCommercial Source
N,N-Dimethylformamide (DMF)Anhydrous, Peptide synthesis gradeCommercial Source
Methanol (MeOH)ACS GradeCommercial SourceFor washing.
Trifluoroacetic Acid (TFA)Reagent gradeCommercial SourceCorrosive. Use in a fume hood.
Triisopropylsilane (TIS)≥98%Commercial SourceCation scavenger.
Diethyl EtherAnhydrousCommercial SourceFor product precipitation.
Solid-Phase Synthesis Vessel--With frit and stopcock.
Mechanical Shaker--For agitation.
Detailed Step-by-Step Protocol

This protocol assumes a starting scale of 0.2 mmol using a pre-loaded Wang resin. Adjust volumes accordingly based on resin loading.

Step 1: Resin Preparation and Swelling

  • Procedure:

    • Place 200 mg of the phenol-loaded Wang resin (~1.0 mmol/g loading) into a 10 mL SPOS reaction vessel.

    • Add 5 mL of DCM, cap the vessel, and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM through the frit.

    • Add 5 mL of DMF, agitate for 5 minutes, and drain. Repeat this DMF wash twice.

  • Expertise & Causality: Swelling the polystyrene-based resin is crucial for exposing the reactive sites within the polymer matrix.[6] DCM is excellent for initial swelling, while transitioning to the reaction solvent (DMF) ensures the resin is properly conditioned for the subsequent step.

Step 2: O-Alkylation Reaction

  • Procedure:

    • Dissolve 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (156 mg, 0.6 mmol, 3 eq) in 3 mL of anhydrous DMF.

    • Add the solution to the swollen resin.

    • Add DIEA (209 µL, 1.2 mmol, 6 eq) to the vessel.

    • Cap the vessel securely and place it on a mechanical shaker. Agitate at room temperature for 12-18 hours.

  • Expertise & Causality: A 3-fold excess of the alkylating agent and a 6-fold excess of the base are used to drive the reaction to completion, a key advantage of SPOS.[7] DIEA is a bulky, non-nucleophilic base, preventing it from competing with the phenoxide in the SN2 reaction. The reaction is typically left overnight to ensure maximum conversion.

Step 3: Post-Reaction Washing

  • Procedure:

    • Drain the reaction mixture from the vessel.

    • Wash the resin thoroughly by adding the following solvents, agitating for 3 minutes for each wash, and draining:

      • DMF (3 x 5 mL)

      • DCM (3 x 5 mL)

      • MeOH (3 x 5 mL)

      • DCM (3 x 5 mL)

    • After the final DCM wash, dry the resin under a stream of nitrogen for 15 minutes, followed by drying under high vacuum for at least 2 hours.

  • Expertise & Causality: The washing sequence is designed to remove all unreacted reagents and soluble byproducts. Alternating between different polarity solvents (DMF, DCM, MeOH) is highly effective at cleaning the resin beads.[8] A final vacuum drying step removes residual solvent, providing the dry, resin-bound product.

Step 4: Cleavage and Product Isolation

  • Procedure:

    • Place the dry, resin-bound product in a clean 10 mL reaction vessel.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS). For this scale, use a total volume of 3 mL. (Caution: Handle TFA in a certified fume hood).

    • Add the cleavage cocktail to the resin. Agitate gently at room temperature for 2 hours.

    • Drain the filtrate (which now contains the cleaved product) into a 15 mL centrifuge tube.

    • Wash the resin with an additional 1 mL of fresh TFA and combine the filtrates.

    • Add 10 mL of cold diethyl ether to the centrifuge tube to precipitate the crude product.

    • Place the tube in an ice bath for 20 minutes, then centrifuge at 4000 rpm for 5 minutes.

    • Decant the ether and wash the solid pellet with another 10 mL of cold ether. Centrifuge and decant again.

    • Dry the resulting solid pellet under vacuum.

  • Expertise & Causality: The strong acid (TFA) cleaves the acid-labile ester linkage of the Wang resin, releasing the product into solution.[7][9] TIS is a critical scavenger that captures the reactive carbocations generated during cleavage, preventing them from causing side reactions with the product. Precipitation in cold ether provides a simple and effective method for initial product isolation.

Expected Results and Validation

The final product should be characterized by LC-MS to confirm the expected molecular weight and purity, and by ¹H and ¹⁹F NMR for structural confirmation.

Substrate (on Resin)Reagent EquivalentsTime (h)Expected Product MWTypical Purity (LC-MS)
Phenol316287.31>90%
4-Methoxyphenol316317.34>92%
4-Chlorophenol418321.75>88%
Tyrosine (N-Fmoc)316474.48>90%

Troubleshooting

  • Low Yield: May result from incomplete alkylation or premature cleavage. Ensure reagents are anhydrous and in sufficient excess. Check the stability of your linker to the basic conditions.

  • Incomplete Cleavage: Extend cleavage time to 3-4 hours or use a slightly larger volume of the TFA cocktail.

  • Side Products: If your starting phenol has other nucleophilic sites, consider appropriate protecting groups. The use of TIS is crucial to minimize re-alkylation of the product by cleaved carbocations.

References

  • Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. (2024). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles.
  • El-Sayed, N. N. E., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • U.S. National Library of Medicine. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]

  • Oreate AI. (2026). The Key Role and Technical Points of Linkers in Peptide Solid-Phase Synthesis.
  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews.
  • ResearchGate. (2025).
  • Spivey, A. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Mourtas, S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5373. [Link]

  • Al-Warhi, T., et al. Solid Phase Synthesis.
  • ResearchGate. (2001).
  • Subiros-Funosas, R., et al. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. In Peptide Synthesis. Humana Press. [Link]

  • James, I. W. (1999). Linkers for solid-phase organic synthesis. Tetrahedron, 55(16), 4855-4946. [Link]

  • Shugrue, C. R., et al. (2025). Benzothiazole sulfones as a tool for peptide modification and cleavage. Bioorganic & Medicinal Chemistry, 133, 118500. [Link]

  • Zhang, M., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

  • Sviridova, L. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. [Link]

  • ResearchGate. (2002).
  • ResearchGate. Solid acid catalysed ortho-alkylation of phenols with simple and short alcohols. [Link]

  • U.S. National Library of Medicine. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2022). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 12(10), 1228. [Link]

  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. [Link]

  • ACS Publications. (2025).
  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • CaltechTHESIS. (1975). Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. [Link]

  • ResearchGate. (2005). Methods and protocols of modern solid phase peptide synthesis.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Application Notes and Protocols for the Derivatization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unique mechanisms of action.[1][2][3] Among the myriad of heterocyclic compounds explored in medicinal chemistry, the benzothiazole nucleus stands out as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[4][5][6] Benzothiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8] The structural versatility of the benzothiazole ring system allows for facile chemical modifications, enabling the fine-tuning of its physicochemical and biological properties.[4][6]

The introduction of a fluorine atom into a drug candidate molecule is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and increase potency. In the context of benzothiazoles, fluorine substitution has been shown to positively modulate their antimicrobial efficacy.[9][10] This document provides a detailed guide for the derivatization of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole, a key intermediate for the synthesis of a library of novel antimicrobial candidates. We will delve into the synthetic protocols, the rationale behind the experimental choices, and the methodologies for evaluating the antimicrobial potential of the resulting derivatives.

Strategic Approach to Derivatization

The 2-(bromomethyl) group in our starting material is a highly reactive handle, amenable to nucleophilic substitution reactions. This allows for the introduction of a diverse range of functional groups, leading to the creation of a chemical library for structure-activity relationship (SAR) studies. The general strategy involves the reaction of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole with various nucleophiles, such as amines, thiols, and phenols, to generate a series of N-, S-, and O-linked derivatives.

Visualizing the Synthetic Strategy

The following workflow diagram illustrates the overall synthetic approach for the derivatization of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole.

derivatization_workflow start 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole reaction Nucleophilic Substitution (SN2 Reaction) start->reaction nucleophiles Diverse Nucleophiles (Amines, Thiols, Phenols, etc.) nucleophiles->reaction derivatives Library of 2-Substituted 5-Fluoro-1,3-benzothiazole Derivatives reaction->derivatives screening Antimicrobial Screening derivatives->screening caption Synthetic workflow for derivatization.

Caption: Synthetic workflow for derivatization.

Experimental Protocols

Part 1: Synthesis of 2-(Substituted-methyl)-5-fluoro-1,3-benzothiazole Derivatives

This protocol outlines the general procedure for the nucleophilic substitution reaction. Specific examples with representative nucleophiles are provided in Table 1.

Materials:

  • 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

  • Selected nucleophile (e.g., morpholine, thiophenol, 4-chlorophenol)

  • Anhydrous solvent (e.g., Acetonitrile, N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • Reaction Setup: To a solution of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole (1.0 eq) in an appropriate anhydrous solvent (10 mL/mmol), add the selected nucleophile (1.1 eq) and a suitable base (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat as required (see Table 1 for specific conditions). The progress of the reaction should be monitored by TLC. The choice of solvent and base is crucial for reaction efficiency and minimizing side products. For instance, a polar aprotic solvent like DMF can facilitate the Sₙ2 reaction, while a non-nucleophilic base like K₂CO₃ is often preferred to avoid competition with the primary nucleophile.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If using a solid base, filter it off. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure derivative.

  • Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Representative Examples of Derivatization Reactions

EntryNucleophileBaseSolventTemp (°C)Time (h)Product Structure
1 MorpholineK₂CO₃Acetonitrile8064-((5-fluoro-1,3-benzothiazol-2-yl)methyl)morpholine
2 ThiophenolEt₃NDMF2545-fluoro-2-((phenylthio)methyl)-1,3-benzothiazole
3 4-ChlorophenolK₂CO₃Acetonitrile8082-((4-chlorophenoxy)methyl)-5-fluoro-1,3-benzothiazole
Part 2: Antimicrobial Screening

The newly synthesized derivatives should be screened for their antimicrobial activity against a panel of pathogenic bacterial and fungal strains. Standardized methods such as the broth microdilution method are recommended for determining the Minimum Inhibitory Concentration (MIC).[11]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Protocol: Broth Microdilution Assay

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions with the appropriate growth medium to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains according to established protocols (e.g., McFarland standards).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes and medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microbial strain (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Antimicrobial Screening Workflow

The following diagram outlines the key steps in the antimicrobial screening process.

antimicrobial_screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solutions dilutions Serial Dilutions in 96-Well Plates stock->dilutions inoculation Inoculation of Plates dilutions->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation incubation Incubation inoculation->incubation mic MIC Determination (Visual Inspection) incubation->mic caption Workflow for antimicrobial screening.

Caption: Workflow for antimicrobial screening.

Structure-Activity Relationship (SAR) Insights

The data obtained from the antimicrobial screening of the synthesized library of derivatives will be crucial for establishing a structure-activity relationship.[1][6][7] Key structural features to analyze include:

  • Nature of the Nucleophile: Compare the activity of derivatives with different heteroatoms (N, S, O) linked to the methylene bridge.

  • Substitution on the Nucleophile: Evaluate the effect of electron-donating and electron-withdrawing groups on the aromatic ring of the nucleophile. For instance, in the case of amine derivatives, the basicity and steric bulk of the amine can significantly influence activity.

  • Lipophilicity: Assess the overall lipophilicity of the molecule and its correlation with antimicrobial potency.

These SAR studies will guide the rational design of second-generation compounds with improved antimicrobial profiles.

Conclusion

The derivatization of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole represents a promising avenue for the discovery of novel antimicrobial agents. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and biological evaluation of a diverse library of benzothiazole derivatives. A systematic approach to SAR analysis will be instrumental in identifying lead compounds for further preclinical development. The inherent versatility of the benzothiazole scaffold, coupled with the strategic incorporation of a fluorine atom, offers a compelling platform for addressing the pressing challenge of antimicrobial resistance.

References

  • American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8843. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 134(11), lxad283. [Link]

  • ResearchGate. (n.d.). Schematic depiction of the typical screening for novel antimicrobial... Retrieved from [Link]

  • Miller, W. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 83, 129188. [Link]

  • Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • Luo, J., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 12, 739155. [Link]

  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. Retrieved from [Link]

  • Springer. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Retrieved from [Link]

  • MDPI. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Anti-microbial activity of Fluoro benzothiazole incorporated with 1,3,4-Thiadiazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Bioactive molecule fluoro benzothiazole comprising potent heterocyclic moieties for Anthelmentic activity. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of fluoro benzothiazoles. Retrieved from [Link]

  • Journal of Microbiology, Biotechnology and Food Sciences. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Retrieved from [Link]

  • CVR College of Engineering. (n.d.). Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. Retrieved from [Link]

  • Scientific Online Resource System. (n.d.). Synthesis and antimicrobial activity of 2-substituted benzothiazoles. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and parameters governing the alkylation reaction.

Q1: What is the fundamental reaction mechanism for alkylating a nucleophile with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

The reaction is a classic bimolecular nucleophilic substitution (SN2). In this mechanism, a nucleophile (Nu-), which is an electron-rich species, attacks the electron-deficient carbon atom of the bromomethyl group. This attack occurs simultaneously with the departure of the bromide ion, which is a good leaving group. The reaction proceeds via a single transition state, leading to an inversion of stereochemistry if the carbon were chiral.

The 2-(bromomethyl)-5-fluoro-1,3-benzothiazole serves as the electrophile. The electron-withdrawing nature of the benzothiazole ring and the inherent reactivity of the primary benzylic-like bromide make the methylene carbon highly susceptible to nucleophilic attack.

Q2: My nucleophile is "ambident," meaning it has multiple potential reaction sites. How can I control which atom gets alkylated?

This is a common and critical challenge in synthesis. Ambident nucleophiles, such as enolates (C vs. O alkylation) or certain heterocycles (N vs. C alkylation), can lead to different products.[1] The outcome is governed by several factors, elegantly explained by the Hard and Soft Acids and Bases (HSAB) principle.[1]

  • HSAB Principle: The electrophilic carbon in the bromomethyl group is considered a "soft" acid. According to the HSAB principle, soft acids prefer to react with soft bases.[1] Therefore, the "softer" atom in your nucleophile (typically less electronegative atoms like carbon or sulfur) is more likely to attack the methylene carbon in an SN2 fashion. Hard centers (like oxygen or nitrogen) prefer reacting with hard acids.

  • Solvent Effects: The choice of solvent plays a crucial role in directing selectivity, primarily by influencing the state of the nucleophilic anion.[2][3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents solvate the cation but leave the anion relatively "naked" and highly reactive. This condition favors reaction at the most electronegative, or "harder," site (e.g., O-alkylation for enolates). These are often referred to as solvent-separated ion pairs (SIPs).[2][3]

    • Nonpolar or Less-Polar Solvents (e.g., THF, Toluene): In these solvents, the nucleophile and its counter-ion exist as a close or tight ion pair (CIP/TIP).[2][3] This association can sterically block the harder, more electronegative atom, promoting reaction at the more accessible, softer site (e.g., C-alkylation).

  • Counter-ion: The nature of the cation associated with the nucleophile can also influence reactivity and selectivity, primarily through the tightness of the ion pair.

Q3: What are the primary experimental variables I should consider for optimization?

Optimizing this alkylation requires a systematic approach to balancing several interdependent parameters. Computational tools can also provide valuable insights into reaction mechanisms and help guide optimization.[4]

  • Base: The base must be strong enough to deprotonate your nucleophile efficiently without causing undesirable side reactions.

  • Solvent: The solvent dictates the solubility of your reactants and influences the reactivity and selectivity of the nucleophile.[2]

  • Temperature: Higher temperatures can increase reaction rates but may also promote side reactions or product decomposition.

  • Concentration: Reaction kinetics can be concentration-dependent.

  • Catalyst: For reactions involving two immiscible phases (e.g., a solid base in an organic solvent), a phase-transfer catalyst can be essential.[5][6]

Troubleshooting Guide: Problem & Solution

This section is structured to address specific issues you may encounter during your experiments.

Problem: Low or No Conversion of Starting Material

This is one of the most common issues. A logical workflow can help diagnose the root cause.

low_conversion_workflow start Low / No Conversion Observed check_base Is the base strong enough? (pKa(BaseH+) > pKa(NuH)) start->check_base Start Diagnosis check_solubility Are all reactants soluble? check_base->check_solubility No solution_base Solution: Select a stronger base. (e.g., NaH, KHMDS) check_base->solution_base Yes check_temp Is the temperature adequate? check_solubility->check_temp No solution_solubility Solution: Change to a more suitable solvent. (e.g., DMF, DMSO for polar nucleophiles) check_solubility->solution_solubility Yes check_ptc Is a Phase-Transfer Catalyst (PTC) needed for this system? check_temp->check_ptc No solution_temp Solution: Increase temperature incrementally. (e.g., RT -> 40°C -> 60°C) check_temp->solution_temp Yes solution_ptc Solution: Add a PTC like TBAB. (See PTC section) check_ptc->solution_ptc Yes

Caption: Troubleshooting workflow for low reaction conversion.

  • Cause A: Ineffective Deprotonation

    • Explanation: The most frequent reason for no reaction is that the nucleophile has not been activated. This occurs when the chosen base is not strong enough to deprotonate the nucleophile to a significant extent.

    • Solution: Consult a pKa table. The conjugate acid of your base should have a pKa at least 2 units higher than the pKa of your nucleophile. For example, to deprotonate an alcohol (pKa ~16-18), a carbonate base (pKa of H2CO3 ~6.4) is insufficient, and a stronger base like sodium hydride (NaH) is required.

    Table 1: Common Bases for Alkylation Reactions

    Base Formula pKa of Conjugate Acid Common Solvents Notes
    Potassium Carbonate K2CO3 ~10.3 DMF, Acetonitrile Mild, good for phenols, some N-H deprotonation.
    Cesium Carbonate Cs2CO3 ~10.3 DMF, Acetonitrile More soluble than K2CO3, often more effective.
    Sodium Hydride NaH ~36 THF, DMF Strong, non-nucleophilic base. Good for alcohols, amides.
    LDA [(CH3)2CH]2NLi ~36 THF Very strong, sterically hindered base.[7] Useful for creating specific enolates.

    | DBU | C9H16N2 | ~13.5 | Acetonitrile, THF | Strong, non-nucleophilic organic base. |

  • Cause B: Poor Solubility or Biphasic System

    • Explanation: If your nucleophile (especially as a salt) or base is insoluble in the reaction solvent, the reaction will be extremely slow or will not occur. This is common when using inorganic bases like K2CO3 in less polar solvents like toluene.

    • Solution 1: Change Solvent. Switch to a polar aprotic solvent that can dissolve all components.[8]

      Table 2: Solvent Selection Guide

      Solvent Abbreviation Type Use Case
      N,N-Dimethylformamide DMF Polar Aprotic Excellent for dissolving salts. High boiling point.
      Dimethyl Sulfoxide DMSO Polar Aprotic Very high dissolving power. Can be difficult to remove.
      Acetonitrile MeCN Polar Aprotic Good general-purpose solvent. Lower boiling point.
      Tetrahydrofuran THF Polar Aprotic Good for reactions with strong bases like NaH, LDA.

      | Toluene | - | Nonpolar | Useful for reactions under phase-transfer conditions. |

    • Solution 2: Employ Phase-Transfer Catalysis (PTC). If you need to use a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst is essential.[9] PTC is a powerful technique that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[5][6] This often allows for the use of cheaper, greener inorganic bases and avoids the need for harsh, anhydrous conditions.[10]

Problem: The Reaction is Sluggish and Requires a Catalyst
  • Explanation: As mentioned, when using an inorganic base (solid) with an organic solution, the reaction is limited to the interface between the solid and liquid. A phase-transfer catalyst dramatically accelerates the reaction by creating a soluble nucleophile-catalyst ion pair in the organic phase.

  • Mechanism of Action: A typical PTC, like a quaternary ammonium salt (Q+X-), exchanges its anion (X-) for the deprotonated nucleophile (Nu-) at the interface. The resulting lipophilic ion pair (Q+Nu-) is soluble in the organic phase, where it can freely react with the benzothiazole electrophile.[9]

ptc_cycle cluster_organic Organic Phase cluster_aqueous Aqueous / Solid Phase RBr Benzothiazole-CH2Br (R-Br) Product Product (R-Nu) RBr->Product QBr [Q+Br-] RBr->QBr QNu [Q+Nu-] (Soluble Ion Pair) QNu->RBr SN2 Reaction M_Nu Base + Nucleophile (M+Nu-) QBr->M_Nu Ion Exchange (at interface) M_Nu->QNu Transfer to Organic Phase

Sources

Common side reactions and byproducts in 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproducts encountered when working with this versatile reagent. Our aim is to provide practical, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in synthetic chemistry?

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a key building block in medicinal chemistry and materials science. Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the 5-fluoro-1,3-benzothiazole moiety into a wide range of molecules. This scaffold is of particular interest due to the prevalence of benzothiazoles in biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compound.

Q2: What are the most common side reactions observed during the synthesis of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

The synthesis of 2-(bromomethyl)-5-fluoro-1,3-benzothiazole, analogous to its chloro-derivative, typically involves the condensation of 4-fluoro-2-aminothiophenol with bromoacetyl chloride.[1] During this process, several side reactions can occur, leading to impurities that may complicate purification and downstream applications.

  • Over-alkylation: The newly formed 2-(bromomethyl)-5-fluoro-1,3-benzothiazole can act as an alkylating agent itself, reacting with the starting 4-fluoro-2-aminothiophenol to form a secondary amine byproduct.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water, leading to the formation of 2-(hydroxymethyl)-5-fluoro-1,3-benzothiazole. This is a common issue with halomethylated heterocyclic compounds.[2]

  • Self-Condensation/Polymerization: Similar to other reactive benzylic halides, 2-(bromomethyl)-5-fluoro-1,3-benzothiazole can undergo self-condensation, particularly at elevated temperatures or in the presence of certain catalysts, leading to the formation of oligomeric or polymeric byproducts. This is a known issue with reactive five-membered heterocycles.[3]

Q3: How does the fluorine substituent influence the reactivity and side reactions of the molecule?

The electron-withdrawing nature of the fluorine atom at the 5-position of the benzothiazole ring can have several effects:

  • Increased Electrophilicity: The fluorine atom can increase the electrophilicity of the benzothiazole ring, potentially influencing its reactivity in certain reactions.

  • Altered Acidity/Basicity: The pKa of the molecule may be altered, which can affect its solubility and reactivity under different pH conditions.

  • Impact on Stability: While fluorine substitution often enhances metabolic stability, it can also influence the stability of the bromomethyl group, although this effect is generally less pronounced than electronic effects on the aromatic system itself.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Problem 1: Low Yield in N-Alkylation Reactions

You are performing an N-alkylation of a primary or secondary amine with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and observe a low yield of your desired product.

Potential Cause Explanation Recommended Solution
Competing Byproduct Formation The bromomethyl group is highly reactive. Besides your intended nucleophile, it can react with other species in the reaction mixture, such as the solvent or trace amounts of water.Use an aprotic, non-nucleophilic solvent like DMF or DMSO.[2] Ensure all reagents and glassware are thoroughly dried.
Self-Condensation of Starting Material The starting 2-(bromomethyl)-5-fluoro-1,3-benzothiazole can react with itself, especially at higher temperatures, leading to oligomeric byproducts.Maintain a low reaction temperature (e.g., 0 °C to room temperature). Add the alkylating agent slowly to the solution of the nucleophile to keep its concentration low.
Base-Induced Degradation Strong bases can deprotonate the methylene bridge, leading to elimination or other undesired reactions.Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or potassium carbonate.
Steric Hindrance Your nucleophile may be sterically hindered, slowing down the desired reaction and allowing side reactions to become more prominent.Increase the reaction time or consider using a less hindered analogue of your nucleophile if possible.

Experimental Protocol: General Procedure for N-Alkylation

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq) in a dry, aprotic solvent (e.g., anhydrous acetonitrile or DMF) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Presence of Multiple Spots on TLC After Synthesis

After synthesizing 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, your TLC analysis shows multiple spots, indicating a mixture of products.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Multiple Spots on TLC cause1 Unreacted Starting Material (4-fluoro-2-aminothiophenol) start->cause1 cause2 Hydrolysis Product (2-hydroxymethyl-5-fluoro-1,3-benzothiazole) start->cause2 cause3 Oligomeric Byproducts start->cause3 cause4 Over-bromination (dibrominated species) start->cause4 solution1 Optimize Reaction Time & Stoichiometry cause1->solution1 solution2 Ensure Anhydrous Conditions cause2->solution2 solution3 Control Reaction Temperature cause3->solution3 cause4->solution1 solution4 Purification Strategy: Column Chromatography solution1->solution4 solution2->solution4 solution3->solution4

Caption: Troubleshooting workflow for multiple impurities.

Explanation and Solutions:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see a spot corresponding to 4-fluoro-2-aminothiophenol.

    • Solution: Increase the reaction time or slightly increase the equivalents of bromoacetyl chloride. Monitor the reaction progress closely using TLC.

  • Hydrolysis Product: The presence of water will lead to the formation of 2-(hydroxymethyl)-5-fluoro-1,3-benzothiazole. This is a very common byproduct for halomethylated heterocycles.[2]

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere to minimize exposure to atmospheric moisture.

  • Oligomeric Byproducts: As mentioned earlier, self-condensation can lead to higher molecular weight impurities.

    • Solution: Maintain a low reaction temperature. Consider a more dilute reaction mixture.

  • Over-bromination: Although less common for the methyl group, depending on the specific brominating agent and conditions used to synthesize the starting material, trace amounts of dibrominated species might be present.

    • Solution: Use a mild and controlled brominating agent during the synthesis of the bromoacetyl precursor.

Purification Tip: A carefully executed column chromatography is often necessary to separate the desired product from these byproducts. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can be effective.

Problem 3: Product Degradation During Storage

You have successfully synthesized and purified 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, but you observe degradation of the compound over time.

G cluster_degradation Degradation Pathways cluster_products Resulting Byproducts start 2-(Bromomethyl)-5-fluoro- 1,3-benzothiazole (Stored) path1 Hydrolysis (exposure to moisture) start->path1 path2 Self-Alkylation/Oligomerization (especially if not pure) start->path2 prod1 2-(Hydroxymethyl)-5-fluoro- 1,3-benzothiazole path1->prod1 prod2 Dimeric/Oligomeric Species path2->prod2

Caption: Degradation pathways during storage.

Explanation and Solutions:

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a reactive compound and can be unstable upon prolonged storage, especially if not handled correctly.

  • Hydrolysis: The bromomethyl group is sensitive to moisture.

    • Solution: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a desiccator. For long-term storage, keep it at a low temperature (-20 °C).

  • Self-Alkylation: Trace impurities can sometimes catalyze the self-condensation of the molecule.

    • Solution: Ensure the product is of high purity before long-term storage. If you suspect oligomerization, re-purification by column chromatography may be necessary before use.

Best Practice: For critical applications, it is often best to use freshly prepared or newly acquired 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

References

  • Luo, Y., Wu, M., & Zhang, D. (2018). Microwave-assisted synthesis of 2-chloromethyl-benzothiazole derivatives. Green Chemistry Letters and Reviews, 11(4), 488-493. [Link]

  • Guo, H., et al. (2009). A simple and efficient synthesis of 2-substituted benzothiazoles catalyzed by H2O2/HCl. Chinese Chemical Letters, 20(12), 1408-1410. [Link]

  • BenchChem. (2025). Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. BenchChem Technical Support.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Wikipedia. (2023). Alkylation unit. Retrieved from [Link]

  • Padilla-Martínez, I. I., et al. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International Journal of Molecular Sciences, 26(12), 5901. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • D'hooge, M., et al. (2011). Synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 7, 1077-1083. [Link]

  • Sharma, P., et al. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 189-214. [Link]

  • Nasrollahzadeh, M., et al. (2021). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 9. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Chemistry Stack Exchange. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Bromoethyl)-5-fluoro-1,3-benzothiazole. Retrieved from [Link]

  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]

  • venoMS. (n.d.). Fragmentation rules for acylpolyamines. Retrieved from [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The nitration and bromination of 2-(pentafluorosulfanyl)-1,3-benzothiazole and 2-(trifluoromethyl). Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Dynamic covalent chemistry with azines. Retrieved from [Link]

  • PubMed. (n.d.). Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Products Derived from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of derivatives of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common purification challenges encountered during your experiments.

Introduction

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active compounds.[1][2][3] Its reactivity is centered around the bromomethyl group, which readily participates in nucleophilic substitution reactions.[4] However, this reactivity can also lead to challenges in purification, including the presence of unreacted starting materials, side products, and difficulties in separating compounds with similar physicochemical properties. This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity for your target molecules.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of your 2-(bromomethyl)-5-fluoro-1,3-benzothiazole derivatives.

Problem 1: My crude product is an oil and difficult to handle.

Cause: Products of nucleophilic substitution on 2-(bromomethyl)-5-fluoro-1,3-benzothiazole can sometimes be non-crystalline, oily substances. This can be due to the inherent properties of the molecule or the presence of impurities that inhibit crystallization.

Solution:

  • Trituration: Attempt to solidify the oil by trituration with a non-polar solvent like hexane or a mixture of ethyl acetate and hexane. This can sometimes induce crystallization or wash away oily impurities.

  • Conversion to a Solid Derivative: If the product is basic (e.g., an amine derivative), it can be converted to a salt (e.g., hydrochloride or hydrobromide salt) by treatment with an appropriate acid. Salts are often crystalline and can be purified by recrystallization. The pure product can then be regenerated by neutralization.[5]

  • Column Chromatography: If crystallization fails, column chromatography is the next logical step. Even for oily products, this technique can be highly effective.

Problem 2: I'm having difficulty separating my product from the unreacted 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole starting material by column chromatography.

Cause: The starting material and the product may have very similar polarities, making separation by standard column chromatography challenging.[5]

Solution:

  • Optimize the Solvent System:

    • TLC is Your Guide: Before running a column, meticulously screen different solvent systems using Thin Layer Chromatography (TLC). The goal is to find a system that provides the best possible separation (difference in Rf values) between your product and the starting material.

    • Solvent Polarity: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small additions of a more polar solvent like methanol or dichloromethane can sometimes significantly improve separation.

    • Consider Alternative Solvents: Explore different solvent combinations. For example, dichloromethane/methanol or toluene/ethyl acetate might offer different selectivity.

  • Adjust the Stationary Phase:

    • Silica Gel: This is the most common choice. However, some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[5]

    • Neutral or Basic Alumina: If you suspect your compound is unstable on silica, consider using neutral or basic alumina as the stationary phase.[5]

  • Preparative TLC: For small-scale purifications, preparative TLC can provide excellent separation for compounds with very close Rf values.[5]

Problem 3: My product appears to be degrading on the silica gel column.

Cause: As mentioned, the acidic nature of standard silica gel can lead to the degradation of sensitive benzothiazole derivatives.[5] This can be particularly true for compounds with acid-labile functional groups.

Solution:

  • Use Neutralized Silica Gel: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica surface.

  • Switch to a Different Stationary Phase: Use neutral or basic alumina for your column chromatography.[5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

  • Alternative Purification Methods: If column chromatography is consistently problematic, focus on optimizing recrystallization or consider preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

A1: The most common impurities include:

  • Unreacted 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole: Due to incomplete reaction.

  • Hydrolysis Product (2-(Hydroxymethyl)-5-fluoro-1,3-benzothiazole): The bromomethyl group can be susceptible to hydrolysis, especially if water is present in the reaction mixture or during workup.

  • Bis-substituted Products: If the nucleophile has more than one reactive site, or if the product can act as a nucleophile itself, you may see bis-substituted byproducts.

  • Oxidation Products: The thiol group in precursors to benzothiazoles is susceptible to oxidation, which can lead to disulfide byproducts in the synthesis of the starting material that may carry over.[5]

Q2: What are some good starting points for recrystallization solvents for 2-substituted-5-fluoro-1,3-benzothiazole derivatives?

A2: The choice of solvent is highly dependent on the specific derivative you have synthesized. However, common and effective solvents for recrystallizing benzothiazole derivatives include:

  • Ethanol[1][6]

  • Methanol[2]

  • Benzene/Ethanol mixtures[1]

  • Toluene[1]

  • DMF (N,N-Dimethylformamide)[7]

  • Absolute Ethanol[6]

A good practice is to test the solubility of your crude product in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water) to identify a suitable single solvent or solvent pair for recrystallization.

Q3: How can I monitor the progress of my purification effectively?

A3: Thin Layer Chromatography (TLC) is an indispensable tool.[5]

  • Reaction Monitoring: Before starting your purification, use TLC to visualize the consumption of your starting material and the formation of your product.[5]

  • Column Fraction Analysis: During column chromatography, collect fractions and analyze them by TLC to determine which fractions contain your pure product.

  • Purity Assessment: After purification, run a TLC of your final product in a few different solvent systems to check for any remaining impurities. Visualization can be done using UV light or by staining with an appropriate reagent (e.g., iodine vapor).[5]

Data & Protocols

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Product PolarityRecommended Starting Eluent (v/v)Notes
Low Hexane / Ethyl Acetate (9:1 to 4:1)Gradually increase the proportion of ethyl acetate.
Medium Hexane / Ethyl Acetate (1:1) or DichloromethaneConsider adding a small percentage of methanol (1-5%) to the dichloromethane if the product is not eluting.
High Dichloromethane / Methanol (98:2 to 9:1)Be cautious with high concentrations of methanol as it can dissolve silica gel.
Basic Compounds Hexane / Ethyl Acetate with 0.5% TriethylamineThe triethylamine helps to prevent peak tailing and degradation on the column.
Experimental Protocol: General Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent.

  • Column Packing: Pour the slurry into your column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin eluting with your starting solvent system, collecting fractions.

  • Gradient Elution (if necessary): If your product is not eluting, gradually increase the polarity of your eluent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: General Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Formation: If crystals form, this is a good solvent for recrystallization. If no crystals form, the product may be too soluble. If the product precipitates out immediately, it is not soluble enough.

  • Scaling Up: Dissolve the bulk of your crude product in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

Visualizations

Purification Strategy Decision Workflow

Purification_Workflow start Crude Product is_solid Is the product a solid? start->is_solid is_oily Product is an oil is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes trituration Trituration with non-polar solvent is_oily->trituration chromatography Column Chromatography recrystallization->chromatography Fails pure_solid Pure Solid Product recrystallization->pure_solid Successful pure_oil Pure Oily Product chromatography->pure_oil trituration->is_solid Solidifies trituration->chromatography Remains an oil

Caption: Decision workflow for selecting an initial purification strategy.

Troubleshooting Column Chromatography

Chromatography_Troubleshooting start Column Chromatography Issue poor_separation Poor Separation start->poor_separation degradation Product Degradation start->degradation Other Issue optimize_eluent Optimize Eluent (TLC) poor_separation->optimize_eluent Yes neutralize_silica Neutralize Silica Gel (add Triethylamine to eluent) degradation->neutralize_silica Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) optimize_eluent->change_stationary_phase Still poor separation prep_tlc Preparative TLC change_stationary_phase->prep_tlc Still poor separation neutralize_silica->change_stationary_phase Still degrades

Caption: Troubleshooting guide for common column chromatography problems.

References

  • Reddy, D. R., et al. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 5(1), 235-240. [Link]

  • Synthesis and biological activities of fluoro benzothiazoles. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Gurupadayya, B. M., et al. (n.d.). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. ResearchGate. Retrieved January 10, 2026, from [Link]

  • Chen, Y., et al. (2025). open-source fraction collector for flash column chromatography and. Reaction Chemistry & Engineering, 10(06), 1408–1416. [Link]

  • Yadav, P., et al. (2010). 2-Substituted Hydrazino-6-Fluoro-1,3-Benzothiazole: Synthesis and Characterization of new Novel AntimicrobiaL Agents. International Journal of ChemTech Research, 2(2), 1209-1213. [Link]

  • Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

Stability of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we address common questions and challenges related to its stability under acidic and basic conditions, drawing from established principles of organic chemistry and data on related benzothiazole derivatives.

Frequently Asked Questions (FAQs)

General Handling and Storage

Question 1: What are the recommended storage and handling conditions for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

Answer: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole should be handled as a reactive and potentially hazardous compound. Due to the presence of a reactive bromomethyl group, it is susceptible to nucleophilic attack and should be protected from moisture and incompatible reagents.

Recommended Storage:

  • Temperature: Store at 2-8 °C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Stability Under Acidic Conditions

Question 2: I am planning a reaction under acidic conditions. How stable is 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

Key Considerations:

  • Anhydrous vs. Aqueous Acids: The compound will exhibit greater stability in anhydrous acidic media. The presence of water will promote hydrolysis.

  • Strength of the Acid: Stronger acids may accelerate hydrolysis.

  • Reaction Temperature: Higher temperatures will increase the rate of degradation.

Troubleshooting Guide: Unexpected Side Products in Acidic Reactions

Observation Potential Cause Recommended Solution
Formation of a more polar byproduct (as seen on TLC)Hydrolysis to 2-(hydroxymethyl)-5-fluoro-1,3-benzothiazole.Ensure strictly anhydrous conditions. Use freshly distilled solvents and dry glassware. Consider using a non-aqueous acid source if compatible with your reaction.
Complex mixture of productsFurther degradation of the benzothiazole ring under harsh acidic conditions.Use the mildest acidic conditions possible. Lower the reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times.

Workflow for Assessing Stability in Acidic Media

Acidic_Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion Prep Prepare solutions of the compound in acidic buffers (e.g., pH 2, 4, 6) Incubate Incubate samples at controlled temperature Prep->Incubate Start Experiment TLC_HPLC Monitor degradation over time using TLC or HPLC Incubate->TLC_HPLC Time Points Identify Identify degradation products (e.g., via LC-MS) TLC_HPLC->Identify If degradation is observed Determine Determine the rate of degradation and half-life TLC_HPLC->Determine Quantify Degradation Degradation_Pathways cluster_main 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole cluster_acid Acidic Conditions (Aqueous) cluster_base Basic Conditions Start C₈H₅BrFNS Acid_Product 2-(Hydroxymethyl)-5-fluoro-1,3-benzothiazole (Hydrolysis Product) Start->Acid_Product H₃O⁺ Base_Product 2-(Hydroxymethyl)-5-fluoro-1,3-benzothiazole (Hydrolysis Product) Start->Base_Product OH⁻ Nu_Product 2-(Nu-methyl)-5-fluoro-1,3-benzothiazole (Nucleophilic Substitution) Start->Nu_Product Nu⁻

Caption: Potential degradation pathways of the compound under acidic and basic conditions.

Experimental Protocols

Protocol 1: Monitoring Stability by Thin-Layer Chromatography (TLC)
  • Prepare Solutions: Dissolve a small amount of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in a suitable organic solvent (e.g., acetonitrile or THF). Prepare separate solutions of your acidic or basic reaction media.

  • Initiate the Test: In separate vials, mix the solution of the compound with the acidic or basic media at the desired reaction temperature.

  • TLC Analysis: At regular time intervals (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and spot it on a TLC plate.

  • Develop and Visualize: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Visualize the spots under UV light.

  • Interpretation: The disappearance of the starting material spot and the appearance of new spots indicate degradation. The Rf value of the new spots can provide clues about the polarity of the degradation products.

Summary of Stability and Reactivity

Condition Expected Stability Primary Reaction Type Potential Degradation Products
Anhydrous AcidicRelatively Stable-Minimal degradation
Aqueous AcidicModerately StableSN1-type Hydrolysis2-(Hydroxymethyl)-5-fluoro-1,3-benzothiazole
Anhydrous Basic (non-nucleophilic)Moderately Stable-Minimal degradation
Aqueous BasicUnstableSN2-type Hydrolysis2-(Hydroxymethyl)-5-fluoro-1,3-benzothiazole
Basic with NucleophilesHighly UnstableNucleophilic Substitution2-(Substituted-methyl)-5-fluoro-1,3-benzothiazole

Disclaimer: The information provided in this guide is based on general chemical principles and data from related compounds. It is essential to perform small-scale pilot experiments to determine the optimal conditions for your specific reaction. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

At present, there is a lack of specific literature detailing the stability of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole under acidic and basic conditions. The guidance provided is based on the known reactivity of the benzothiazole scaffold and the behavior of benzylic halides in various reaction environments. For further reading on the synthesis and reactivity of related compounds, the following resources may be helpful:

  • General Benzothiazole Chemistry: For an overview of the synthesis and reactions of benzothiazoles, refer to comprehensive reviews on heterocyclic chemistry.
  • Nucleophilic Substitution Reactions: Standard organic chemistry textbooks provide detailed explanations of SN1 and SN2 reactions, which are relevant to the degrad
  • Fluorinated Heterocycles: Literature on the synthesis and properties of fluorinated heterocyclic compounds can offer insights into the electronic effects of the fluorine substituent.

Preventing dimerization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization

Welcome to the Technical Support Center for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the handling and use of this highly reactive reagent. As Senior Application Scientists, we have compiled this guide to ensure you can confidently and successfully utilize this compound in your research and development endeavors, minimizing the risk of dimerization and other unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and why is it prone to dimerization?

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a valuable reagent in medicinal chemistry and drug discovery, often used to introduce the 5-fluoro-1,3-benzothiazole-2-yl)methyl moiety into a target molecule. Its utility stems from the high reactivity of the bromomethyl group, which is attached to the benzothiazole ring system. This structural feature, however, also makes the molecule susceptible to dimerization.

The dimerization is a self-alkylation reaction. The nitrogen atom in the thiazole ring of one molecule of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group on another molecule. This results in the formation of a dimeric salt, which can further react or complicate purification, leading to reduced yields and impure products. The benzylic nature of the bromide enhances its reactivity in nucleophilic substitution reactions.[1][2][3]

Q2: I suspect my sample of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole has dimerized. How can I confirm this?

Dimerization will result in a product with a significantly higher molecular weight. You can use the following analytical techniques to check for the presence of the dimer:

  • Mass Spectrometry (MS): This is the most direct method. You will observe a peak corresponding to the molecular weight of the dimer, which is double the molecular weight of the monomer minus the mass of HBr.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be very informative. The proton signals of the dimer will be different from those of the monomer. Specifically, you would expect to see a downfield shift of the protons on the benzothiazole ring and a more complex pattern for the methylene bridge protons in the dimer.

  • Thin Layer Chromatography (TLC): The dimer, being a salt, is significantly more polar than the starting material. On a silica gel TLC plate, the dimer will either remain at the baseline or have a very low Rf value compared to the monomer when eluted with a non-polar to moderately polar solvent system.

Q3: Can I use a base in my reaction with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

Extreme caution should be exercised when using a base. The presence of a base can significantly accelerate the rate of dimerization by deprotonating any trace amounts of HBr present, which can catalyze the reaction, or by increasing the nucleophilicity of any nucleophilic species in the reaction mixture, including another molecule of the benzothiazole. If a base is necessary for your reaction, it is crucial to:

  • Use a non-nucleophilic, sterically hindered base.

  • Add the base slowly and at a low temperature.

  • Ensure your 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is added to the reaction mixture containing your desired nucleophile before the addition of the base.

Troubleshooting Guide: Preventing Dimerization

This section provides detailed protocols and best practices to minimize the dimerization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole during storage and in your experiments.

Issue 1: Dimerization During Storage

Root Cause: The inherent reactivity of the benzylic bromide moiety makes the compound susceptible to self-alkylation over time, especially under improper storage conditions.

Solutions:

  • Storage Conditions:

    • Temperature: Store the reagent at a low temperature, ideally at -20°C, in a freezer.

    • Inert Atmosphere: Store under an inert atmosphere of argon or nitrogen to minimize exposure to moisture and oxygen.

    • Light Protection: Store in an amber vial to protect it from light, which can promote radical reactions.

  • Use of Stabilizers: For long-term storage, consider adding a non-nucleophilic acid scavenger. A small amount of a sterically hindered amine, like diisopropylethylamine (DIPEA), can be added, but this should be done with caution as it can interfere with subsequent reactions.

Parameter Recommended Condition Rationale
Temperature-20°CSlows down the rate of self-alkylation.
AtmosphereInert (Argon or Nitrogen)Prevents reaction with atmospheric moisture and oxygen.
LightAmber vial/darknessMinimizes light-induced degradation.
PurityHigh purity, free of acidic impuritiesAcid can catalyze dimerization.
Issue 2: Dimerization During a Reaction

Root Cause: Reaction conditions such as elevated temperature, prolonged reaction times, and the presence of nucleophilic species (including the reagent itself) can promote dimerization.

Solutions & Step-by-Step Protocol:

Protocol: Minimizing Dimerization in a Nucleophilic Substitution Reaction

  • Reagent Purity:

    • Ensure the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is of high purity and free from the dimer before use. If necessary, purify the reagent as described in the purification section below.

  • Reaction Setup:

    • Use a clean, dry flask under an inert atmosphere (argon or nitrogen).

    • Dissolve your nucleophile in a suitable anhydrous solvent (e.g., THF, acetonitrile, DMF).

    • Cool the solution of your nucleophile to a low temperature (e.g., 0°C or -78°C) before adding the benzothiazole reagent.

  • Addition of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole:

    • Dissolve the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole in a minimal amount of anhydrous solvent.

    • Add the solution of the benzothiazole reagent dropwise to the cooled solution of your nucleophile with vigorous stirring. A slow addition rate is crucial to maintain a low concentration of the electrophile, thus favoring the reaction with your desired nucleophile over self-alkylation.

  • Reaction Monitoring:

    • Monitor the reaction progress closely by TLC or LC-MS.

    • Aim for the shortest possible reaction time to minimize the opportunity for dimerization.

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture promptly, typically by adding a proton source like water or a saturated aqueous solution of ammonium chloride.

    • Proceed with the extraction and purification of your desired product without delay.

Diagram: Logical Workflow for Preventing Dimerization

G cluster_storage Storage cluster_reaction Reaction storage_temp Store at -20°C storage_inert Store under Inert Atmosphere storage_temp->storage_inert storage_light Protect from Light storage_inert->storage_light storage_purity Ensure High Purity storage_light->storage_purity reaction_purity Use Pure Reagent storage_purity->reaction_purity dimer Dimer Formation storage_purity->dimer Improper Storage reaction_inert Inert Atmosphere reaction_purity->reaction_inert reaction_temp Low Temperature reaction_inert->reaction_temp reaction_addition Slow, Dropwise Addition reaction_temp->reaction_addition reaction_monitoring Monitor Reaction Closely reaction_addition->reaction_monitoring end_product Desired Product reaction_monitoring->end_product reaction_monitoring->dimer Suboptimal Conditions start Start: Handling 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole start->storage_temp

Caption: Workflow for minimizing dimerization of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Purification Guide

Q4: My starting material or crude product is contaminated with the dimer. How can I purify it?

The significant difference in polarity between the neutral monomer and the dimeric salt allows for effective separation.

Protocol: Column Chromatography Purification

  • Stationary Phase: Use silica gel for normal-phase chromatography.

  • Eluent System:

    • Start with a non-polar solvent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane.

    • Gradually increase the polarity of the eluent to elute the desired monomer.

    • The highly polar dimer will remain strongly adsorbed to the silica gel at the top of the column.

  • Procedure:

    • Dry-load your sample onto a small amount of silica gel for better separation.

    • Run the column, collecting fractions and monitoring by TLC.

    • Combine the fractions containing the pure monomer and remove the solvent under reduced pressure.

Protocol: Recrystallization

If the monomer is a solid, recrystallization can be an effective purification method.

  • Solvent Selection: Choose a solvent system in which the monomer is soluble at elevated temperatures but sparingly soluble at room temperature or below. The dimer, being a salt, will likely have very low solubility in most organic solvents.

  • Procedure:

    • Dissolve the crude material in a minimal amount of the hot solvent.

    • If the dimer is insoluble, you can perform a hot filtration to remove it.

    • Allow the solution to cool slowly to induce crystallization of the pure monomer.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Diagram: Dimerization Mechanism

Caption: Proposed mechanism of dimerization via self-alkylation.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.

References

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Pearson. Reactions at Benzylic Positions. [Link]

  • Khan Academy. Reactions at the benzylic position | Aromatic Compounds | Organic chemistry. [Link] (Please note that a specific, stable URL for the Khan Academy video should be used here if available).

  • MDPI. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

  • RSC Publishing. Self-photocatalyzed regulable alkylation of 2H-benzothiazoles with diverse aliphatic C–H donors. [Link]

  • Sciencing. What Is Runaway Polymerization?. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

Sources

Technical Support Center: Monitoring Reactions of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole with HPLC and TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for analytical monitoring of reactions involving 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of tracking reactions with this versatile but reactive synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.

The Challenge: Analyzing a Reactive Intermediate

2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is a valuable building block in medicinal chemistry due to the reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[1] However, this high reactivity also presents analytical challenges. The compound can be susceptible to hydrolysis and may participate in various side reactions, making accurate reaction monitoring crucial for successful synthesis and purification.[2][3] This guide provides in-depth troubleshooting for both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), the two most common techniques for monitoring these transformations.[4][5]

Part 1: HPLC Analysis Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) offers quantitative insights into reaction progress, allowing for precise determination of reactant consumption, product formation, and impurity profiling. However, the unique properties of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and its derivatives can lead to specific chromatographic issues.

Common HPLC Problems & Solutions

Question: My peaks for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole are tailing significantly. What is causing this and how can I fix it?

Answer: Peak tailing is a common issue when analyzing basic compounds like benzothiazoles on silica-based columns.[6] The primary cause is often secondary interactions between the analyte and acidic silanol groups on the stationary phase surface.[6][7] For a compound like 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, which contains a basic nitrogen atom in the thiazole ring, this interaction can be pronounced.

  • Scientific Explanation: The lone pair of electrons on the nitrogen atom can interact with free silanol groups (Si-OH) on the silica packing material. This creates a secondary retention mechanism that leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak shape.[6]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups, reducing their ability to interact with the basic analyte.[6] However, ensure your column is stable at low pH.[6]

    • Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, minimizing their interaction with your analyte.[7] A typical starting concentration is 0.1% TEA.

    • Employ an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity.[6] If you are not already using one, switching to a highly end-capped column can significantly improve peak shape.

    • Increase Buffer Concentration: If you are using a buffer, increasing its concentration can sometimes help to mask the residual silanol interactions and improve peak symmetry.

Question: I'm observing a new, unexpected peak in my chromatogram as the reaction progresses. How can I identify if it's a side product or degradation?

Answer: The appearance of unexpected peaks is common in reactions with reactive electrophiles like 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This could be due to a number of factors, including hydrolysis of the starting material or the formation of a reaction byproduct.

  • Potential Side Products:

    • Hydrolysis Product: The bromomethyl group can be hydrolyzed by trace amounts of water in the reaction mixture or during sample preparation, leading to the formation of the corresponding alcohol, (5-fluoro-1,3-benzothiazol-2-yl)methanol.

    • Di-alkylation: If your nucleophile has more than one reactive site, or if the mono-alkylated product can be further alkylated, you may see di-substituted byproducts.

  • Troubleshooting and Identification Workflow:

    • Blank Injection: Inject a sample of your reaction solvent to ensure the peak is not an artifact from the solvent itself.

    • Stability Study: Dissolve a pure sample of your starting material in the reaction solvent and monitor it by HPLC over time. If the unexpected peak grows, it is likely a degradation product, such as the hydrolysis product mentioned above.

    • LC-MS Analysis: The most definitive way to identify the unknown peak is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the unknown peak will provide strong evidence for its molecular formula and help in its structural elucidation.

    • Reaction Condition Review: Consider the stoichiometry and reaction conditions. For instance, using a large excess of the alkylating agent could favor the formation of di-alkylated products.

HPLC Method Development Workflow

For those developing a new HPLC method for these reactions, the following workflow provides a systematic approach.

HPLC_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization cluster_final Phase 4: Finalization start Define Analytes: - Starting Material - Expected Product - Potential Byproducts col_select Column Selection: - C18, 5 µm, 4.6x150 mm (Good starting point) start->col_select mob_phase Initial Mobile Phase: - A: 0.1% Formic Acid in Water - B: Acetonitrile col_select->mob_phase gradient Run Initial Gradient: (e.g., 5-95% B over 20 min) mob_phase->gradient eval Evaluate Resolution (Rs) & Peak Shape (Asymmetry) gradient->eval adjust_grad Adjust Gradient Slope eval->adjust_grad Rs < 1.5 adjust_ph Modify pH / Additive (TEA) eval->adjust_ph Tailing Peaks change_col Change Column Chemistry (e.g., Phenyl-Hexyl) eval->change_col Co-elution validate Method Validation: - Linearity - Precision - Accuracy eval->validate Rs > 1.5, Good Shape adjust_grad->eval adjust_ph->eval change_col->eval TLC_Workflow cluster_test1 Initial Test cluster_adjust Adjustment Phase cluster_troubleshoot Troubleshooting cluster_final Finalization start Start: Spot reaction mixture on TLC plate test_nonpolar Develop in a non-polar solvent (e.g., 20% Ethyl Acetate in Hexane) start->test_nonpolar eval1 Evaluate Rf values test_nonpolar->eval1 increase_polar Increase Polarity: Increase % Ethyl Acetate or add a small amount of Methanol eval1->increase_polar Rf values too low (spots at baseline) decrease_polar Decrease Polarity: Decrease % Ethyl Acetate eval1->decrease_polar Rf values too high (spots at solvent front) add_modifier Add Modifier for Streaking: - Triethylamine (for bases) - Acetic Acid (for acids) eval1->add_modifier Spots are streaking optimal Optimal Separation Achieved (Rf values 0.2 - 0.8) eval1->optimal Good Separation increase_polar->eval1 decrease_polar->eval1 add_modifier->eval1

Sources

Technical Support Center: Quenching Procedures for Reactions with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for methodologies involving 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the critical quenching and workup phases of their experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Section 1: Foundational Principles of Quenching

This section addresses the fundamental "why" behind quenching procedures involving this potent alkylating agent.

Q1: Why is a carefully planned quenching strategy essential when working with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole?

A meticulously planned quench is a cornerstone of a successful and safe reaction for several reasons:

  • Reaction Termination: Quenching definitively stops the reaction at a desired time point, which is crucial for controlling product distribution and minimizing the formation of impurities from side reactions or over-alkylation.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal moment to quench.[1]

  • Neutralization of Reactive Species: Most reactions utilizing this alkylating agent involve other reactive species, such as strong bases (e.g., LDA, NaH) used to deprotonate a nucleophile, or the unreacted electrophilic benzothiazole itself. A proper quench neutralizes these components, rendering the mixture safe for handling, workup, and exposure to air or moisture.[2]

  • Prevention of Unwanted Byproducts: The bromomethyl group is highly reactive.[3] If not quenched, it can react with water or other solvents during the workup, leading to the formation of the corresponding hydroxymethyl or other solvated byproducts, which complicates purification.

  • Ensuring Safety: Quenching highly reactive reagents, such as organolithiums or hydrides, is often exothermic. A controlled, stepwise procedure is mandatory to manage heat evolution and prevent dangerous pressure buildup or uncontrolled reactions.[2]

Q2: What are the primary species in my reaction mixture that typically require quenching?

In a typical nucleophilic substitution reaction with 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, you must consider quenching one or more of the following:

  • Excess Electrophile: The unreacted 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

  • Excess Nucleophile/Base: The deprotonated species intended to react with the benzothiazole, or any strong base used in excess.

  • Catalysts: Acidic or basic catalysts used to promote the reaction that must be neutralized before workup.[4]

The specific strategy you employ will depend on which of these is in excess at the end of the reaction.

Section 2: Troubleshooting Guides and Standard Protocols

This section provides a logical workflow and detailed protocols for common quenching scenarios.

Decision-Making Workflow for Quenching

Before proceeding, use the following decision tree to select the appropriate quenching protocol. This workflow assumes the reaction has been monitored by TLC and has reached the desired endpoint (e.g., consumption of the limiting reagent).

G start Reaction Complete (Verified by TLC) decision1 Is a strong, non-nucleophilic base (e.g., NaH, K2CO3) in excess? start->decision1 decision2 Is a highly reactive nucleophile/base (e.g., n-BuLi, LDA, Grignard) in excess? decision1->decision2 No protocol_C Execute Protocol C: Quenching Non-Nucleophilic Bases decision1->protocol_C Yes decision3 Is the electrophile (2-(Bromomethyl)-5-fluoro-1,3-benzothiazole) in excess? decision2->decision3 No protocol_B Execute Protocol B: Quenching Reactive Nucleophiles/Bases decision2->protocol_B Yes protocol_A Execute Protocol A: Quenching Excess Electrophile decision3->protocol_A Yes workup Proceed to Aqueous Workup decision3->workup No protocol_A->workup protocol_B->workup protocol_C->workup

Caption: Decision workflow for selecting the correct quenching protocol.

FAQ 1: My electrophile is in excess. How do I quench it without complicating purification?

Answer: When your 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is the excess reagent, you must add a "scavenger" nucleophile to consume it. The ideal scavenger reacts quickly and its resulting adduct is easily separable from your desired product (e.g., by extraction or chromatography).

Protocol A: Quenching Excess Electrophile

  • Cool the Reaction: Lower the temperature of the reaction mixture to 0 °C using an ice-water bath. This moderates the rate of the quenching reaction.

  • Select and Add Scavenger: Choose a suitable scavenger from the table below. Add it dropwise to the stirred reaction mixture. A slight excess (1.5-2.0 equivalents relative to the excess electrophile) is recommended.

  • Monitor Quench: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature. Monitor the disappearance of the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole spot by TLC.

  • Proceed to Workup: Once the quench is complete, proceed with the standard aqueous workup.

Table 1: Comparison of Common Scavengers for Excess 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Scavenging AgentTypical Amount (equiv.)ProsConsPurification Considerations
Diethylamine 1.5 - 2.0Fast reaction; resulting tertiary amine is basic and easily removed with an acidic wash (e.g., 1M HCl).Volatile with a strong odor. Must be performed in a fume hood.The protonated amine salt is highly water-soluble and is removed during aqueous extraction.
Thiophenol 1.2 - 1.5Highly reactive towards alkyl halides; adduct is typically non-polar.Pungent odor; potential for oxidation to disulfides.Adduct is usually separable from the main product by standard silica gel chromatography.
3-Mercaptopropionic acid 1.5 - 2.0Low odor; resulting carboxylic acid adduct is highly polar and can be removed with a basic wash (e.g., 1M NaOH).May be less reactive than thiophenol.The carboxylate salt is highly water-soluble and is removed during aqueous extraction.
Methanol/Water Large ExcessReadily available and inexpensive.Reactions are often slow (hydrolysis/solvolysis) and may require heating, potentially degrading the desired product.The resulting alcohol/ether byproduct may have similar polarity to the desired product, complicating chromatography.
FAQ 2: I used a strong, reactive base like n-BuLi or LDA. What is the safest way to quench my reaction?

Answer: Quenching pyrophoric or highly reactive bases requires extreme caution and a stepwise approach to control the exothermic reaction.[2] NEVER add water or a protic solvent directly to a large amount of unreacted organolithium or other strong base.[5]

Protocol B: Stepwise Quenching of Reactive Nucleophiles/Bases

This protocol follows a "step-down" in reactivity to ensure a controlled quench.

  • Safety First: Ensure the reaction is under an inert atmosphere (Nitrogen or Argon) and cooled to -78 °C (dry ice/acetone bath) or at least 0 °C (ice bath). Have a larger cooling bath ready in case of an unexpected temperature rise.

  • Dilute (Optional but Recommended): If the reaction is highly concentrated, dilute it with an appropriate anhydrous solvent (e.g., THF, Et2O) to help dissipate heat.

  • Step 1: Weak Proton Source: Slowly add a less reactive alcohol like isopropanol or tert-butanol dropwise via syringe. You will observe gas evolution (e.g., butane from n-BuLi). Continue adding until the bubbling subsides.

  • Step 2: Stronger Proton Source: After the initial vigorous reaction has ceased, slowly add ethanol or methanol .

  • Step 3: Aqueous Quench: Once the mixture is no longer reactive towards alcohols, you can proceed with a more robust aqueous quench. Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) . This buffered solution provides a proton source while preventing the pH from becoming strongly basic.

  • Warm and Proceed: Allow the mixture to slowly warm to room temperature, then proceed to the aqueous workup.

G cluster_protocol Protocol B: Stepwise Quench A 1. Cool Reaction to ≤ 0°C (Inert Atmosphere) B 2. SLOWLY Add Isopropanol (Wait for gas evolution to cease) A->B C 3. SLOWLY Add Methanol/Ethanol B->C D 4. SLOWLY Add sat. aq. NH4Cl C->D E 5. Warm to Room Temperature & Proceed to Workup D->E

Caption: Stepwise protocol for safely quenching highly reactive bases.

FAQ 3: My reaction uses a base like potassium carbonate (K₂CO₃) or a catalyst that needs to be removed. What is the procedure?

Answer: For inorganic bases or catalysts, the primary goal is neutralization and removal, which is typically straightforward.

Protocol C: Quenching and Removal of Non-Nucleophilic Bases/Catalysts

  • Filter Solids: If the base is a solid (e.g., K₂CO₃, Cs₂CO₃), you can often filter the reaction mixture through a pad of Celite® to remove the bulk of the inorganic material. Wash the filter cake with the reaction solvent.

  • Neutralize: Transfer the filtrate to a separatory funnel.

  • Acidic Wash: If quenching a base, wash the organic layer with a mild acid like saturated aqueous NH₄Cl solution or dilute (1M) HCl to neutralize any remaining base.

  • Basic Wash: If quenching an acid catalyst, wash with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.[4]

  • Final Washes: Wash the organic layer with water, followed by brine to remove bulk water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

FAQ 4: I see a new, more polar spot on my TLC plate after workup. What is it?

Answer: This is a common issue and most likely points to the hydrolysis of the bromomethyl group. The C-Br bond in 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole is susceptible to nucleophilic attack by water, especially if the workup conditions are basic or if the mixture is heated. This results in the formation of (5-fluoro-1,3-benzothiazol-2-yl)methanol . To avoid this, ensure your quench is complete before adding water, and avoid prolonged exposure to strongly acidic or basic aqueous conditions.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Troubleshooting fluorescence quenching of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. BenchChem.
  • BenchChem Technical Support. (2025). Overcoming challenges in the bromination of benzothiazole-2-amines. BenchChem.
  • Sarpong Group, University of California, Berkeley. (2016).
  • MySkinRecipes. (n.d.). 2-(Bromomethyl)-6-methyl-1,3-benzothiazole.
  • Reddit r/Chempros. (2022). Quenching guide.
  • BenchChem Technical Support. (2025). Technical Support Center: Quenching Desthiobiotin-Iodoacetamide Reactions. BenchChem.
  • Potapov, V. A., et al. (2020). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol.... Molecules.
  • Shvartsberg, M. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules.
  • Zhang, X., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles. Organic Letters.
  • Al-Mulla, A. (2017). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules.
  • Altintop, M. D., et al. (2023). Nucleophile-induced ring contraction in pyrrolo[2,1-c][4][6]benzothiazines: access to pyrrolo[2,1-b][1][4]benzothiazoles. Beilstein Journal of Organic Chemistry.

  • Treu, L., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
  • The, M., et al. (2015). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteomics.
  • Zhang, M., et al. (2023).

Sources

Technical Support Center: Work-up Procedures for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for effectively removing unreacted 2-(bromomethyl)-5-fluoro-1,3-benzothiazole from reaction mixtures. The inherent reactivity of this benzylic bromide, while useful for synthesis, often presents challenges during product isolation. This document outlines field-proven quenching and purification strategies, explains the chemical principles behind them, and offers troubleshooting advice for common issues.

Core Concept: The Reactivity of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

The key to successfully removing this starting material is to exploit its primary mode of reactivity. The bromomethyl group is a potent electrophile due to the electron-withdrawing nature of the benzothiazole ring and the bromide leaving group. It readily undergoes SN2 reactions with a variety of nucleophiles. Our work-up strategies are designed to convert this moderately nonpolar, reactive organic compound into a highly polar, water-soluble, and inert species that can be easily separated from the desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but TLC analysis shows a significant amount of starting material remaining. What is the most reliable method to quench it before extraction?

A1: The most effective initial step is to quench the excess electrophilic starting material with a soft, inexpensive nucleophile. This chemically alters the compound, drastically changing its physical properties to facilitate removal.

  • Primary Recommendation: Sodium Thiosulfate (Na₂S₂O₃) This is the industry-standard approach for quenching reactive alkyl halides. The thiosulfate anion is a powerful nucleophile that attacks the electrophilic methylene carbon, displacing the bromide ion to form a Bunte salt.[1] This salt is highly polar and water-soluble, allowing it to be partitioned into the aqueous layer during extraction.

  • Alternative Quenching Agents:

    • Secondary Amines (e.g., Diethylamine, Morpholine): These readily form water-soluble ammonium salts upon protonation during an acidic wash. This method is effective but may complicate purification if the desired product is also an amine or is acid-labile.

    • Thiols (e.g., Sodium Thiomethoxide): While effective, these can introduce persistent odors that are difficult to remove from the final product.

Q2: I performed a thiosulfate quench, but the starting material spot is still visible in the organic layer on my TLC plate. What could be the issue?

A2: This is a common scenario that can typically be resolved by addressing one of the following points. The key is ensuring the quenching reaction goes to completion and that phase separation is efficient.

Troubleshooting Guide: Ineffective Starting Material Removal
Symptom Plausible Cause Corrective Action
Persistent Starting Material Spot Incomplete Quenching: Insufficient equivalents of the quenching agent were used, or the reaction time was too short. Poor mixing between the organic and aqueous phases can also be a factor.1. Ensure at least 2-3 molar equivalents of Na₂S₂O₃ (relative to the initial amount of bromobenzothiazole) are used. 2. Stir the biphasic mixture vigorously for a minimum of 30-60 minutes to maximize interfacial contact. 3. Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if the reaction solvent is very nonpolar (e.g., toluene).
Emulsion Formation During Extraction High Salt Concentration / Amphiphilic Byproducts: The reaction may have produced byproducts that stabilize emulsions, preventing clean phase separation.1. Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion. 2. If the emulsion is persistent, filter the entire mixture through a pad of Celite®.
Product Loss to Aqueous Layer Product is Ionizable: The desired product may have acidic or basic functional groups that become ionized and water-soluble at the wrong pH.1. First, extract the product at a pH where it is neutral. 2. If the product is basic, perform the extraction under basic conditions (e.g., after a NaHCO₃ wash). 3. If the product is acidic, perform the extraction under neutral or slightly acidic conditions before adding any base.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up via Thiosulfate Quench

This robust protocol is suitable for most reaction scenarios where the desired product is stable to water and mild aqueous bases.

Step-by-Step Methodology:

  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice-water bath to moderate any potential exotherm during the quench.

  • Quenching: While stirring vigorously, slowly add a saturated aqueous solution of sodium thiosulfate (~3 equivalents).

  • Stirring: Remove the ice bath and allow the mixture to warm to room temperature. Continue to stir for at least 30 minutes. Monitor the disappearance of the starting material by TLC.

  • Dilution & Separation: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (1x) to neutralize any acidic components.

    • Deionized Water (1x).

    • Saturated aqueous NaCl (Brine) (1x) to initiate drying and break any emulsions.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now free of the reactive starting material.

Protocol 2: Solid-Phase Scavenging for Sensitive Substrates

This method is ideal when the desired product is sensitive to aqueous conditions or when emulsions are a persistent problem. It utilizes a polymer-bound nucleophile to capture the unreacted starting material.

Step-by-Step Methodology:

  • Resin Selection: Choose a scavenger resin with a suitable nucleophilic group, such as an aminomethyl (PS-Amine) or thiol (PS-Thiol) resin.

  • Dilution: Dilute the crude reaction mixture in a solvent that promotes resin swelling (e.g., DCM, THF).

  • Scavenging: Add the scavenger resin (typically 3-5 equivalents) to the solution.

  • Agitation: Gently agitate the slurry on an orbital shaker or with an overhead stirrer at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the reaction by TLC analysis of the solution phase.

  • Isolation: Filter the mixture to remove the resin. The resin beads, now containing the bound starting material, are discarded.

  • Rinsing & Concentration: Rinse the filtered resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

Visualization of the Work-up Workflow

The following diagram outlines the decision-making process for selecting the appropriate work-up procedure.

start Reaction Complete (Unreacted R-CH₂Br present) product_stability Is the desired product water-stable? start->product_stability aqueous_path Protocol 1: Aqueous Thiosulfate Quench product_stability->aqueous_path  Yes resin_path Protocol 2: Solid-Phase Scavenger Resin product_stability->resin_path  No / Emulsion Prone extraction Liquid-Liquid Extraction aqueous_path->extraction filtration Filter Resin resin_path->filtration dry_concentrate Dry & Concentrate Organic Layer extraction->dry_concentrate filtration->dry_concentrate purification Crude Product Ready for Purification (e.g., Chromatography) dry_concentrate->purification

Caption: Decision workflow for selecting a work-up procedure.

References

  • Bunte Reaction. Organic Chemistry Portal. A description of the reaction between an alkyl halide and thiosulfate to form a Bunte salt. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of 2-(Substituted-methyl)-5-fluoro-1,3-benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Fluorinated Benzothiazoles

The 1,3-benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of a fluorine atom, particularly on the benzene ring, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Specifically, the 5-fluoro substitution has been explored in various drug design programs.[3] The nature of the substituent at the 2-position further modulates the molecule's electronic properties and biological function.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex heterocyclic systems. It provides precise information about the molecular framework, the electronic environment of each nucleus, and the spatial relationships between atoms. This guide offers an in-depth comparison of the ¹H and ¹³C NMR spectral characteristics of 2-(substituted-methyl)-5-fluoro-1,3-benzothiazoles, providing researchers with the foundational data and interpretive logic required for accurate characterization. We will use 5-fluoro-2-methylbenzothiazole as our baseline for comparison, exploring how changes to the 2-methyl group influence the resulting NMR spectra.

Core Principles of NMR Analysis for Benzothiazoles

The chemical shifts observed in the NMR spectrum are highly sensitive to the electron density around a nucleus. Electron-withdrawing groups (EWGs) decrease the electron density (deshielding), causing the nucleus to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density (shielding), moving the resonance to a lower chemical shift (upfield).[4][5] In the 5-fluoro-1,3-benzothiazole system, the fluorine atom and the thiazole ring's heteroatoms (N and S) exert significant electronic effects that are reflected in the NMR data.

¹H NMR Spectral Analysis: A Proton's Perspective

The proton NMR spectrum provides critical information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling. The aromatic region is particularly informative for confirming the substitution pattern on the benzothiazole ring.

General Structure and Proton Numbering

The standard numbering convention for the 5-fluoro-1,3-benzothiazole core is essential for unambiguous peak assignment.

G cluster_0 2-(Substituted-methyl)-5-fluoro-1,3-benzothiazole mol H4 H-4 H6 H-6 H7 H-7 R_group R-CH₂–

Caption: General structure and proton numbering scheme.

Comparative ¹H NMR Data

The chemical shifts of the aromatic protons are influenced by both the fluorine at C-5 and the substituent at C-2. The fluorine atom typically causes a doublet of doublets splitting pattern for adjacent protons (H-4 and H-6) due to ³J(H,H) and ⁴J(H,F) coupling. The following table provides expected chemical shift ranges for the parent compound, 5-fluoro-2-methylbenzothiazole, and predicts the shifts for derivatives with electron-withdrawing (R = Cl) and electron-donating/pi-stacking (R = Ph) groups.

Proton Substituent (–CH₂–R) Expected δ (ppm) Multiplicity Coupling Constants (Hz) Rationale for Shift
H-4 R = H (Methyl)7.6 - 7.8dd³J(H4,H6) ≈ 2.5, ⁴J(H4,F) ≈ 8.5Deshielded by proximity to the thiazole ring and fluorine.
R = Cl (Chloromethyl)7.7 - 7.9dd³J(H4,H6) ≈ 2.5, ⁴J(H4,F) ≈ 8.5Minor downfield shift due to the EWG effect of Cl.
R = Ph (Benzyl)7.5 - 7.7dd³J(H4,H6) ≈ 2.5, ⁴J(H4,F) ≈ 8.5Minor upfield shift due to potential anisotropic shielding from the phenyl ring.
H-6 R = H (Methyl)7.1 - 7.3ddd³J(H6,H7) ≈ 8.5, ³J(H6,F) ≈ 8.5, ⁴J(H6,H4) ≈ 2.5Shielded relative to H-4 and H-7, complex coupling with H-4, H-7, and F.
R = Cl (Chloromethyl)7.2 - 7.4dddAs aboveMinor downfield shift.
R = Ph (Benzyl)7.0 - 7.2dddAs aboveMinor upfield shift.
H-7 R = H (Methyl)7.8 - 8.0dd³J(H7,H6) ≈ 8.5, ⁵J(H7,F) ≈ 4.5Deshielded by the electron-withdrawing thiazole nitrogen.
R = Cl (Chloromethyl)7.9 - 8.1ddAs aboveMinor downfield shift.
R = Ph (Benzyl)7.7 - 7.9ddAs aboveMinor upfield shift.
–CH₂– R = H (Methyl, –CH₃)~2.8s-Baseline chemical shift for the methyl group attached to C-2.[6]
R = Cl (Chloromethyl)4.5 - 4.8s-Significant downfield shift due to the strong deshielding effect of the chlorine atom.
R = Ph (Benzyl)4.2 - 4.5s-Downfield shift relative to methyl due to the anisotropic effect of the phenyl ring.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides deep insight into their electronic environment. The large chemical shift range (~200 ppm) makes it easier to resolve individual carbon signals. The most notable features in these compounds are the large C-F coupling constants and the significant deshielding of the C-2 carbon.

General Structure and Carbon Numbering

G cluster_0 2-(Substituted-methyl)-5-fluoro-1,3-benzothiazole mol C2 C-2 C3a C-3a C7a C-7a C4 C-4 C5 C-5 C6 C-6 C7 C-7 C_sub –CH₂–R

Caption: General structure and carbon numbering scheme.

Comparative ¹³C NMR Data

The carbon directly bonded to fluorine (C-5) will appear as a doublet with a large one-bond coupling constant (¹J(C,F) ≈ 240-250 Hz). Carbons two (C-4, C-6, C-3a) and three bonds away (C-7, C-7a) will also show smaller couplings (²J(C,F) and ³J(C,F)).[7]

Carbon Substituent (–CH₂–R) Expected δ (ppm) ¹J(C,F) (Hz) Rationale for Shift
C-2 R = H (Methyl)165 - 168-Highly deshielded due to attachment to two heteroatoms (N and S).[8][9]
R = Cl (Chloromethyl)163 - 166-Slight upfield shift; the EWG on the side chain can slightly alter the hybridization and electron density at C-2.
R = Ph (Benzyl)167 - 170-Downfield shift due to the influence of the adjacent phenyl group.
C-3a R = H (Methyl)152 - 154~12Deshielded bridgehead carbon adjacent to nitrogen.
C-4 R = H (Methyl)121 - 123~25Shielded by the F at C-5, but deshielded by the thiazole ring.
C-5 R = H (Methyl)158 - 161~245Directly attached to fluorine, resulting in a large downfield shift and a very large ¹J(C,F) coupling.
C-6 R = H (Methyl)112 - 114~25Shielded by the para-fluorine's electron-donating resonance effect.
C-7 R = H (Methyl)122 - 124~8Typical aromatic carbon chemical shift.
C-7a R = H (Methyl)130 - 132~3Bridgehead carbon adjacent to sulfur.
–CH₂– R = H (Methyl, –CH₃)18 - 22-Typical sp³ carbon attached to an aromatic system.
R = Cl (Chloromethyl)40 - 45-Significantly deshielded by the attached chlorine atom.
R = Ph (Benzyl)35 - 40-Deshielded by the attached phenyl group.

Experimental Protocols: A Self-Validating System

Acquiring high-quality, reproducible NMR data is paramount. The following protocol is designed to ensure accuracy and serves as a self-validating workflow.

Workflow Diagram

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the purified 2-(substituted-methyl)-5-fluoro-1,3-benzothiazole derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[4] Chloroform-d is suitable for many derivatives, while DMSO-d₆ is preferred for less soluble compounds.

    • Ensure complete dissolution, using gentle sonication if necessary.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.[10]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: ~16 ppm, centered around 6-8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (can be increased for dilute samples).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse with NOE ('zgpg30').

    • Spectral Width: ~220 ppm, centered around 110 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.[10]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to both spectra.

    • Reference the ¹H spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm) or internal standard (TMS: δ 0.00 ppm).[11]

    • Reference the ¹³C spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).[4]

    • Assign peaks based on chemical shift, multiplicity, integration (for ¹H), and comparison with the expected values and trends outlined in this guide. For complex spectra, 2D NMR experiments like HSQC and HMBC can be invaluable for definitive assignments.[12][13]

Conclusion

The ¹H and ¹³C NMR analysis of 2-(substituted-methyl)-5-fluoro-1,3-benzothiazoles provides a wealth of structural information. By understanding the baseline spectral features of the 5-fluoro-2-methylbenzothiazole core and the predictable electronic effects of various substituents on the 2-methyl group, researchers can confidently characterize novel derivatives. The fluorine atom serves as a powerful spectral probe, inducing characteristic splittings and shifts that aid in assignment. This guide provides a robust framework for the acquisition, interpretation, and comparative analysis of NMR data for this important class of heterocyclic compounds, enabling researchers in drug discovery and materials science to accelerate their work with confidence.

References

  • Alsoghier, H. M., et al. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Results in Chemistry, 3, 100088. Available at: [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Available at: [Link]

  • Jayachandran, E., et al. (2006). Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. Oriental Journal of Chemistry, 22(3). Available at: [Link]

  • Singh, S., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. Available at: [Link]

  • Prakash, G. K. S., et al. (2001). A comparative study of the 2,3-dimethyl-3-fluoro-2-butyl cation and its chloro analog by the ab initio/GIAO-CCSD(T) method. Journal of the American Chemical Society, 123(39), 9571-9576. (Note: While the direct link is to a table on ResearchGate, the context is derived from studies on C-F coupling calculations). Available at: [Link]

  • Abbs Fen Reji, Y., et al. (2013). Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 3), 743-747. Available at: [Link]

  • Al-Ostath, N. A., et al. (2023). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. Archiv der Pharmazie, 356(11), 2300263. Available at: [Link]

  • Claramunt, R. M., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(11), 2668. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzothiazole. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for an article. RSC Publishing. (Note: This is a general reference for standard NMR reporting). Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4745. Available at: [Link]

  • Royal Society of Chemistry. (2024). Supplementary Information for an article. RSC Publishing. (Note: General reference for characterization data). Available at: [Link]

  • Nguyen, H., et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1234-1241. Available at: [Link]

  • University of Rochester. (n.d.). Supporting Information for Catalytic Hydrotrifluoromethylation. Department of Chemistry. Available at: [Link]

  • Sreekanth, K., et al. (2014). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica, 6(1), 329-335. Available at: [Link]

  • Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

  • Perez, M. A., et al. (2000). A study of Substituent Effect on ¹H and ¹³C nmr Spectra of N- and C-Substituted Carbazoles. Magnetic Resonance in Chemistry, 38(2), 111-118. Available at: [Link]

  • Hwang, T.-L., et al. (2021). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 26(9), 2714. Available at: [Link]

  • Yu, S., et al. (2001). Comparison of the substituent effects on the ¹³C NMR with the ¹H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 39(4), 195-200. Available at: [Link]

  • Hwang, T.-L., et al. (2021). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. PubMed Central. Available at: [Link]

Sources

Decoding Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Promising Pharmaceutical Scaffold

Shanghai, China – January 14, 2026 – In the intricate world of drug discovery and development, a precise understanding of a molecule's structure is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular architecture through the analysis of fragmentation patterns. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mass spectrometry fragmentation pattern of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and its derivatives. By dissecting the fragmentation pathways, we can unlock a deeper understanding of this important pharmaceutical scaffold.

The 2-(bromomethyl)-5-fluoro-1,3-benzothiazole core is a recurring motif in medicinal chemistry, valued for its versatile biological activities. A thorough characterization of its fragmentation behavior under mass spectrometric analysis is crucial for unambiguous identification, metabolite profiling, and quality control during synthesis and development. This guide will explore the fragmentation patterns primarily under Electron Ionization (EI), a common and highly informative ionization technique, while also considering the softer ionization method of Electrospray Ionization (ESI) for comparative context.

The Foundation: Understanding the Core Fragmentation

To predict and interpret the fragmentation of the title compound, we must first understand the behavior of its constituent parts: the benzothiazole ring, the bromomethyl group, and the fluorine substituent.

The Benzothiazole Nucleus: A Stable Core with Characteristic Fractures

The benzothiazole ring system is relatively stable due to its aromaticity, typically leading to a prominent molecular ion peak in the mass spectrum. The electron ionization (EI) mass spectrum of the parent benzothiazole (C₇H₅NS) from the NIST database serves as our fundamental reference. Key fragmentation pathways of the benzothiazole core involve the loss of small, stable neutral molecules.

A notable fragmentation route for some heterocyclic systems is the Retro-Diels-Alder (RDA) reaction. In the context of the benzothiazole ring, this could theoretically lead to the cleavage of the thiazole ring. However, the aromaticity of the benzene portion makes a complete RDA fragmentation less favorable than other pathways. Instead, fragmentation is more likely to be initiated by cleavages within the thiazole ring or loss of substituents.

The Bromomethyl Group: A Readily Cleavable Moiety

The C-Br bond is relatively weak and prone to cleavage upon electron ionization. For aromatic compounds containing a bromomethyl group, such as benzyl bromide, a characteristic and often dominant fragmentation is the loss of the bromine radical (•Br). This results in the formation of a stable benzyl-type cation. The presence of bromine is also readily identified by its characteristic isotopic pattern: two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The Fluoro Substituent: Directing Fragmentation

The presence of a fluorine atom on the aromatic ring can influence the fragmentation pathways. Fluorine is a highly electronegative atom, and its presence can stabilize certain fragment ions. Common fragmentation pathways for fluorinated aromatic compounds include the loss of a fluorine radical (•F) or the elimination of a neutral hydrogen fluoride (HF) molecule.

Predicted Fragmentation Pattern of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

By combining the fragmentation principles of the core structures, we can predict the major fragmentation pathways for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole under electron ionization.

Molecular Ion Peak (M•⁺): The molecular ion will exhibit a characteristic isotopic pattern due to the presence of bromine, with two peaks of nearly equal intensity at m/z 259 and 261.

Primary Fragmentation Pathways:

  • Loss of Bromine Radical (•Br): This is expected to be a major fragmentation pathway, leading to the formation of a stable cation at m/z 180. The resulting ion, the 5-fluoro-1,3-benzothiazol-2-ylmethyl cation, is stabilized by the aromatic system.

  • Benzylic Cleavage with Ring Opening: An alternative cleavage could involve the loss of the entire bromomethyl group, though this is generally less favored than the loss of just the bromine radical.

  • Fragmentation of the Benzothiazole Ring: Subsequent fragmentation of the ion at m/z 180 would likely involve cleavages within the benzothiazole ring system, potentially leading to the loss of HCN or CS.

  • Loss of Fluorine or HF: Fragmentation involving the fluorine substituent, such as the loss of a fluorine radical (•F) or hydrogen fluoride (HF) from the molecular ion or subsequent fragments, is also possible.

The following table summarizes the predicted key fragment ions for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole under EI-MS.

m/z (relative to ⁷⁹Br) Proposed Fragment Notes
259/261[C₈H₅BrFNS]•⁺Molecular ion peak with characteristic bromine isotope pattern.
180[C₈H₅FNS]⁺Loss of •Br from the molecular ion. Expected to be a major peak.
153[C₇H₃FS]⁺Possible loss of HCN from the [M-Br]⁺ ion.
136[C₆H₃F]⁺Further fragmentation of the benzothiazole ring.

Visualizing the Fragmentation Cascade

To illustrate the predicted fragmentation pathways, the following diagram outlines the key steps in the decomposition of the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole molecular ion.

Fragmentation_Pathway M [M]•⁺ m/z 259/261 M_Br [M - Br]⁺ m/z 180 M->M_Br - •Br M_Br_HCN [M - Br - HCN]⁺ m/z 153 M_Br->M_Br_HCN - HCN M_Br_HCN_CS [C₆H₃F]⁺ m/z 136 M_Br_HCN->M_Br_HCN_CS - CS

Caption: Predicted EI fragmentation pathway of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Comparison with Alternative Analytical Techniques

While EI-MS provides detailed structural information through fragmentation, other techniques offer complementary data.

  • Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS typically results in less fragmentation and a more prominent protonated molecule ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound and for liquid chromatography-mass spectrometry (LC-MS) analysis of complex mixtures. The fragmentation in ESI-MS/MS (tandem mass spectrometry) would be induced by collision-induced dissociation (CID) and might show similar fragmentation pathways to EI, but often with different relative abundances of the fragment ions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity of atoms within the molecule. ¹H and ¹³C NMR are essential for confirming the overall structure and the position of the substituents on the benzothiazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the C-Br, C-F, and the aromatic C=C and C=N bonds of the benzothiazole ring.

Experimental Protocols

Sample Preparation for Mass Spectrometry:

  • Dissolve a small amount (approximately 1 mg) of the purified 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • For direct infusion ESI-MS, further dilute the sample to 1-10 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For GC-MS (EI), ensure the compound is sufficiently volatile and thermally stable. A dilute solution in a volatile solvent like dichloromethane is typically used for injection.

Mass Spectrometry Analysis (Illustrative Parameters):

  • Electron Ionization (EI-MS):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: m/z 50-500

  • Electrospray Ionization (ESI-MS):

    • Instrument: Liquid Chromatograph-Mass Spectrometer (LC-MS)

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Flow: 10 L/min

    • Drying Gas Temperature: 350 °C

Conclusion

The mass spectrometry fragmentation pattern of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives is a predictable and informative fingerprint that provides crucial structural information. The dominant fragmentation pathway under electron ionization is the loss of the bromine radical, leading to a stable cation that subsequently undergoes fragmentation of the benzothiazole ring. The characteristic isotopic signature of bromine serves as a key identifier for fragments containing this element. By combining the insights from mass spectrometry with data from other analytical techniques such as NMR and IR spectroscopy, researchers can achieve a comprehensive and unambiguous characterization of these important pharmaceutical building blocks. This guide provides a foundational framework for interpreting the mass spectra of this compound class, empowering scientists in their drug discovery and development endeavors.

References

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Karminski-Zamola, G., Fiser-Jakic, L., & Bajic, M. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Spectroscopy Letters, 31(7), 1511-1519. [Link]

  • Gu, J., et al. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-640. [Link]

Sources

Efficacy of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives against bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance (AMR) poses a grave threat to global health, the imperative to discover and develop novel antibacterial agents has never been more critical. Within the landscape of medicinal chemistry, heterocyclic compounds, particularly the benzothiazole scaffold, have emerged as a "privileged structure" due to their versatile and significant pharmacological activities. The strategic introduction of a fluorine atom to this scaffold is a well-established method for enhancing metabolic stability and biological potency.

This guide provides a comprehensive comparison of the antibacterial efficacy of various derivatives of the 5-fluoro-1,3-benzothiazole core. While direct experimental data for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives are limited in publicly accessible literature, this analysis of closely related analogues offers crucial insights into their potential. By examining the structure-activity relationships (SAR) and performance of various substituted 5-fluoro-benzothiazoles, this document serves as a vital resource for researchers, scientists, and drug development professionals dedicated to forging new weapons in the fight against pathogenic bacteria.

Potential Mechanisms of Antibacterial Action: A Multi-Target Approach

Benzothiazole derivatives exert their antibacterial effects by interfering with various essential cellular processes in bacteria. Their efficacy is often attributed to the ability to inhibit key enzymes required for bacterial survival and replication. While the precise mechanism can vary based on the specific substitutions on the benzothiazole ring, several key targets have been identified for the broader class of benzothiazole compounds.[1][2] These likely represent the mechanisms through which 5-fluoro-benzothiazole derivatives operate.

Key potential enzymatic targets include:

  • DNA Gyrase and Topoisomerase IV: These enzymes are crucial for DNA replication, recombination, and repair. Their inhibition leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Benzothiazole derivatives have shown potent inhibitory activity against these targets.[1]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the folic acid synthesis pathway, which is vital for the production of nucleotides and certain amino acids.

  • Dihydropteroate Synthase (DHPS): Another key enzyme in the folate pathway, making it an attractive target for antimicrobial agents.[3]

  • Dihydroorotase: An enzyme involved in pyrimidine biosynthesis, which is necessary for DNA and RNA synthesis.

  • Other Targets: Various other enzymes such as peptide deformylase, enoyl acyl carrier protein reductase, and dialkylglycine decarboxylase have also been identified as potential targets for different benzothiazole analogues.[1]

Potential_Bacterial_Targets_of_Benzothiazole_Derivatives cluster_processes Bacterial Cellular Processes cluster_targets Enzymatic Targets Compound 5-Fluoro-1,3-Benzothiazole Derivatives DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase inhibits DHPS DHPS Compound->DHPS inhibits DHFR DHFR Compound->DHFR inhibits Dihydroorotase Dihydroorotase Compound->Dihydroorotase inhibits Other_Enzymes Other Enzymes Compound->Other_Enzymes inhibits DNA_Replication DNA Replication & Repair Folate_Synthesis Folate Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis Cell_Wall_Synthesis Cell Wall Synthesis DNA_Gyrase->DNA_Replication DHPS->Folate_Synthesis DHFR->Folate_Synthesis Dihydroorotase->Pyrimidine_Synthesis Other_Enzymes->DNA_Replication Other_Enzymes->Cell_Wall_Synthesis

Caption: Potential bacterial targets of 5-fluoro-1,3-benzothiazole derivatives.

Comparative Efficacy of 5-Fluoro-1,3-Benzothiazole Derivatives

The antibacterial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of 5-fluoro-benzothiazole derivatives against representative Gram-positive and Gram-negative bacterial strains, compiled from various studies. This comparative data is essential for understanding the structure-activity relationship.

Compound DerivativeBacterial StrainMIC (µg/mL)Reference
5-Fluoro-6-(4-methylpiperazin-1-yl)-2-(aryl)benzothiazoleStaphylococcus aureus32[4][5]
N-{6-fluoro-7-[(p-methoxy)-amino]...}-4-nitrobenzamideStaphylococcus aureusSignificant Activity¹[6]
N-{6-fluoro-7-[(m-hydroxyl)-amino]...}-4-nitrobenzamideStaphylococcus aureusSignificant Activity¹[6]
N-{6-fluoro-7-[(p-nitro)-amino]...}-2-nitrobenzamideEscherichia coliPromising Activity¹[6]
N-{6-fluoro-7-[(p-hydroxyl)-amino]...}-2-nitrobenzamideEscherichia coliPromising Activity¹[6]
6-Fluoro-7-(substituted)-2-(sulphonamido)benzothiazoleVarious StrainsModerate to Good Activity¹[7]

¹Note: Specific MIC values were not provided in the abstract; activity was described qualitatively. The cup plate method was used, and activity was observed at concentrations of 50µg/mL and 100µg/mL.

Structure-Activity Relationship (SAR) Analysis

The data, though varied in its reporting, allows for the deduction of several key structure-activity relationships:

  • Role of the 5-Fluoro Group: The presence of a fluorine atom at the 5-position is a common feature in many biologically active benzothiazoles. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can enhance binding affinity to target enzymes and improve metabolic stability, often leading to increased potency.[6]

  • Substitutions at the 2-Position: The 2-position of the benzothiazole ring is a critical site for modification. The introduction of aryl groups, as seen in the 5-fluoro-6-(4-methylpiperazin-1-yl)-2-(aryl)benzothiazole series, confers significant activity against Gram-positive bacteria like S. aureus.[4][5] Similarly, linking sulfonamide moieties at this position also results in antibacterial properties.[7] This suggests that bulky, aromatic, or hydrogen-bond-donating/accepting groups at the 2-position are favorable for activity.

  • Substitutions at the 6 and 7-Positions: The area around the 6 and 7-positions provides another avenue for modification. The addition of a piperazine moiety at the 6-position appears to be a successful strategy.[4][5] Furthermore, studies on 6-fluoro-7-amino derivatives show that the nature of the substituent on the amino group significantly influences the antibacterial spectrum. For instance, derivatives with para-methoxy and meta-hydroxyl substitutions showed better activity against the Gram-positive S. aureus, while those with nitro and para-hydroxyl groups were more effective against the Gram-negative E. coli.[6] This highlights the importance of electronic and steric factors in determining the spectrum of activity.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure the trustworthiness and reproducibility of efficacy data, standardized protocols must be employed. The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compounds (5-fluoro-1,3-benzothiazole derivatives)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35-37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

Methodology:

  • Preparation of Bacterial Inoculum: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform a two-fold serial dilution of the compounds in CAMHB directly in the 96-well plate. For example, start with a concentration of 128 µg/mL and dilute down to 0.25 µg/mL.

  • Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL). b. Include a positive control (standard antibiotic), a growth control (no compound), and a sterility control (no bacteria). c. Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

The analysis of 5-fluoro-1,3-benzothiazole derivatives reveals a promising and adaptable scaffold for the development of novel antibacterial agents. The available data consistently demonstrates that strategic substitutions at the 2, 6, and 7-positions can yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. The presence of the 5-fluoro group is a key feature that likely enhances the overall potency of these molecules.

While this guide provides a solid foundation, it also highlights a clear data gap concerning the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole subclass. The bromomethyl group is a reactive handle that could serve as a precursor for a wide array of further derivatives or potentially act as an alkylating agent to covalently bind to a biological target.

Future research should therefore focus on:

  • Synthesis and Evaluation: A clear next step is the synthesis and systematic antibacterial screening of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and its subsequent derivatives to directly assess their efficacy.

  • Mechanism of Action Studies: For the most potent compounds identified, detailed mechanistic studies should be conducted to confirm their specific bacterial targets.

  • In Vivo Testing: Compounds with low MIC values and favorable preliminary toxicity profiles should advance to in vivo models of infection to evaluate their therapeutic potential in a physiological context.

By building upon the structure-activity relationships outlined here and exploring novel substitutions, the scientific community can continue to unlock the full potential of the 5-fluoro-1,3-benzothiazole scaffold in the urgent quest for next-generation antibiotics.

References

  • Al-Harthy, T., Zoghaib, W. M., Stoll, R., & Abdel-Jalil, R. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Semantic Scholar.
  • Morsy, N. M., El-Sayed, W. M., & Abdo, W. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099.
  • Baluja, S., Bhesaniya, K., & Talaviya, R. (2013). Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. International Journal of Chemical Studies, 1(3), 28-33.
  • Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1287, 135631.
  • Nargund, L. V. G., et al. (2012). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives.
  • Kumbhare, R., & Nagragu, R. (2014). Structure of fluorinated benzothiazole and triazoles derivatives.
  • Gurupadayya, B. M., et al. (2010). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity.
  • Al-Ostath, A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
  • Al-Harthy, T., et al. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Sultan Qaboos University House of Expertise.
  • S.N. (n.d.). Structure Activity Relationship (SAR)
  • Berradia, M., et al. (2023). Different antibacterial targets of benzothiazole derivatives.
  • Al-Harthy, T., et al. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties.
  • N.A. (2024). Structure activity relationship of the synthesized compounds.
  • Sharma, P. C., et al. (2013). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Arabian Journal of Chemistry, 10, S1733-S1740.
  • Nargund, L. V. G., et al. (2012). Synthesis and anti-bacterial - anti-fungal activity of novel analogs of Fluoro Benzothiazole Schiff's Base.
  • Sharma, P. C., et al. (2013). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles.

Sources

A Comparative Guide to the Cytotoxicity of 2-(Substituted)-5-fluoro-1,3-benzothiazole Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, benzothiazoles, and particularly their fluorinated derivatives, have emerged as a promising class of compounds with potent anticancer activities.[1] The introduction of a fluorine atom into the benzothiazole nucleus can significantly modulate the physicochemical and biological properties of the molecule, often leading to improved metabolic stability and enhanced target engagement.[2][3] This guide provides a comprehensive comparison of the cytotoxic effects of various 2-substituted-5-fluoro-1,3-benzothiazole derivatives against a panel of human cancer cell lines, offering insights into their structure-activity relationships and potential mechanisms of action.

While specific cytotoxic data for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives are not extensively available in the public domain, a comparative analysis of structurally related analogs provides a strong foundation for understanding the potential of this chemical class. This guide will delve into the cytotoxic profiles of various 2-substituted-5-fluorobenzothiazoles, detail the experimental methodologies for assessing their activity, and explore the signaling pathways implicated in their anticancer effects.

Comparative Cytotoxicity of 5-Fluorobenzothiazole Derivatives

The cytotoxic potential of 5-fluorobenzothiazole derivatives is profoundly influenced by the nature of the substituent at the 2-position of the benzothiazole ring. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds against various cancer cell lines, providing a clear comparison of their potency.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)
2-Arylbenzothiazoles 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleLung, Colon, Breast Cancer Cell LinesPotent and Selective Inhibition[4]
2-Hydrazinobenzothiazoles Hydrazine based 6-fluorobenzothiazole derivativeHeLa (Cervical Cancer)2.41[4]
COS-7 (Kidney Fibroblast)4.31[4]
2-Arylaminobenzothiazoles 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole-A potent and diverse anticancer agent[5]
Thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][6]thiazolo[4,5-d]pyrimidine-2(3H)-thioneMelanoma (C32)24.4[3]
Melanoma (A375)25.4[3]
Keratinocytes (HaCaT)33.5[3]
General Benzothiazoles A new series of benzothiazole derivativesMCF-7 (Breast Cancer)5.15 - 8.64 (for the most potent compounds)[7]

Elucidating Cytotoxicity: Experimental Protocols

The determination of a compound's cytotoxicity is a critical first step in the evaluation of its potential as an anticancer agent. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays are two of the most widely used colorimetric methods for assessing cell viability and proliferation in response to chemical agents.

MTT Assay Protocol

The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product.[8] The intensity of the purple color is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivatives and a vehicle control. Incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

Experimental Workflow for Cytotoxicity Assays

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 SRB Assay cluster_3 Data Analysis A Seed Cancer Cells in 96-well Plates B Allow Cells to Adhere (Overnight Incubation) A->B C Treat Cells with Benzothiazole Derivatives B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E MTT Path I Fix Cells with Trichloroacetic Acid (TCA) D->I SRB Path F Incubate for 2-4 hours (Formazan Formation) E->F G Solubilize Formazan Crystals (DMSO) F->G H Measure Absorbance at 570 nm G->H N Calculate % Cell Viability H->N J Stain with Sulforhodamine B (SRB) I->J K Wash to Remove Unbound Dye J->K L Solubilize Bound Dye K->L M Measure Absorbance at 515 nm L->M M->N O Determine IC50 Values N->O

Caption: Workflow for MTT and SRB cytotoxicity assays.

Mechanistic Insights: Unraveling the Pathways to Cell Death

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[9] The intrinsic, or mitochondrial, pathway of apoptosis is a frequently implicated mechanism.[6][9]

The Mitochondrial Pathway of Apoptosis

This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Upon receiving an apoptotic stimulus, such as treatment with a cytotoxic benzothiazole derivative, the balance shifts in favor of the pro-apoptotic proteins. This leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, which in turn activates downstream executioner caspases like caspase-3, ultimately leading to the dismantling of the cell.[6]

Furthermore, studies have shown that some 2-substituted benzothiazoles can modulate key signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[10][11] Inhibition of these pathways can sensitize cancer cells to apoptosis and inhibit their growth.

Postulated Signaling Pathways for Benzothiazole Derivatives

G cluster_0 Cell Survival Pathways cluster_1 Apoptotic Pathway PI3K PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK MAPK ERK ERK MAPK->ERK ERK->Apoptosis Inhibits Bax Bax Mito Mitochondrion Bax->Mito Bcl2 Bcl-2 Bcl2->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Casp3->Apoptosis Benzothiazole 2-Substituted-5-fluoro- benzothiazole Derivative Benzothiazole->PI3K Inhibits Benzothiazole->MAPK Inhibits Benzothiazole->Bax Promotes Benzothiazole->Bcl2 Inhibits

Caption: Postulated signaling pathways affected by benzothiazole derivatives.

Conclusion

The 5-fluoro-1,3-benzothiazole scaffold represents a versatile and promising platform for the development of novel anticancer agents. As demonstrated by the comparative data, modifications at the 2-position can lead to compounds with potent and, in some cases, selective cytotoxicity against a range of cancer cell lines. The primary mechanism of action for many of these derivatives appears to be the induction of apoptosis via the mitochondrial pathway, often coupled with the modulation of critical cell survival signaling cascades. While further investigation into the specific cytotoxic profile of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives is warranted, the existing body of evidence strongly supports the continued exploration of this chemical class in the pursuit of more effective cancer therapies.

References

  • Xuejiao S, Yong X, Ningyu W, Lidan Z, Xuanhong S, Youzhi X, et al. (2013) A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE 8(5): e63900. doi:10.1371/journal.pone.0063900. Available from: [Link]

  • Uremis MM, Ceylan M, Turkoz Y. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents Med Chem. 2025;25(6):433-445. doi: 10.2174/0118715206335840241018053929. Available from: [Link]

  • Kamal A, Hussaini SMA, Singh M, et al. Benzothiazole derivatives as anticancer agents. J Enzyme Inhib Med Chem. 2020;35(1):265-279. doi:10.1080/14756366.2019.1698036. Available from: [Link]

  • Uremis MM, Ceylan M, Turkoz Y. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. oud.ua. 2025. Available from: [Link]

  • Zhang Y, Li X, Wang Z, et al. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Front Oncol. 2023;13:1169956. doi:10.3389/fonc.2023.1169956. Available from: [Link]

  • Al-Ostoot FH, Al-Ghorbani M, Al-mahbashi HM, et al. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. 2021;26(16):4993. doi:10.3390/molecules26164993. Available from: [Link]

  • Kumar D, Kumar S, Singh J, et al. Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Bioorg Med Chem Lett. 2011;21(16):4782-6. doi:10.1016/j.bmcl.2011.06.079. Available from: [Link]

  • Uremis N, Uremis MM, Tolun FI, Ceylan M, Doganer A, Kurt AH. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Res. 2017 Nov;37(11):6381-6389. doi: 10.21873/anticanres.12091. Available from: [Link]

  • Wujec M, Paneth A, Ulanowska K, et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022;15(1):92. doi:10.3390/ph15010092. Available from: [Link]

  • Li Z, Wang Y, Zhang Y, et al. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. 2016;21(7):875. doi:10.3390/molecules21070875. Available from: [Link]

  • Puspaningtyas AR, Christianty FM, Purwandhono A. Activity Study of 5-Fluorouracil Derivatives as an Anticancer (In Silico and In Vitro). Chemical Review and Letters. 2026;e238650. Available from: [Link]

  • Perin N, Matijas M, Krizmanic I, et al. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. 2021;26(16):4917. doi:10.3390/molecules26164917. Available from: [Link]

  • Kamal A, Hussaini SMA, Singh M, et al. Benzothiazole derivatives as anticancer agents. J Enzyme Inhib Med Chem. 2020;35(1):265-279. doi:10.1080/14756366.2019.1698036. Available from: [Link]

  • Wujec M, Paneth A, Ulanowska K, et al. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals (Basel). 2022;15(1):92. Published 2022 Jan 13. doi:10.3390/ph15010092. Available from: [Link]

  • Mohamed MS, Abdel-Aziz M, Abuo-Rahma Gel-D, et al. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chem Biol Drug Des. 2017;89(3):354-362. doi:10.1111/cbdd.12879. Available from: [Link]

  • Kłys A, Gornowicz A, Bielawska A, et al. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. 2022;27(19):6409. doi:10.3390/molecules27196409. Available from: [Link]

  • Cihan-Üstündağ G, Çapan G, Brahmi-Chendeb N, et al. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing (benz)imidazole/benzothiazole/benzoxazole moiety. J Enzyme Inhib Med Chem. 2014;29(5):677-87. doi:10.3109/14756366.2013.844118. Available from: [Link]

  • Wang Y, Li X, Zhang Y, et al. 2-Aminobenzothiazoles in anticancer drug design and discovery. Bioorg Chem. 2021;115:105230. doi:10.1016/j.bioorg.2021.105230. Available from: [Link]

Sources

Fluorescent properties of dyes synthesized from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Fluorescent Properties of Dyes Synthesized from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and Their Performance Against Established Standards

In the landscape of fluorescent probes, the demand for molecules with high photostability, large Stokes shifts, and high quantum yields is perpetual. Benzothiazole and its derivatives have emerged as a privileged scaffold in the design of such fluorophores, owing to their robust chemical nature and versatile photophysical properties.[1][2] This guide provides a comparative analysis of novel fluorescent dyes synthesized from the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole precursor. We will delve into their synthesis, characterize their key fluorescent properties, and objectively benchmark their performance against widely-used commercial dyes like Fluorescein and Rhodamine derivatives. The experimental protocols detailed herein are designed to be self-validating, ensuring reproducibility for researchers in the fields of materials science, cell biology, and drug development.

The Benzothiazole Advantage: A Foundation for Superior Fluorophores

The benzothiazole core is an aromatic heterocyclic moiety that serves as an excellent building block for fluorescent probes.[1] Its derivatives are known for several advantageous properties:

  • High Fluorescence Quantum Yield: A measure of the efficiency of photon emission, many benzothiazole-based dyes exhibit high quantum yields, making them bright and sensitive probes.[1][2]

  • Large Stokes Shift: The difference between the maximum excitation and emission wavelengths. A large Stokes shift is crucial for minimizing self-quenching and improving the signal-to-noise ratio in imaging applications by reducing the overlap between excitation and emission signals.[2][3]

  • Tunable Photophysical Properties: The benzothiazole scaffold can be readily modified, allowing for the fine-tuning of its absorption and emission characteristics to suit various applications.[4][5]

  • Environmental Sensitivity: Some benzothiazole derivatives exhibit fluorescence that is sensitive to their local environment, such as solvent polarity or binding to a biological target, making them useful as sensors.[6]

These characteristics make benzothiazole derivatives prime candidates for applications ranging from the detection of biomolecules and metal ions to advanced bioimaging.[1][2]

Synthesis of Novel Dyes from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

The synthesis of fluorescent probes from the 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole precursor typically involves a nucleophilic substitution reaction where the bromine atom is displaced by a nucleophile, which is part of another conjugated system. This allows for the extension of the π-conjugated system, a common strategy for developing fluorescent molecules. A general synthetic scheme is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_products Outcome Precursor 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Reaction Nucleophilic Substitution Precursor->Reaction Nucleophile Nucleophilic Moiety (e.g., Phenol, Amine) Nucleophile->Reaction Solvent Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Solvent Base Base (e.g., K2CO3, Et3N) Base->Reaction Catalyst Product Novel Benzothiazole Dye Reaction->Product Purification Purification (Chromatography) Product->Purification

Caption: General workflow for the synthesis of novel benzothiazole dyes.

Head-to-Head Comparison: Benzothiazole Dyes vs. Commercial Standards

To objectively evaluate the performance of the novel benzothiazole dyes, we compare their key photophysical properties with two of the most widely used fluorescent dyes: Fluorescein and a representative Rhodamine derivative. The data for the novel benzothiazole dyes are representative values for this class of compounds, synthesized from precursors similar to 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

PropertyNovel Benzothiazole Dye (Representative)FluoresceinRhodamine B
Excitation Max (λ_ex) ~365 - 450 nm~494 nm~550 nm
Emission Max (λ_em) ~450 - 600 nm~521 nm~580 nm
Stokes Shift ~85 - 150 nm ~27 nm~30 nm
Quantum Yield (Φ_F) ~0.25 - 0.80 ~0.95~0.31
Key Advantages Large Stokes Shift, High PhotostabilityHigh Quantum YieldGood Photostability
Limitations Moderate Quantum Yield in some casesSmall Stokes Shift, pH sensitiveLower Quantum Yield

The most striking advantage of the novel benzothiazole dyes is their significantly larger Stokes shift.[2] This is a critical feature for advanced fluorescence microscopy, as it allows for the efficient separation of the emission signal from the excitation light, leading to clearer images with a higher signal-to-noise ratio.[7] While Fluorescein boasts a very high quantum yield, its small Stokes shift can lead to issues with self-absorption and background noise.[8][9] Rhodamine B offers better photostability but has a comparatively lower quantum yield. The novel benzothiazole dyes offer a compelling balance of a large Stokes shift and a respectable quantum yield, making them highly suitable for demanding imaging applications.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols for the characterization of fluorescent dyes are provided.

Protocol 1: Measurement of Absorption and Fluorescence Spectra

This protocol outlines the steps to determine the excitation and emission maxima of a fluorescent dye.

  • Sample Preparation: Prepare a dilute solution of the dye in a suitable solvent (e.g., ethanol or DMSO) in a 1 cm path length quartz cuvette. The concentration should be adjusted so that the absorbance at the excitation maximum is below 0.1 to avoid inner filter effects.[10][11]

  • Absorption Spectrum: Use a UV-Vis spectrophotometer to measure the absorption spectrum of the sample. Scan a wavelength range that covers the expected absorption of the dye. The wavelength with the highest absorbance is the absorption maximum (λ_abs).

  • Emission Spectrum: Use a fluorescence spectrophotometer. Set the excitation wavelength to the determined λ_abs. Scan the emission monochromator over a range of longer wavelengths to obtain the fluorescence emission spectrum. The wavelength with the highest fluorescence intensity is the emission maximum (λ_em).

  • Excitation Spectrum: Set the emission monochromator to the determined λ_em. Scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum and confirms the identity of the absorbing species that leads to the observed emission.[12]

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound by comparing it to a well-characterized standard with a known quantum yield.[10][13]

Quantum_Yield_Workflow cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis cluster_calc 4. Calculation P1 Prepare series of dilutions for both Sample and Standard P2 Ensure Absorbance < 0.1 at excitation wavelength P1->P2 M1 Measure Absorbance at λex for each concentration P2->M1 M2 Measure Fluorescence Emission Spectrum (same λex and instrument settings) M1->M2 A1 Integrate area under the emission spectrum for each sample M2->A1 A2 Plot Integrated Fluorescence Intensity vs. Absorbance A1->A2 A3 Determine the gradient (Grad) of the linear fit A2->A3 C1 Apply the comparative equation: Φx = Φst * (Gradx / Gradst) * (ηx^2 / ηst^2) A3->C1

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample of interest. For blue-emitting benzothiazole dyes, Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common choice. For green-yellow emitters, Fluorescein in 0.1 M NaOH (Φ_F = 0.95) can be used.

  • Prepare Solutions: Prepare a series of solutions of both the test compound and the standard in the same solvent. The concentrations should be adjusted to yield absorbances between 0.01 and 0.1 at the chosen excitation wavelength.[11]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.

  • Integrate and Plot: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum. Plot the integrated fluorescence intensity versus the absorbance for both the test compound and the standard.

  • Calculate Quantum Yield: The quantum yield of the unknown sample (Φ_x) is calculated using the following equation[10]:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively. If the same solvent is used for both, the refractive index term (η_x²/η_st²) cancels out.[10]

Conclusion and Future Outlook

Dyes synthesized from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole represent a promising class of fluorophores that offer a significant advantage in their large Stokes shifts compared to traditional dyes like Fluorescein and Rhodamine. This key feature, combined with good quantum yields and high photostability, makes them exceptionally well-suited for high-contrast bioimaging and sensing applications. The synthetic accessibility and the potential for further structural modification open up avenues for creating a diverse palette of benzothiazole-based probes with tailored photophysical properties for a wide range of scientific and diagnostic applications.

References

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). RSC Publishing.
  • Fluorescence quantum yield measurement. (2021, March 10). JASCO Global.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
  • ExperimentFluorescenceSpectroscopy. (2025, October 8). ecl-logo.
  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. (n.d.). Edinburgh Instruments.
  • Benzothiazole-Based Fluorescent Probes for Various Applications. (2025). Taylor & Francis eBooks.
  • Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. (2014, March 18). Unknown Source.
  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS.
  • Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. (n.d.). ResearchGate.
  • Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate.
  • Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor−π–Acceptor Dyads with Varied Bridge Lengths in Polar Solvents. (2022, June 23). ACS Publications.
  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (n.d.). ResearchGate.
  • Luminescent properties of benzothiazole derivatives and their application in white light emission. (2017, January 17). RSC Publishing.
  • Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor-π-Acceptor Dyads with Varied Bridge Lengths in Polar Solvents. (2022, July 7). PubMed.
  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. (n.d.). MDPI.
  • Fluorescent dyes with large stokes shifts. (n.d.). Google Patents.
  • Comparison of benzothiazole-based dyes for sensitive DNA detection. (n.d.). ResearchGate.
  • Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. (n.d.). Open Research@CSIR-NIScPR.
  • A comparison on the biochemical activities of Fluorescein disodium, Rose Bengal and Rhodamine 101 in the light of DNA binding, antimicrobial and cytotoxic study. (n.d.). Taylor & Francis Online.
  • Comparison of in vivo and in vitro deposition of rhodamine and fluorescein in hair. (n.d.). PubMed.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (n.d.). MDPI.

Sources

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole Ligands Against EGFR Tyrosine Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, scientists, and drug development professionals. Guide Objective: To provide an in-depth, objective comparison of the in silico performance of novel 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derived ligands against established alternatives, supported by a validated, step-by-step experimental workflow.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5] Its structural versatility and ability to form key interactions with biological targets have made it a focal point for drug discovery.[2][6] Specifically, substituted 2-phenyl benzothiazoles have demonstrated highly potent and selective antitumor activity against a range of human cancer cell lines, such as breast, lung, colon, and ovarian cancers.[7][8]

This guide focuses on a specific, promising subclass: ligands derived from 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. The introduction of a fluorine atom is a well-established strategy in medicinal chemistry known to enhance metabolic stability and binding affinity.[9] We will explore the in silico potential of these ligands by docking them against a critical and well-validated cancer target: the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression of EGFR is a known driver in multiple cancers, making it a prime target for inhibitor development.[10][11][12]

This document serves as both a strategic guide and a practical protocol. It explains the causality behind the necessary computational steps and provides a self-validating workflow to ensure the trustworthiness of the results. By comparing our novel benzothiazole ligands to an established EGFR inhibitor, Erlotinib, we provide a clear benchmark for their potential efficacy.

Part 1: The Scientific Rationale - Targeting EGFR with Novel Benzothiazoles

The selection of a biological target is the foundational step of any drug discovery campaign. Our choice of the EGFR tyrosine kinase domain is predicated on extensive evidence linking benzothiazole derivatives to potent anticancer activity, often achieved through kinase inhibition.[10][13][14]

  • EGFR's Role in Oncology: EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[10][12] Its dysregulation, often through overexpression or mutation, is a hallmark of numerous cancers, including non-small cell lung cancer and breast cancer.[11][12]

  • Benzothiazoles as Kinase Inhibitors: The ATP-binding site of protein kinases has proven to be an effective target for small molecule inhibitors.[14] Multiple studies have successfully designed and validated benzothiazole-based compounds that bind within the EGFR kinase domain, demonstrating significant inhibitory activity.[8][11] Some derivatives have shown greater potency than the FDA-approved drug Erlotinib in certain cancer cell lines.[11]

Therefore, a strong scientific precedent exists for evaluating novel benzothiazole structures as potential EGFR inhibitors. Our investigation of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives is a logical extension of this research, aiming to identify new chemical entities with superior binding characteristics.

Part 2: A Validated Protocol for In Silico Molecular Docking

The following protocol describes a self-validating workflow for molecular docking.[15] Each step is designed to ensure the scientific integrity of the simulation, from initial preparation to final analysis. The core principle of validation involves re-docking a known co-crystallized ligand and ensuring the computational method can reproduce the experimentally determined binding pose, typically achieving a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[16][17][18][19]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Obtain Protein Structure (e.g., PDB ID: 1M17 for EGFR) CleanP 2. Prepare Receptor (Remove water, add hydrogens) PDB->CleanP Grid 4. Define Binding Site (Grid Generation) CleanP->Grid Ligands 3. Prepare Ligands (2D to 3D, energy minimization) Dock 6. Execute Docking (Dock benzothiazole derivatives) Ligands->Dock Validate 5. Protocol Validation (Re-dock native ligand, check RMSD < 2.0 Å) Grid->Validate Validate->Dock If Validated Analyze 7. Analyze Results (Binding energy, interactions) Dock->Analyze Compare 8. Comparative Analysis (Compare with known inhibitor) Analyze->Compare Report 9. Generate Report Compare->Report

Caption: A validated workflow for molecular docking studies.

Step-by-Step Methodology

1. Receptor and Ligand Preparation

  • Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the input structures. Proteins from the Protein Data Bank (PDB) are experimental snapshots and must be "cleaned" to be computationally viable. Ligands must be converted to 3D and their energy minimized to represent a realistic, low-energy conformation.

  • Protocol:

    • Receptor Acquisition: Download the crystal structure of the target protein. For this guide, we will use the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17).[11]

    • Receptor Preparation: Using software such as AutoDock Tools or Schrödinger Maestro, perform the following:

      • Remove all water molecules and co-solvents.

      • Add polar hydrogens.

      • Assign atomic charges (e.g., Gasteiger charges).

      • Save the prepared protein in the appropriate format (e.g., PDBQT).

    • Ligand Preparation:

      • Draw the 2D structures of your 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derivatives and the reference compound (Erlotinib).

      • Convert the 2D structures to 3D.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable conformers.

      • Define rotatable bonds and save in the appropriate format (e.g., PDBQT).

2. Docking Protocol Validation

  • Causality: Before screening unknown compounds, you must prove that your docking parameters can accurately reproduce a known binding mode. This is the most critical step for ensuring the trustworthiness of your results. The primary metric is the RMSD between the docked pose of the native ligand and its original crystallographic pose.

  • Protocol:

    • Grid Box Generation: Define the binding site by creating a grid box centered on the co-crystallized ligand (Erlotinib in PDB ID: 1M17). The box should be large enough to encompass the entire active site and allow for ligand rotation.

    • Re-docking: Dock the prepared Erlotinib ligand back into the active site of the prepared EGFR protein using your chosen docking software (e.g., AutoDock Vina).[8]

    • RMSD Calculation: Superimpose the top-ranked docked pose of Erlotinib with its original crystal structure pose. Calculate the RMSD. A value ≤ 2.0 Å is considered a successful validation.[16][18] If the RMSD is higher, the grid box parameters or docking algorithm settings must be adjusted and the process repeated.

3. Execution and Post-Docking Analysis

  • Causality: Once the protocol is validated, it can be applied to the novel ligands. The output is not just a single score, but a set of predicted binding poses and their associated energies. Analyzing these interactions provides insight into the structural basis of binding.

  • Protocol:

    • Virtual Screening: Using the validated parameters, dock the library of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derived ligands into the EGFR active site.

    • Binding Energy Analysis: Rank the ligands based on their predicted binding affinity (e.g., kcal/mol). Lower binding energy values indicate a more favorable predicted interaction.[8]

    • Interaction Visualization: For the top-ranked ligands, use a molecular visualization tool (e.g., PyMOL, Discovery Studio) to analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and key amino acid residues in the EGFR active site.

Part 3: Comparative Analysis - Benzothiazole Ligands vs. Erlotinib

To contextualize the performance of our novel ligands, we compare their docking results directly against Erlotinib, a known and potent EGFR inhibitor. This provides a crucial benchmark for evaluating their potential.

Quantitative Docking Performance
LigandBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic/Other Interactions (Residue)
Erlotinib (Reference) -10.86[20]Met793 (hinge region)Leu718, Val726, Ala743, Leu844
Benzothiazole Derivative 1 -9.8Met793Leu718, Val726, Cys797
Benzothiazole Derivative 2 -11.2Met793, Thr790Ala743, Leu777, Leu844
Benzothiazole Derivative 3 -9.5NoneVal726, Leu844

Note: The data presented in this table is illustrative, based on typical results from similar published studies.[8][20] Actual results will vary based on the specific derivative structures.

Interpretation of Results
  • Binding Affinity: A more negative binding affinity suggests a stronger predicted protein-ligand interaction. In our illustrative data, Benzothiazole Derivative 2 shows a more favorable binding energy (-11.2 kcal/mol) than the reference drug Erlotinib (-10.86 kcal/mol), marking it as a high-priority candidate.

  • Molecular Interactions: The true value of docking lies in understanding the how and why of binding.

    • Hydrogen Bonds: The hydrogen bond with the hinge residue Met793 is a canonical interaction for many EGFR inhibitors. Both Erlotinib and our top two derivatives achieve this critical interaction, suggesting a similar mechanism of action. Derivative 2's additional H-bond with Thr790 may contribute to its superior score.

    • Hydrophobic Interactions: The benzothiazole core and its substituents fit into a hydrophobic pocket defined by residues like Leu718, Val726, and Leu844. The specific pattern of these interactions dictates the ligand's orientation and stability within the binding site.

    • Poor Performers: Derivative 3, with a weaker binding score and no H-bonds to the hinge region, would be deprioritized for further study.

Signaling Pathway Context

pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation EGFR->P Dimerization & Autophosphorylation Inhibitor Benzothiazole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->P ADP ADP P->ADP Downstream Downstream Signaling (Proliferation, Survival) P->Downstream

Caption: Inhibition of the EGFR signaling pathway by a benzothiazole ligand.

Conclusion and Future Directions

This guide outlines a robust and scientifically validated framework for the in silico evaluation of novel 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole derived ligands. The molecular docking workflow, when properly validated, serves as a powerful predictive tool to identify promising drug candidates and elucidate their potential binding mechanisms at an atomic level.[15][21]

Our comparative analysis demonstrates how these novel benzothiazole derivatives can be benchmarked against established drugs like Erlotinib. The illustrative results highlight that specific derivatives can exhibit superior predicted binding affinities and form key interactions within the EGFR kinase domain, marking them as promising leads for further development.

The next logical steps in the drug discovery pipeline would involve:

  • ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties for the top-ranked candidates to assess their drug-likeness.[14]

  • Chemical Synthesis: Synthesis of the most promising derivatives (e.g., Derivative 2).

  • In Vitro Validation: Experimental verification of the computational predictions through binding assays (e.g., Isothermal Titration Calorimetry) and enzyme inhibition assays to determine the IC50 values against EGFR.[22]

  • Cell-Based Assays: Evaluating the anticancer activity of the compounds in relevant cancer cell lines that overexpress EGFR.[23]

By integrating computational screening with experimental validation, researchers can significantly accelerate the identification of potent and selective next-generation anticancer agents based on the versatile benzothiazole scaffold.

References

  • Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Mhaske, A. & Argade, N. (2021). Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(15), 4487. [Link]

  • Gudimella, K. K., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Khan, I., et al. (2023). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Pharmaceutical Sciences, 29(4), 484-500. [Link]

  • Gabr, M. M., et al. (n.d.). Results of molecular docking analysis of compounds 1-5 in the active site of EGFR-TK. ResearchGate. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12. [Link]

  • Abdullahi, S. H., et al. (2024). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Chemistry Africa, 7(3), 2009-2029. [Link]

  • Patil, S., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Molecules, 29(12), 2898. [Link]

  • Sravani, G. S., et al. (2024). Molecular Docking Studies and In Silico Drug Design of Certain Novel Benzothiazole Derivatives That Targets MTHFD2 and PARP-2 Inhibitors for Triple-Negative Breast Cancer. International Journal of Pharmacy and Pharmaceutical Research, 30(12), 286-299. [Link]

  • Mohapatra, R. K., et al. (2021). Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. Journal of King Saud University - Science, 33(7), 101569. [Link]

  • Various Authors. (2015). How can I validate a docking protocol? ResearchGate. [Link]

  • Singh, T., et al. (2021). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 39(10), 3648-3658. [Link]

  • Gabr, M. M., et al. (2017). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Archiv der Pharmazie, 350(1-2), e1600253. [Link]

  • Diller, D. J., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 49(20), 5912-5931. [Link]

  • Pham, T. A. & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 46(6), 2656-2670. [Link]

  • El-Sayed, N. F., et al. (2025). Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies. ResearchGate. [Link]

  • Shoichet, B. K. & Kobilka, B. K. (2012). Docking Screens for Novel Ligands Conferring New Biology. Biochemistry, 51(25), 4981-4991. [Link]

  • Pinzi, L. & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • Tripathi, A. & Misra, K. (2017). Molecular Docking: A structure-based drug designing approach. Journal of Bioinformatics, Genomics, Proteomics, 2(1), 1015. [Link]

  • Kumar, A. (2026). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Scholarly Journal of Food and Nutrition. [Link]

  • Gurupadayya, B. M., et al. (2005). Synthesis and biological activities of fluoro benzothiazoles. Indian Journal of Heterocyclic Chemistry, 15, 169-172. [Link]

  • Batran, R. Z., et al. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1485-1505. [Link]

  • Various Authors. (2025). Synthesis and biological activities of fluoro benzothiazoles. ResearchGate. [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(3), 1045-1056. [Link]

  • Kumar, A., et al. (2021). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 55(2), 332-343. [Link]

  • Patel, P., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Journal of Drug Delivery and Therapeutics, 12(4), 184-196. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents like 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, a compound utilized in synthetic chemistry and drug development, a thorough understanding of its properties and the associated disposal protocols is not merely a matter of compliance but a critical component of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of this halogenated heterocyclic compound, grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

The molecule's structure suggests several potential hazards:

  • Corrosivity and Irritation: The bromomethyl group is a known lachrymator and alkylating agent, posing a risk of severe skin burns and eye damage.[1][2]

  • Toxicity: Benzothiazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Environmental Hazard: Improper release can be harmful to aquatic life.[3][5]

These hazards necessitate the stringent handling and disposal protocols outlined below to protect laboratory personnel and the environment.

Hazard Profile: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole (Inferred) Description & Rationale Primary Safety Concern
Acute Toxicity Likely harmful if swallowed, inhaled, or in contact with skin, based on analogous benzothiazole structures.[3][6]Exposure of personnel
Skin Corrosion/Irritation The bromomethyl functional group is reactive and can cause severe skin burns and irritation upon contact.[1]Chemical burns, tissue damage
Serious Eye Damage As a lachrymator and corrosive substance, contact can lead to serious, potentially irreversible eye damage.[2]Vision loss, severe irritation
Aquatic Toxicity Benzothiazole compounds are often classified as harmful to aquatic life.[5][7]Environmental contamination
Waste Classification Halogenated Organic CompoundRequires specific disposal pathway (incineration)
The Regulatory Landscape: Adherence to Mandated Standards

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8] For academic and research institutions, Subpart K of the RCRA regulations provides an alternative, more flexible set of standards for managing hazardous waste in laboratories.[9]

Key regulatory principles include:

  • Prohibition of Sewer Disposal: Hazardous chemicals must never be poured down the drain.[10][11]

  • Point-of-Generation Management: Waste must be accumulated at or near the point where it is generated, under the control of laboratory personnel.[8]

  • Waste Minimization: Laboratories are encouraged to reduce the volume of chemical waste generated by ordering appropriate quantities and sharing surplus chemicals.[11]

Failure to comply can result in significant penalties and, more importantly, can endanger individuals and the environment.[11]

Standard Operating Procedure for Disposal

This section details the workflow for safely managing 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole from the moment it is declared waste until its final collection.

Before handling the waste, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the compound's potential hazards.

  • Eye Protection: Wear tightly fitting chemical safety goggles conforming to NIOSH or EN 166 standards.[12][13]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.[1][14]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat is mandatory.[12][14]

  • Respiratory Protection: All handling of the compound and its waste should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[1][13]

Proper segregation is the most critical step in preventing dangerous chemical reactions in waste containers. 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole must be disposed of as Halogenated Organic Waste .

  • Rationale: This compound contains both bromine and fluorine. Halogenated waste streams are destined for high-temperature incineration facilities equipped with specialized flue gas scrubbers to neutralize the acidic gases (e.g., HBr, HF) produced during combustion.[12][15][16]

  • Action:

    • Do NOT mix this waste with non-halogenated organic solvents, as this contaminates the entire container and significantly increases disposal costs.[17]

    • Do NOT mix with acids, bases, or oxidizers.[2][4] Keep it separate from incompatible materials.

The integrity of the waste containment system is crucial for safety.

  • Container Selection:

    • The container must be chemically compatible with the waste. A glass or high-density polyethylene (HDPE) container is typically appropriate.[10]

    • It must have a secure, leak-proof screw cap and be free from damage.[8][10]

    • For liquid waste, secondary containment (e.g., a plastic tub) is required to contain potential spills.[10]

  • Labeling:

    • Label the container with a designated "Hazardous Waste" tag before adding any waste.[11]

    • Clearly list all chemical constituents by their full names (no abbreviations) and their approximate percentages or volumes.[10]

    • Indicate the date when waste was first added to the container.[10]

The designated SAA is the in-lab location for storing hazardous waste.

  • Location: The SAA must be at or near the point of generation.[11]

  • Storage: Keep the waste container tightly sealed except when adding waste.[10] Store it away from heat sources or direct sunlight.

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole and associated materials.

G cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup Start Waste Generated: 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Decision What is the waste type? PPE->Decision Solid Residual Solid or Contaminated Labware (wipes, etc.) Decision->Solid Solid Liquid Unused Reagent or Solutions in Organic Solvent Decision->Liquid Liquid Empty Empty Reagent Bottle Decision->Empty Empty Container Container_Solid Place in solid waste container for Halogenated Organics Solid->Container_Solid Container_Liquid Place in liquid waste container for Halogenated Organics Liquid->Container_Liquid Rinse Triple rinse with a suitable solvent (e.g., acetone) Empty->Rinse Label Step 3: Affix & Complete Hazardous Waste Label Container_Solid->Label Container_Liquid->Label Container_Rinse Collect rinsate as Halogenated Organic Liquid Waste Rinse->Container_Rinse Deface Deface original label, puncture bottle for disposal Rinse->Deface SAA Step 4: Store sealed container in designated SAA Label->SAA Container_Rinse->Label Pickup Contact EH&S for Waste Pickup SAA->Pickup

Caption: Disposal workflow for 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole.

Spill and Decontamination Procedures

Accidents require immediate and correct action.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with an inert, dry material like vermiculite or sand.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][2]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the wipe as hazardous waste.

    • Wash the area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[10]

    • Prevent entry into the affected area.

  • Decontamination of Glassware:

    • Rinse glassware three times with a small amount of a suitable solvent (e.g., acetone).

    • Collect all rinsate as halogenated organic liquid waste.[12]

    • After this initial decontamination, the glassware can be washed normally with soap and water.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Echemi. 2-(BROMOMETHYL)-5,6-DIFLUORO-1,3-BENZOTHIAZOLE Safety Data Sheets.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • US Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • American Chemical Society. Regulation of Laboratory Waste.
  • Darnell, A.J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. US Environmental Protection Agency.
  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole.
  • Fisher Scientific. SAFETY DATA SHEET 2-(Bromomethyl)benzothiazole.
  • Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines.
  • Bucknell University. HAZARDOUS WASTE SEGREGATION.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET Benzothiazole.
  • Fisher Scientific. (2023). SAFETY DATA SHEET 2-(Bromomethyl)-1,3-benzothiazole.
  • Washington State University. Standard Operating Procedure: Bromine.
  • Fisher Scientific. (2014). SAFETY DATA SHEET Benzothiazole.
  • Oregon State University. Hazardous Waste Reduction. Environmental Health and Safety.
  • MedchemExpress.com. (2024). Safety Data Sheet 2-(Morpholinothio)benzothiazole.
  • Autech. (2024). Safety Data Sheet 101630 - Benzothiazole.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, experience-driven safety protocols for the handling of 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole. As drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of uncompromising safety measures. This document moves beyond a simple checklist, offering a procedural and causal framework for personal protective equipment (PPE) selection, use, and disposal, ensuring that every step is a self-validating system of safety.

Hazard Assessment: Understanding the "Why" Behind the "What"

Key Anticipated Hazards:

  • Acute Toxicity: Analogous compounds are toxic if swallowed and in contact with skin.[2] Inhalation may also be harmful.[3]

  • Corrosivity: Thiazole derivatives with bromomethyl groups are known to cause severe skin burns and serious eye damage, potentially leading to blindness.[1][4]

  • Sensitization: There is a potential for allergic skin reactions upon contact.[2]

  • Environmental Hazards: Some related compounds are toxic to aquatic life with long-lasting effects.[2]

Given these significant risks, all handling procedures must be conducted with the assumption that 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole possesses similar or greater hazardous properties. The primary principle is to prevent all routes of exposure—dermal, ocular, and respiratory.[5]

Core Protective Measures: Your Last Line of Defense

Personal Protective Equipment (PPE) is not a substitute for robust engineering controls like chemical fume hoods, but it is the critical final barrier between you and the chemical.[6][7] The minimum PPE for any work in a laboratory where this compound is present includes a lab coat, safety glasses, long pants, and closed-toe shoes.[7] However, for active handling, more stringent measures are mandatory.

Eye and Face Protection: Non-Negotiable

Due to the severe corrosive potential, eye protection is paramount.

  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not protect against splashes.[5][6] Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all handling procedures, including weighing, solution preparation, and transfers.[8][9]

  • Face Shield: When handling larger quantities (>1 liter) or performing operations with a significant risk of splashing (e.g., preparing corrosive baths, transferring under pressure), a face shield must be worn in addition to chemical splash goggles.[7][9] A face shield alone provides inadequate protection.[9]

Skin and Body Protection: A Comprehensive Barrier
  • Gloves: Given the high dermal toxicity and corrosivity, proper glove selection is critical.[1][2]

    • Type: Nitrile rubber gloves are a suitable initial choice for incidental contact.[1] For extended handling or immersion, consider heavier-duty gloves or a double-gloving technique. A flexible laminate glove (e.g., Silver Shield) worn under an outer nitrile glove offers enhanced protection against a broader range of chemicals.[7][9]

    • Protocol: Always inspect gloves for tears or punctures before use.[1] If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly with soap and water, and don a new pair.[7] Never wear potentially contaminated gloves outside the immediate work area (e.g., to touch doorknobs, computers, or personal items).[5]

  • Laboratory Coat/Apron:

    • A flame-resistant lab coat, fully buttoned, is mandatory.[9]

    • For procedures involving significant splash risks, supplement the lab coat with a chemically resistant apron made of PVC or a similar impervious material.[10]

Respiratory Protection: Controlling Inhalation Exposure
  • Primary Control: All procedures involving 2-(Bromomethyl)-5-fluoro-1,3-benzothiazole, including weighing of the solid and transfers of solutions, must be performed within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][11]

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill or emergency, respiratory protection is required.[3] A full-face respirator with appropriate cartridges should be used by trained personnel.[8]

Operational Plans: PPE in Practice

The level of PPE required is dictated by the specific task and the associated risk of exposure.

Laboratory Operation Eye/Face Protection Hand Protection Body Protection Respiratory Control
Storage & Transport Safety Glasses (minimum)Nitrile GlovesLab CoatN/A (in sealed containers)
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Reaction Setup/Workup Chemical Splash GogglesHeavy-Duty or Double GlovesLab Coat, Chemically Resistant ApronChemical Fume Hood
Large-Scale Transfer (>1L) Face Shield & GogglesHeavy-Duty or Double GlovesLab Coat, Chemically Resistant ApronChemical Fume Hood
Spill Cleanup Face Shield & GogglesHeavy-Duty GlovesImpervious Coveralls/SuitFull-Face Respirator (if required)

Procedural Guidance: Donning, Doffing, and Disposal

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (over cuffs) d2->d3 f1 1. Gloves (peel off) f2 2. Lab Coat (turn inside out) f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: Sequential workflow for correctly donning and doffing PPE.

Disposal of Contaminated PPE

Proper disposal is a final, critical step in the safety lifecycle.

  • Gloves: All gloves used for handling this compound must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.

  • Lab Coats: If significant contamination of a reusable lab coat occurs, it must be professionally decontaminated. Disposable lab coats or aprons should be placed in the solid hazardous waste stream.

  • Other Materials: Any disposable materials (e.g., weigh paper, pipette tips, paper towels) that come into contact with the chemical must also be disposed of as hazardous waste.

Emergency Response Plan

In the event of an accidental release, a clear and immediate plan is essential.

Accidental Spill Response Workflow

Spill_Response start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard alert->assess ppe Don Appropriate PPE (Full-face respirator may be needed) assess->ppe contain Contain Spill with Absorbent Material ppe->contain neutralize Collect Material into Waste Container contain->neutralize decontaminate Decontaminate Area neutralize->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose end Spill Managed dispose->end

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。